2-(2-nitroethylideneamino)benzoic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-nitroethylideneamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4/c12-9(13)7-3-1-2-4-8(7)10-5-6-11(14)15/h1-5H,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUMNVLNDMQVJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N=CC[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467498 | |
| Record name | 2-(2-nitroethylideneamino)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121845-92-9 | |
| Record name | 2-(2-nitroethylideneamino)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis and Characterization of 2-(2-nitroethylideneamino)benzoic Acid
Abstract
This technical guide provides a detailed protocol for the synthesis and comprehensive characterization of 2-(2-nitroethylideneamino)benzoic acid, a Schiff base derived from 2-aminobenzoic acid. Schiff bases, characterized by their azomethine group (–C=N–), are a versatile class of compounds with significant applications in medicinal chemistry, catalysis, and material science.[1][2] This document outlines a robust synthetic methodology based on the acid-catalyzed condensation of 2-aminobenzoic acid with nitroethane. Furthermore, it establishes a rigorous, self-validating characterization workflow employing a suite of modern analytical techniques, including Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and drug development professionals seeking a practical, in-depth understanding of the synthesis and analytical validation of this and structurally related compounds.
Synthesis Methodology
The synthesis of this compound is achieved through the condensation reaction between the primary amine of 2-aminobenzoic acid and nitroethane. This reaction is characteristic of Schiff base formation, where the nucleophilic amine attacks the electrophilic carbon of the carbonyl or its equivalent, followed by dehydration to form the stable imine linkage.[3]
Rationale for Experimental Design
The chosen synthetic route is a direct condensation, which is favored for its atom economy and operational simplicity.[4]
-
Solvent Selection: Ethanol is selected as the reaction medium. It is an effective solvent for both the polar 2-aminobenzoic acid and nitroethane, and its boiling point is suitable for facilitating the reaction under reflux without requiring excessive temperatures that might degrade the product.
-
Catalysis: A catalytic amount of glacial acetic acid is employed. The acid protonates the nitro group's oxygen in the aci-nitro tautomer of nitroethane, increasing the electrophilicity of the carbon and accelerating the initial nucleophilic attack by the amine. It also facilitates the final dehydration step.[3]
-
Purification: Recrystallization from an ethanol/water mixture is a standard and effective method for purifying organic solids. It exploits the differential solubility of the product and impurities at high and low temperatures, yielding a product of high purity, which can be verified by a sharp melting point.
Materials and Equipment
| Reagents & Chemicals | Equipment |
| 2-Aminobenzoic Acid (Anthranilic Acid) | Round-bottom flask (100 mL) |
| Nitroethane | Reflux condenser |
| Ethanol (Absolute) | Heating mantle with magnetic stirrer |
| Glacial Acetic Acid | Beakers and Erlenmeyer flasks |
| Deionized Water | Buchner funnel and filter flask |
| Anhydrous Calcium Chloride | Glass filter paper |
| Melting point apparatus |
Detailed Experimental Protocol
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve 2-aminobenzoic acid (e.g., 5.0 g, 0.036 mol) in 40 mL of absolute ethanol with gentle warming and stirring.
-
Reactant Addition: To this solution, add nitroethane (e.g., 3.0 g, 0.040 mol) followed by 3-4 drops of glacial acetic acid to catalyze the reaction.[3]
-
Reaction Under Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for approximately 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, reduce the volume of the solvent to about half by simple distillation or rotary evaporation. Allow the concentrated solution to cool to room temperature, and then place it in an ice bath for 30 minutes to induce crystallization.
-
Purification: Collect the precipitated solid product by vacuum filtration using a Buchner funnel.[5] Wash the crude product twice with a small amount of cold ethanol (5 mL) to remove soluble impurities.
-
Recrystallization: Purify the crude product by recrystallizing from a hot ethanol-water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Reheat to obtain a clear solution, then allow it to cool slowly to room temperature and finally in an ice bath.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in a desiccator over anhydrous calcium chloride to a constant weight.
Reaction Scheme
The overall synthesis can be visualized as a condensation reaction.
Caption: The integrated workflow from synthesis to characterization.
Safety and Handling Precautions
Proper safety protocols must be strictly followed throughout the experimental process.
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory. [6][7]* 2-Aminobenzoic Acid (Anthranilic Acid): May cause skin, eye, and respiratory irritation. Avoid inhalation of dust and direct contact. [8]* Nitroethane: Flammable liquid and vapor. Harmful if swallowed or inhaled. It should be handled with care, away from heat and open flames. [9]* Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local environmental regulations.
Conclusion
This guide details a reproducible and verifiable methodology for the synthesis of this compound. The protocol is grounded in the fundamental principles of organic condensation reactions. The subsequent characterization cascade, employing FT-IR, NMR, and mass spectrometry, provides a robust framework for confirming the molecular structure and ensuring the purity of the final product. This comprehensive approach ensures a high degree of scientific integrity and provides a solid foundation for further research and application development involving this class of compounds.
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Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. ACS Omega. Available at: [Link]
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Synthesis, Characterization and Biocidal Activity of Some Schiff Base Metal(II) Complexes. Jordan Journal of Chemistry. Available at: [Link]
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Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding. National Institutes of Health (NIH). Available at: [Link]
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Synthesis, Spectral Characterization and Biological Evaluation of Cu(II) Complexes with Schiff Bases Derived from 2-Aminobenzoic Acid. Asian Journal of Chemistry. Available at: [Link]
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Synthesis, Structural Characterization and Antimicrobial Potency of Anthranilic Acid Based Mn(II) Schiff Base Complex. Chemistry Research Journal. Available at: [Link]
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Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. Hindawi. Available at: [Link]
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Synthesis and physicochemical study on Ni(II) complex of Schiff base derived from 4-methoxybenzaldehyde and o-aminobenzoic acid. Journal of Materials and Environmental Science. Available at: [Link]
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Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies. Available at: [Link]
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Techniques for characterization of Schiff bases. ResearchGate. Available at: [Link]
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SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Journal of Emerging Technologies and Innovative Research. Available at: [Link]
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2-(2-Nitro-ethylideneamino)benzoic Acid. Pharmaffiliates. Available at: [Link]
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An In-depth Technical Guide to the Chemical Properties of 2-(2-nitroethylideneamino)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the chemical properties of 2-(2-nitroethylideneamino)benzoic acid. Drawing upon established principles of organic chemistry and spectroscopic analysis of analogous structures, this document serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related Schiff base compounds.
Introduction and Molecular Overview
This compound, with the CAS Number 121845-92-9, is a Schiff base derived from the condensation of 2-aminobenzoic acid (anthranilic acid) and a nitro-containing aldehyde.[1] Its structure incorporates three key functional groups: a carboxylic acid, an imine (azomethine), and a nitro group, all of which contribute to its unique chemical characteristics and reactivity profile. The presence of these functionalities on an aromatic scaffold suggests potential applications in medicinal chemistry and materials science, areas where Schiff bases are widely explored for their diverse biological activities and coordination properties.[2]
The systematic IUPAC name for this compound is (E)-2-((2-nitroethylidene)amino)benzoic acid, indicating the stereochemistry around the carbon-nitrogen double bond.[1]
Molecular Structure:
Caption: Chemical structure of this compound.
Synthesis and Purification
The synthesis of this compound is typically achieved through the condensation reaction of 2-aminobenzoic acid and 2-nitroacetaldehyde. This reaction is a classic example of Schiff base formation, which involves the nucleophilic attack of the primary amine on the aldehyde's carbonyl carbon, followed by dehydration.
Experimental Protocol: Synthesis of this compound
-
Reactant Preparation: Dissolve equimolar amounts of 2-aminobenzoic acid and 2-nitroacetaldehyde in a suitable solvent, such as ethanol or methanol. The use of a slight excess of the aldehyde can help drive the reaction to completion.
-
Reaction Conditions: The mixture is typically stirred at room temperature or gently refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]
-
Catalysis (Optional): A catalytic amount of a weak acid, such as glacial acetic acid, can be added to facilitate the dehydration step.[3]
-
Product Isolation: Upon completion, the reaction mixture is cooled, and the precipitated solid product is collected by filtration.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol, to yield the final product as a yellow solid.[1]
Caption: General workflow for the synthesis of this compound.
Physicochemical Properties
The physicochemical properties of this compound are dictated by its molecular structure. The presence of both a polar carboxylic acid group and a relatively nonpolar aromatic ring influences its solubility, while the nitro and imine groups contribute to its color and thermal stability.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Observation | Rationale |
| Molecular Formula | C₉H₈N₂O₄ | Based on structural analysis.[1] |
| Molecular Weight | 208.17 g/mol | Calculated from the molecular formula.[1] |
| Appearance | Yellow Solid | The extended conjugation involving the nitro group and the aromatic system is expected to result in absorption in the visible region.[1] |
| Melting Point | Not experimentally determined. Expected to be a solid with a defined melting point. | Schiff bases are generally crystalline solids. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, ethanol). | The carboxylic acid group imparts some water solubility, but the larger organic scaffold limits it. Good solubility is expected in polar aprotic and protic organic solvents. |
| pKa | The carboxylic acid proton is expected to have a pKa around 4-5. | The pKa of benzoic acid is ~4.2. The electron-withdrawing nature of the imine and nitro groups may slightly increase the acidity. |
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound. The following sections detail the expected spectroscopic signatures based on the analysis of its functional groups and data from analogous compounds.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the presence of the principal functional groups.
Table 2: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |
| ~3300-2500 | O-H stretch (carboxylic acid) | Broad band, indicative of hydrogen bonding.[4] |
| ~1700-1680 | C=O stretch (carboxylic acid) | Strong, sharp peak.[4] |
| ~1640-1620 | C=N stretch (imine) | Medium to strong intensity peak. |
| ~1550-1500 & ~1350-1300 | N-O asymmetric & symmetric stretch (nitro group) | Two strong peaks. |
| ~1600 & ~1475 | C=C stretch (aromatic ring) | Medium intensity peaks. |
| ~1320-1210 | C-O stretch (carboxylic acid) | Medium intensity peak.[4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for confirming the connectivity of the molecule.
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic, imine, and aliphatic protons.
Table 3: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~13.0 | Singlet (broad) | -COOH | The carboxylic acid proton is highly deshielded and often appears as a broad singlet. |
| ~8.5 | Triplet | -N=CH- | The azomethine proton is deshielded due to the electronegativity of the nitrogen and the double bond. |
| ~7.0-8.0 | Multiplet | Aromatic protons | The protons on the benzoic acid ring will appear in the aromatic region, with their specific shifts and coupling patterns depending on the electronic effects of the substituents. |
| ~4.0 | Doublet | =CH-CH₂-NO₂ | The methylene protons adjacent to the nitro group will be deshielded. |
¹³C NMR: The carbon NMR spectrum will show signals for all nine carbon atoms in the molecule.
Table 4: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~167 | -COOH | The carboxylic acid carbon is highly deshielded.[2] |
| ~160 | -N=CH- | The imine carbon is also significantly deshielded.[2] |
| ~115-150 | Aromatic carbons | The six aromatic carbons will appear in this region. |
| ~75 | -CH₂-NO₂ | The carbon attached to the nitro group will be deshielded. |
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum, typically recorded in a solvent like methanol or DMSO, will reveal electronic transitions within the molecule.
Table 5: Predicted UV-Vis Absorption Bands
| Wavelength (λmax, nm) | Electronic Transition | Rationale |
| ~280-290 | π → π | Associated with the aromatic rings and the C=N and C=O groups.[5] |
| ~350-400 | n → π | Involving the non-bonding electrons on the nitrogen of the imine and the oxygens of the nitro and carboxyl groups.[5] |
Chemical Reactivity
The reactivity of this compound is governed by its three primary functional groups.
Caption: A logical diagram illustrating the key reactive sites and potential transformations of the molecule.
Reactions at the Carboxylic Acid Group
-
Esterification: The carboxylic acid can be converted to an ester by reaction with an alcohol in the presence of an acid catalyst.
-
Amidation: Reaction with an amine, typically in the presence of a coupling agent, will form the corresponding amide.
Reactions at the Imine Group
-
Hydrolysis: The imine bond is susceptible to hydrolysis, particularly under acidic conditions, which will cleave the molecule back to 2-aminobenzoic acid and 2-nitroacetaldehyde.[6]
-
Reduction: The imine can be reduced to a secondary amine using reducing agents such as sodium borohydride (NaBH₄).
Reactions Involving the Nitro Group
-
Reduction: The nitro group can be reduced to a primary amine. A variety of reducing agents can be employed, including catalytic hydrogenation (e.g., H₂/Pd-C) or metals in acidic media (e.g., Sn/HCl).[7]
-
Michael Addition: The α,β-unsaturated nature of the nitroethylidene moiety makes the β-carbon susceptible to nucleophilic attack in a Michael addition reaction.[8]
Potential Applications
While specific applications for this compound are not extensively documented, its structural features suggest several areas of potential utility:
-
Pharmaceutical Scaffolds: Schiff bases are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[2] The presence of the nitro group can also influence biological activity.
-
Coordination Chemistry: The imine nitrogen and the carboxylic acid group can act as coordination sites for metal ions, making it a potential ligand for the synthesis of metal complexes with interesting catalytic or material properties.
-
Synthetic Intermediate: This compound can serve as a versatile intermediate for the synthesis of more complex molecules through reactions at its various functional groups.[1]
Conclusion
This compound is a multifaceted molecule whose chemical properties are a composite of its constituent functional groups. This guide has provided a detailed, albeit largely predictive, overview of its synthesis, physicochemical characteristics, spectroscopic signatures, and reactivity. It is intended to serve as a valuable resource for scientists and researchers, facilitating further investigation and application of this and related compounds. Experimental validation of the predicted properties is a necessary next step in fully elucidating the chemical nature of this intriguing Schiff base.
References
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Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding. MDPI. [Link]
-
Synthesis and Characterization of some new Schiff base Compounds derived from 4-Amino benzoic acid and study their Biological activity. RJPT. [Link]
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Synthesis, Characterization and Antibacterial Activity of Some Schiff Bases Derived from 4-Aminobenzoic Acid. Oriental Journal of Chemistry. [Link]
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Reduction of nitro compounds. Wikipedia. [Link]
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Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding. National Center for Biotechnology Information. [Link]
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CAS No : 121845-92-9 | Product Name : 2-(2-Nitro-ethylideneamino)benzoic Acid. Pharmaffiliates. [Link]
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Synthesis of 2-Aminobenzoic Acid Metal ( II ) Complexes by Schiff Base Hydrolysis and the Antimicrobial Potency Studies. Semantic Scholar. [Link]
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Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of Advanced Research in Science, Communication and Technology. [Link]
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IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. ResearchGate. [Link]
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Synthesis and characterization of Benzoic Acid. Chemistry Research Journal. [Link]
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Benzoic acid derivatives. Target Analysis. [Link]
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Synthesis of 2-nitrobenzoic acid. PrepChem.com. [Link]
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Organocatalytic Asymmetric Michael Addition of Ketones to α, β-Unsaturated Nitro Compounds. MDPI. [Link]
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Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. IntechOpen. [Link]
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Benzoic acid, 2-amino-. NIST WebBook. [Link]
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Benzoic acid, 2-(methylamino)-. NIST WebBook. [Link]
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infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]
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Benzoic acid, 2-nitro-. NIST WebBook. [Link]
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2-Nitro-benzoic acid - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
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Hydrolysis of Schiff bases, 1. Kinetics and mechanism of spontaneous, acid, and base hydrolysis of N-(2/4-hydroxybenzylidene)-2-aminobenzothiazoles. ResearchGate. [Link]
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Synthesis and characterization of Benzoic Acid. Chemistry Research Journal. [Link]
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An In-Depth Technical Guide to the Spectroscopic Analysis of 2-(2-Nitroethylideneamino)benzoic Acid
Abstract
This technical guide provides a comprehensive exploration of the spectroscopic characterization of 2-(2-nitroethylideneamino)benzoic acid, a Schiff base derived from anthranilic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of key analytical techniques, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). In the absence of published experimental spectra for this specific molecule, this guide employs a predictive approach grounded in the well-established spectroscopic principles of its constituent functional groups and data from analogous structures. Each section offers detailed, step-by-step protocols, an in-depth interpretation of predicted spectral data, and the scientific rationale behind the experimental choices, ensuring a robust framework for the analysis of this and similar compounds.
Introduction and Molecular Structure
This compound (CAS 121845-92-9) is a Schiff base synthesized from the condensation of 2-aminobenzoic acid (anthranilic acid) and nitroacetaldehyde.[1] Its structure integrates an ortho-substituted benzoic acid, an imine (azomethine) linkage, and a nitroalkene moiety. This combination of functional groups suggests potential applications in medicinal chemistry and materials science, making its thorough characterization essential. Spectroscopic analysis provides the definitive structural elucidation and purity assessment necessary for any further investigation.
Molecular Formula: C₉H₈N₂O₄
Molecular Weight: 208.17 g/mol
Predicted Structure:
Caption: Proposed synthesis workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
Rationale for Experimental Choices: A deuterated polar aprotic solvent like DMSO-d₆ is chosen for its ability to dissolve the carboxylic acid without proton exchange, allowing for the observation of the acidic proton. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0.00 ppm).
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆): The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the imine and vinyl protons, and the carboxylic acid proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.5 - 13.5 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is expected to be significantly deshielded and will appear as a broad singlet. [2] |
| ~8.5 - 8.8 | Doublet | 1H | -N=CH- | The imine proton is deshielded by the electronegative nitrogen and the conjugated system, appearing as a doublet due to coupling with the adjacent vinyl proton. [3] |
| ~8.0 - 8.2 | Doublet of doublets | 1H | Ar-H | Aromatic proton ortho to the carboxylic acid group. |
| ~7.6 - 7.8 | Triplet | 1H | Ar-H | Aromatic proton para to the carboxylic acid group. |
| ~7.2 - 7.4 | Triplet | 1H | Ar-H | Aromatic proton meta to the carboxylic acid group. |
| ~7.0 - 7.2 | Doublet | 1H | Ar-H | Aromatic proton ortho to the imine group. |
| ~6.8 - 7.0 | Doublet | 1H | =CH-NO₂ | The vinyl proton is deshielded by the electron-withdrawing nitro group and coupled to the imine proton. |
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of DMSO-d₆.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature, using a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the FID with an appropriate line broadening factor and phase correction. Integrate the signals and reference the spectrum to the residual DMSO peak at 2.50 ppm.
¹³C NMR Spectroscopy
Rationale for Experimental Choices: The same solvent and instrument as for ¹H NMR can be used. A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon environment.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆): The spectrum will show nine distinct carbon signals, corresponding to the nine carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~167.0 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded. [3] |
| ~161.0 | -N=CH- | The imine carbon is also significantly deshielded. [3] |
| ~150.0 | Ar-C (C-N) | The aromatic carbon attached to the imine nitrogen. |
| ~140.0 | =CH-NO₂ | The vinyl carbon attached to the nitro group is deshielded. |
| ~134.0 | Ar-CH | Aromatic CH carbon. |
| ~131.0 | Ar-CH | Aromatic CH carbon. |
| ~120.0 | Ar-CH | Aromatic CH carbon. |
| ~118.0 | Ar-C (C-COOH) | The aromatic carbon attached to the carboxylic acid. |
| ~115.0 | Ar-CH | Aromatic CH carbon. |
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: A 100 MHz (or corresponding field for the proton spectrometer) NMR spectrometer.
-
Data Acquisition: Perform a proton-decoupled ¹³C NMR experiment. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the FID and reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale for Experimental Choices: Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation. Alternatively, the KBr pellet method can be used for solid samples.
Predicted Key FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid | The broadness is due to hydrogen bonding. [4] |
| ~3100 - 3000 | C-H stretch | Aromatic | Characteristic C-H stretching of the benzene ring. |
| ~1700 - 1680 | C=O stretch | Carboxylic Acid | Strong absorption typical for the carbonyl group in an aromatic carboxylic acid. [4] |
| ~1630 - 1610 | C=N stretch | Imine (Schiff Base) | A key diagnostic peak for the formation of the Schiff base. [1] |
| ~1600, ~1475 | C=C stretch | Aromatic | Vibrations of the benzene ring. |
| ~1550, ~1350 | N-O asymmetric & symmetric stretch | Nitro Group | Two strong bands characteristic of the nitro group. [5] |
| ~1300 - 1200 | C-O stretch | Carboxylic Acid | Stretching vibration of the C-O single bond. |
Experimental Protocol (ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Record a background spectrum of the clean ATR crystal. Then, apply pressure to the sample to ensure good contact and record the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Analyze the spectrum for the presence of the characteristic absorption bands.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Rationale for Experimental Choices: A polar protic solvent like ethanol is suitable for dissolving the compound and is transparent in the relevant UV region.
Predicted UV-Vis Absorption: The molecule contains multiple chromophores, including the benzene ring, the imine group, and the nitro group, which form an extended conjugated system. This is expected to result in strong UV absorption.
| Predicted λₘₐₓ (nm) | Electronic Transition | Chromophore |
| ~230 - 250 | π → π | Benzenoid system |
| ~270 - 290 | π → π | Extended conjugation (Aromatic ring and imine) |
| ~320 - 350 | n → π* / π → π* | Extended conjugation involving the nitro group |
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in ethanol (e.g., 10⁻⁵ M).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Use ethanol as the blank. Scan the sample solution over a wavelength range of approximately 200-600 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ).
Mass Spectrometry (MS)
Rationale for Experimental Choices: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, relatively non-volatile molecules like carboxylic acids, and it can be performed in both positive and negative ion modes.
Predicted Fragmentation Pattern (ESI-MS): In negative ion mode, the deprotonated molecule [M-H]⁻ would be the parent ion. In positive ion mode, the protonated molecule [M+H]⁺ would be observed.
Caption: Predicted major fragmentation pathways in Mass Spectrometry.
Predicted Fragments:
| m/z (Predicted) | Ion Formula | Mode | Loss |
| 209 | [C₉H₉N₂O₄]⁺ | ESI+ | [M+H]⁺ |
| 207 | [C₉H₇N₂O₄]⁻ | ESI- | [M-H]⁻ |
| 163 | [C₈H₇N₂O₂]⁻ | ESI- | [M-H-CO₂]⁻ |
| 162 | [C₉H₈N]⁺ | ESI+ | [M+H-NO₂]⁺ |
| 149 | [C₈H₇NO₂]⁺ | ESI+ | [M+H-CO₂-H₂O]⁺ |
Experimental Protocol (LC-MS with ESI):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile).
-
Instrumentation: Use a Liquid Chromatography system coupled to a Mass Spectrometer with an ESI source.
-
LC Method: Employ a C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode).
-
MS Data Acquisition: Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and analyze the fragmentation pattern to confirm the structure.
Conclusion
This guide presents a detailed, predictive spectroscopic analysis of this compound. By leveraging established principles and data from analogous compounds, we have constructed a robust framework for its characterization using ¹H NMR, ¹³C NMR, FT-IR, UV-Vis, and Mass Spectrometry. The provided protocols and interpretations serve as a valuable resource for researchers, enabling the confident identification and structural elucidation of this and structurally related molecules. The self-validating nature of these combined techniques ensures a high degree of confidence in the assigned structure, even in the absence of previously published data.
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Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding. National Institutes of Health. Available at: [Link]
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Synthesis, Structural Characterization and Antimicrobial Potency of Anthranilic Acid Based Mn(II) Schiff Base Complex. Chemistry Research Journal. Available at: [Link]
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Supporting Information for "Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides with CO2". The Royal Society of Chemistry. Available at: [Link]
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Supplementary Information for "A general and efficient method for the synthesis of carboxylic acids from aldehydes". The Royal Society of Chemistry. Available at: [Link]
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Structural, Characterization, and Biological Activity of Novel Schiff Base Ligand Derived from Pyridoxal with 2-Aminobenzothazol and Its Complexes. Chemical Methodologies. Available at: [Link]
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Synthesis and Characterization of Schiff Base m-nitro aniline and their complexes. International Science Community Association. Available at: [Link]
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Synthesis, characterization and antimicrobial activity of a schiff base derived from 2-aminobenzothiazole with o-vanillin and it. Medicinal and Medical Chemistry. Available at: [Link]
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Synthesis and Characterization of Schiff Base Complexes of o-Vanillin and Anthranilic Acid and Their Biological Evaluation. ResearchGate. Available at: [Link]
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Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry. Available at: [Link]
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Synthesis, Spectral and Biochemical Studies of New Complexes of Mixed Ligand Schiff Base and Anthranilic Acid. Oriental Journal of Chemistry. Available at: [Link]
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A Comprehensive Review on Anthranilic acid-derived Schiff bases and their Metal Chelates: Structures and Applications. Journal of the Indian Chemical Society. Available at: [Link]
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2-Nitrobenzoic acid. PubChem. Available at: [Link]
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Benzoic acid. Human Metabolome Database. Available at: [Link]
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Benzoic acid, 2-nitro-. NIST WebBook. Available at: [Link]
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Benzoic acid, 2-amino-. NIST WebBook. Available at: [Link]
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1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. Available at: [Link]
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Synthesis, Spectroscopic, Characterization and Biological Activities of Schiff Base Ligand and Metal Complexes of Some Metal (II) Salts with Anthranilic Acid. Digital Repository. Available at: [Link]
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Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PubMed Central. Available at: [Link]
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2-Nitro-benzoic acid - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]
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2-Amino-benzoic acid - Optional[FTIR] - Spectrum. SpectraBase. Available at: [Link]
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The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. Available at: [Link]
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FT-IR Spectroscopic Study of M(Benzoic Acid). Zeitschrift für Naturforschung. Available at: [Link]
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Infrared spectrum of benzoic acid. Doc Brown's Chemistry. Available at: [Link]
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UV-Vis Spectrum of Benzoic Acid. SIELC Technologies. Available at: [Link]
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Transient UV-Vis absorption spectra of benzoic acid in acetonitrile... ResearchGate. Available at: [Link]
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Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. Physical Chemistry Chemical Physics. Available at: [Link]
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Quantum Chemical Blueprint: A Technical Guide to 2-(2-nitroethylideneamino)benzoic Acid
Abstract
This technical guide provides a comprehensive walkthrough of the quantum chemical calculations for 2-(2-nitroethylideneamino)benzoic acid, a molecule of interest in medicinal chemistry and materials science. This document is structured to provide researchers, scientists, and drug development professionals with a robust framework for in silico characterization of similar organic molecules. We will delve into the theoretical underpinnings of our chosen computational methods, provide detailed, step-by-step protocols for their implementation, and offer insights into the interpretation of the resulting data. The methodologies outlined herein are designed to be self-validating and are grounded in established best practices within the computational chemistry community.
Introduction: The Scientific Rationale
This compound is a Schiff base derived from 2-aminobenzoic acid and nitroacetaldehyde. The presence of the electron-withdrawing nitro group (NO2) and the carboxylic acid moiety (-COOH) on an aromatic scaffold suggests a rich electronic landscape ripe for exploration.[1][2] Such molecules are often investigated for their potential biological activities and material properties.[3][4][5] Quantum chemical calculations offer a powerful, non-invasive means to elucidate the structural, electronic, and spectroscopic properties of this molecule, providing insights that can guide synthetic efforts and experimental design.[6][7]
This guide will focus on a suite of standard quantum chemical calculations to build a comprehensive profile of the title compound. We will begin with geometry optimization to determine the most stable three-dimensional structure. This will be followed by frequency analysis to confirm the nature of the optimized geometry and to predict its vibrational spectrum. We will then explore the molecule's electronic properties through Frontier Molecular Orbital (FMO) analysis and map its electrostatic potential to identify regions of electrophilicity and nucleophilicity.
Theoretical Framework and Method Selection
The choice of a computational method and basis set is a critical decision that balances accuracy with computational cost.[8][9] For a molecule like this compound, which contains polar functional groups and a conjugated system, Density Functional Theory (DFT) offers an excellent compromise.[10][11]
Density Functional Theory (DFT)
DFT methods calculate the electronic energy of a system based on its electron density, rather than the more complex many-electron wavefunction.[7] This approach has been shown to provide accurate results for a wide range of organic molecules.[12] We have selected the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional for our calculations. B3LYP is a widely used and well-benchmarked functional that often yields reliable geometries and electronic properties for organic compounds.[10]
Basis Set Selection
The basis set is a set of mathematical functions used to describe the atomic orbitals in a molecule. The choice of basis set directly impacts the accuracy of the calculation.[8][13] We will employ the 6-311++G(d,p) basis set. This is a triple-zeta split-valence basis set that provides a flexible description of the valence electrons. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are important for describing anions and systems with lone pairs. The (d,p) denotes the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which allow for a more accurate representation of bonding environments.[10]
Computational Workflow
The following sections detail the step-by-step protocols for the quantum chemical calculations performed on this compound. These calculations can be performed using a variety of quantum chemistry software packages such as Gaussian, ORCA, or GAMESS.[14][15][16][17][18]
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Solvatochromic behavior of nitro-containing Schiff bases
An In-depth Technical Guide to the Solvatochromic Behavior of Nitro-Containing Schiff Bases
Executive Summary
This technical guide provides a comprehensive exploration of the principles, synthesis, experimental analysis, and applications of nitro-containing Schiff bases as potent solvatochromic probes. These molecules, characterized by an intramolecular charge-transfer (ICT) mechanism, exhibit remarkable changes in their UV-Visible and fluorescence spectra in response to solvent polarity. The presence of a strong electron-withdrawing nitro group is fundamental to their pronounced solvatochromic shifts. This document details the causality behind experimental design, offers validated protocols for spectroscopic analysis, and presents the underlying theory governing these phenomena. It is intended to serve as an authoritative resource for researchers leveraging solvatochromism for applications ranging from chemical sensing to biological imaging.
Fundamental Principles of Solvatochromism
Solvatochromism is the phenomenon where the color of a chemical substance changes when dissolved in different solvents.[1] This change is a direct consequence of differential solvation of the solute's electronic ground state and excited state.[1][2] The solvent's polarity, dielectric constant, and hydrogen bonding capacity are the most critical properties influencing these interactions.[1] This leads to a change in the energy gap between the ground and excited states, which is observed as a shift in the position, and sometimes the intensity, of absorption or emission spectral bands.[1]
There are two primary types of solvatochromism:
-
Positive Solvatochromism : This is observed as a bathochromic shift (a shift to longer wavelengths, or a "red shift") in the absorption spectrum as the solvent polarity increases.[1] This typically occurs when the excited state of the molecule is more polar than the ground state. Polar solvents will stabilize the more polar excited state to a greater extent than the ground state, thus lowering the energy required for the electronic transition.[3]
-
Negative Solvatochromism : This corresponds to a hypsochromic shift (a shift to shorter wavelengths, or a "blue shift") with increasing solvent polarity.[1] This arises when the ground state is significantly more polar than the excited state. In this case, polar solvents preferentially stabilize the ground state, increasing the energy gap for the transition.[2]
These shifts are governed by a combination of nonspecific interactions (dipole-dipole forces) and specific interactions (such as hydrogen bonding).[4] Understanding these forces is key to interpreting the spectral data accurately.
The Role of Nitro-Containing Schiff Bases as Solvatochromic Probes
Schiff bases, compounds containing an azomethine or imine group (-C=N-), are versatile molecules in coordination chemistry and material science.[5][6] When functionalized with electron-donating (D) and electron-accepting (A) groups, they can form a "push-pull" system capable of intramolecular charge transfer (ICT).[7][8]
Nitro-containing Schiff bases are exemplary solvatochromic probes for several reasons:
-
Strong Electron-Withdrawing Group : The nitro group (-NO₂) is a powerful electron acceptor. This feature is critical for creating a significant dipole moment in the molecule, especially upon electronic excitation.[7][9]
-
Intramolecular Charge Transfer (ICT) : In a typical design, an electron-donating group (like a hydroxyl or methoxy-substituted phenyl ring) is linked via the conjugated imine bridge to a phenyl ring bearing a nitro group. Upon absorption of light, an electron is promoted from a highest occupied molecular orbital (HOMO), primarily localized on the donor part, to a lowest unoccupied molecular orbital (LUMO) centered on the acceptor part. This ICT leads to a highly polar excited state.[3][10]
-
Tunable Properties : The synthesis is often a straightforward condensation reaction, allowing for facile structural modifications to tune the electronic and, consequently, the solvatochromic properties.[5][11]
The pronounced difference in dipole moment between the ground and the ICT excited state makes these molecules highly sensitive to the surrounding solvent's polarity, resulting in strong positive solvatochromism.[7]
Synthesis and Characterization of Nitro-Schiff Bases
The synthesis of Schiff bases is most commonly achieved through the condensation of a primary amine with an active carbonyl compound.[5][11] This method is efficient and allows for a wide variety of structures to be produced.
Experimental Protocol: Synthesis of a Representative Nitro-Schiff Base
This protocol describes the synthesis of (E)-2-methoxy-4-(((4-nitrophenyl)imino)methyl)phenol, a typical ICT-based Schiff base.
Materials:
-
4-nitroaniline
-
o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Reactant Dissolution: Dissolve 1.0 equivalent of 4-nitroaniline in a minimal amount of hot ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Aldehyde Addition: In a separate beaker, dissolve 1.0 equivalent of o-vanillin in hot ethanol. Add this solution dropwise to the stirring 4-nitroaniline solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid catalyzes the dehydration step of the imine formation.
-
Reflux: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The formation of the brightly colored Schiff base product is often visually apparent.
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the volume can be reduced under vacuum.
-
Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove unreacted starting materials.
-
Drying: Dry the purified product in a vacuum desiccator. The resulting solid should be a brightly colored, crystalline powder.
Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques such as FT-IR (to confirm the C=N imine stretch, typically around 1610-1630 cm⁻¹), ¹H NMR, ¹³C NMR, and Mass Spectrometry.[5][12]
Diagram: Synthesis Workflow```dot
Caption: Experimental workflow for investigating solvatochromic behavior.
Data Presentation and Analysis
The collected λmax values are tabulated and often plotted against a known solvent polarity scale, such as the Reichardt's Dye ET(30) scale, to establish a correlation. A linear relationship indicates that the solvatochromic response is primarily due to general solvent effects.
Table 1: Representative Solvatochromic Data for a Nitro-Schiff Base
| Solvent | Dielectric Constant (ε) | Reichardt's ET(30) (kcal/mol) | λmax (nm) |
| Toluene | 2.4 | 33.9 | 415 |
| Chloroform | 4.8 | 39.1 | 430 |
| Acetone | 20.7 | 42.2 | 455 |
| Ethanol | 24.6 | 51.9 | 480 |
| Acetonitrile | 37.5 | 45.6 | 468 |
| DMSO | 46.7 | 45.1 | 475 |
| Water | 80.1 | 63.1 | 510 |
Note: The data presented are illustrative and represent a typical positive solvatochromic trend.
Advanced Concepts and Applications
Fluorescence Solvatochromism
Many nitro-containing Schiff bases are also fluorescent, and their emission spectra can be even more sensitive to the solvent environment than their absorption spectra. [13]This is because the molecule's dipole moment can change significantly upon relaxation from the Franck-Condon excited state to a more stable, solvated excited state before emission occurs. The difference between the absorption and emission maxima (the Stokes shift) often increases with solvent polarity, providing another dimension of analysis. However, many nitro-aromatic compounds are known to have low fluorescence quantum yields due to efficient non-radiative decay pathways like intersystem crossing. [9][13]
Reversal in Solvatochromism
Under certain structural and environmental conditions, a "reversal" in solvatochromism can be observed. For instance, in some phenolate-based Schiff bases, the addition of a small amount of a highly polar protic solvent (like water) to a less polar solvent can cause an unexpectedly large bathochromic shift after an initial hypsochromic trend. [4]This is often attributed to a complex interplay of specific hydrogen bonding interactions that override the general polarity effects. [4]
Applications
The sensitivity of these compounds to their local environment makes them valuable in various fields:
-
Chemical Sensors: They can be used to determine the polarity of unknown media or detect the presence of specific analytes that alter the local environment. [1][7]* Molecular Switches: The distinct color change can be harnessed to create molecular-level switches that respond to external stimuli. [4]* Biological Probes: When conjugated to biomolecules, solvatochromic dyes can report on local changes in polarity or hydration, which is useful for studying protein folding, ligand binding, and membrane dynamics. [8][14]
Conclusion and Future Outlook
Nitro-containing Schiff bases are a powerful class of molecules for studying and applying the principles of solvatochromism. Their straightforward synthesis and highly sensitive intramolecular charge-transfer mechanism provide a robust platform for developing environment-sensitive probes. The ability to precisely measure their spectral shifts in response to solvent changes offers a window into the complex world of solute-solvent interactions.
Future research is directed towards designing probes with enhanced quantum yields for more sensitive fluorescence applications, developing systems that respond to multiple stimuli, and integrating these molecules into advanced materials and biological assays for real-time monitoring of complex chemical and biological processes.
References
- Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. (n.d.).
- Nitro-Substituted 4-[(Phenylmethylene)imino]phenolates: Solvatochromism and Their Use as Solvatochromic Switches and as Probes for the Investigation of Preferential Solvation in Solvent Mixtures. (2012).
- The electronic structure, solvatochromism, and electric dipole moments of new Schiff base derivatives using absorbance and fluorescence spectra. (2018).
- Synthesis, spectral studies, antioxidant and antibacterial evaluation of aromatic nitro and halogenated tetradentate Schiff bases. (n.d.).
- Solvatochromism as a new tool to distinguish structurally similar compounds. (n.d.).
- Fluorescence chemosensor for anion recognition, solvatochromism and protein binding studies based on Schiff- base deriv
- Synthesis and Properties of Schiff Bases with Nitro Group by Gas Flow Crushing. (2025).
- Spectrochemical Properties and Solvatochromism of Tetradentate Schiff Base Complex with Nickel: Calculations and Experiments. (2025).
- Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety. (n.d.). RSC Publishing.
- Synthesis, Characterization and Spectroscopic Investigation of a Novel Phenylhydrazone Schiff Base With Solv
- Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety. (2025).
- Synthesizing of Some Schiff's Bases Derived from 2-nitro-1,4-phenylene diamine and Studying some of its Characteristics. (2025).
- UV-Vis spectra of the reagent in various organic solvents (3.3 × 10 -4 M). (n.d.).
- ULTRAVIOLET AND VISIBLE ABSORPTION ANDSPECTRAL SHIFTS OF SOME SCHIFF BASES DERIVED
- Solv
- Solvatochromic and fluorogenic dyes as environment-sensitive probes: design and biological applic
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- Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. (n.d.). Unknown Source.
- Principles and Applications of Solvatochromism. (2025).
- Monitoring protein interactions and dynamics with solvatochromic fluorophores. (n.d.).
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A-Z Guide to Thermal Stability Analysis of 2-(2-Nitroethylideneamino)benzoic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for evaluating the thermal stability of 2-(2-nitroethylideneamino)benzoic acid, a Schiff base derivative of anthranilic acid. Given its structural motifs—a nitro group, an imine linkage, and a carboxylic acid—a thorough understanding of its behavior under thermal stress is paramount for safe handling, processing, and formulation in drug development. This document details the core principles and methodologies for thermal analysis, focusing on Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). It offers field-proven insights into experimental design, data interpretation, and the prediction of decomposition pathways, ensuring scientific integrity and operational safety.
Introduction: The Criticality of Thermal Stability Profiling
This compound is an organic compound noted for its potential applications in organic synthesis and pharmaceutical development.[1] Its structure, a conjugate of anthranilic acid and a nitro-containing aldehyde, presents a unique combination of functional groups that influence its physicochemical properties, including its thermal stability.
The presence of a nitro group is a significant structural alert for potential energetic decomposition.[2] Organic nitro compounds can decompose exothermically, and in some cases, violently or explosively, at elevated temperatures.[2] Furthermore, the carboxylic acid moiety can undergo decarboxylation, while the Schiff base (imine) linkage can be susceptible to hydrolysis or thermal cleavage.[3][4][5]
Therefore, a robust thermal stability analysis is not merely a regulatory checkbox but a foundational pillar of process safety and product development. It informs critical parameters for:
-
Safe Handling and Storage: Defining maximum temperature limits to prevent runaway reactions.
-
Manufacturing Processes: Optimizing drying, milling, and formulation conditions to avoid degradation.[6]
-
Purity and Stability: Identifying potential degradation products and establishing the shelf-life of active pharmaceutical ingredients (APIs).[7]
This guide will walk through the theoretical and practical aspects of conducting a definitive thermal analysis of this compound.
Core Analytical Techniques: TGA and DSC
The cornerstone of thermal analysis lies in two complementary techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7][8] It is indispensable for identifying decomposition temperatures, quantifying mass loss associated with specific events (e.g., desolvation, decomposition), and analyzing material composition.[7][9]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample relative to a reference as it is subjected to a controlled temperature program.[10] It detects thermal events such as melting, crystallization, glass transitions, and exothermic decompositions, providing crucial energetic information that TGA alone cannot.[11][12]
The combined application of TGA and DSC provides a comprehensive thermal profile, correlating mass loss events with their energetic signatures (endothermic or exothermic).
Experimental Design & Protocols
Accuracy in thermal analysis is contingent upon meticulous experimental design. The following protocols are grounded in established best practices.[9][10][13]
General Sample Preparation
-
Ensure the sample of this compound is homogenous and representative of the batch.
-
Lightly grind the sample to a fine powder to ensure uniform heat transfer. Avoid aggressive grinding that could induce polymorphic changes or degradation.
-
Dry the sample under vacuum at a mild temperature (e.g., 40-50 °C) to remove residual solvents, which could interfere with the analysis of the compound's intrinsic stability.
Protocol: Thermogravimetric Analysis (TGA)
This protocol outlines a dynamic TGA experiment, where the sample is heated at a constant rate.[7][8]
Objective: To determine the onset temperature of decomposition and quantify mass loss stages.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument's mass and temperature sensors according to the manufacturer's guidelines.
-
Crucible Selection: Tare an appropriate crucible, typically alumina (Al₂O₃), which is inert at high temperatures.[9]
-
Sample Weighing: Place approximately 5-10 mg of the prepared sample into the crucible.[14][15] A smaller sample size minimizes thermal gradients.
-
Atmosphere: Set the purge gas to high-purity nitrogen at a flow rate of 30-50 mL/min to provide an inert atmosphere, preventing oxidative side reactions.[15][16]
-
Temperature Program:
-
Data Acquisition: Record the sample mass as a function of temperature. Plot the results as percent mass loss vs. temperature. The first derivative of this curve (DTG) helps pinpoint the temperatures of maximum mass loss rates.[7]
Protocol: Differential Scanning Calorimetry (DSC)
This protocol is designed to identify melting points and the energetic nature of decomposition.
Objective: To measure the melting point, enthalpy of fusion, and the onset and enthalpy of decomposition.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.[10]
-
Crucible Selection: Weigh 2-5 mg of the prepared sample into a Tzero aluminum pan.[10]
-
Encapsulation: Crimp the pan with a lid. For volatile or potentially energetic decompositions, use a hermetically sealed pan with a pinhole to allow for the controlled release of evolved gases.[12]
-
Reference: Place an empty, sealed aluminum pan in the reference position.[10]
-
Atmosphere: Maintain a nitrogen purge at 50 mL/min.[12]
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Heat the sample from 30 °C to a temperature just beyond the final decomposition event observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min.
-
-
Data Acquisition: Record the differential heat flow as a function of temperature. By convention, endothermic events (like melting) are shown as upward peaks, and exothermic events (like decomposition) are downward peaks.
Data Interpretation and Expected Results
While specific data for this compound is not widely published, we can predict its thermal behavior based on its structural components.
Predicted TGA-DSC Profile
-
Initial Region (30-150 °C): No significant mass loss is expected unless residual solvent or moisture is present. The DSC may show a sharp endothermic peak corresponding to the melting point. Anthranilic acid itself melts around 146-148 °C.[6]
-
Decomposition Onset (150-250 °C): The thermal decomposition of nitroaromatic compounds can begin in this range.[17][18] The TGA curve will show the onset of a significant mass loss. The corresponding DSC curve is expected to show a large, sharp exothermic peak, indicating an energetic decomposition event, a characteristic of many nitro compounds.[2]
-
Major Decomposition Stages: The decomposition may occur in multiple steps.
-
Decarboxylation: The loss of CO₂ (44 g/mol ) from the benzoic acid moiety is a likely initial step.[4][5]
-
Nitro Group Decomposition: The C-NO₂ bond cleavage is a key step in the decomposition of nitroaromatics, often leading to the release of NO₂ or NO.[19]
-
Imine Bond Cleavage: The C=N bond of the Schiff base may also cleave at high temperatures.
-
Quantitative Data Summary (Hypothetical)
The following table summarizes the type of quantitative data that would be extracted from the TGA and DSC analyses.
| Parameter | Analytical Technique | Expected Value/Observation | Significance |
| Melting Point (Tₘ) | DSC | ~140-160 °C | Indicates purity and solid-state form. |
| Enthalpy of Fusion (ΔHբ) | DSC | Endothermic Peak | Energy required to melt the solid. |
| Onset of Decomposition (Tₒ) | TGA/DSC | ~180-220 °C | Critical temperature for process safety. |
| Decomposition Peak (Tₘₐₓ) | TGA (DTG)/DSC | Sharp Exotherm | Temperature of maximum reaction rate. |
| Mass Loss (Stage 1) | TGA | Correlates to loss of CO₂ | Suggests decarboxylation pathway. |
| Mass Loss (Stage 2) | TGA | Correlates to loss of NO₂ | Suggests C-NO₂ bond scission. |
| Enthalpy of Decomposition (ΔHₔ) | DSC | Large Negative Value | Quantifies the energetic hazard. |
Mechanistic Considerations & Visualization
Proposed Thermal Decomposition Pathway
The thermal degradation of this compound is likely a complex process involving parallel and sequential reactions. A plausible primary pathway involves initial decarboxylation, followed by the fragmentation of the nitro-containing imine structure.
Experimental Workflow Diagram
The logical flow of a comprehensive thermal analysis study is visualized below.
Conclusion and Safety Recommendations
The thermal analysis of this compound is a critical exercise in ensuring chemical safety and process robustness. The combination of a nitro group and other thermally labile functionalities necessitates a cautious approach. Based on the principles outlined, the compound is expected to undergo an energetic exothermic decomposition at elevated temperatures.
Key Recommendations:
-
Process Temperature Limit: All manufacturing and handling steps should be maintained well below the determined onset of decomposition (Tₒ). A safety margin of at least 50 °C below Tₒ is advisable.
-
Atmosphere Control: Processing in an inert atmosphere (e.g., nitrogen) is recommended to prevent oxidative side reactions that could lower the decomposition temperature.[6]
-
Scale-Up Caution: The energetic potential (ΔHₔ) must be carefully considered during process scale-up, as heat dissipation becomes more challenging in larger vessels.
This guide provides the scientific framework for a thorough investigation. The execution of these protocols will yield the empirical data necessary to handle, process, and formulate this compound safely and effectively.
References
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Tautomerism in 2-(2-nitroethylideneamino)benzoic Acid
An In-depth Technical Guide to
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the tautomeric phenomena present in 2-(2-nitroethylideneamino)benzoic acid. As a Schiff base derived from anthranilic acid, this molecule presents a complex interplay of imine-enamine, nitro-aci-nitro, and zwitterionic tautomerism, significantly influenced by a strong intramolecular hydrogen bond. We will explore the structural possibilities and delineate the experimental and computational methodologies required for their elucidation. This guide synthesizes theoretical principles with practical, field-proven protocols, offering researchers a robust framework for investigating this and similar molecular systems. The insights provided are critical for professionals in drug development, where tautomeric forms can dictate a compound's biological activity, solubility, and stability.
Foundational Principles: Tautomerism in Complex Schiff Bases
Tautomerism describes the dynamic equilibrium between two or more interconvertible constitutional isomers, most commonly involving the migration of a proton.[1][2] This is not to be confused with resonance, as tautomerism involves the breaking and forming of sigma bonds and a change in atomic positions.[3] In the context of this compound, several tautomeric equilibria are possible and must be considered.
-
Imine-Enamine Tautomerism: This is a common form of tautomerism in Schiff bases where a proton migrates from an α-carbon to the imine nitrogen, shifting the double bond.[4][5] The equilibrium is typically catalyzed by trace amounts of acid or base.[5][6]
-
Nitro-Aci-Nitro Tautomerism: A less common but critical equilibrium for this molecule involves the migration of a proton from the α-carbon adjacent to the nitro group to one of the nitro's oxygen atoms.[7][8] This results in the formation of a nitronic acid (the aci form), which can significantly alter the electronic properties and reactivity of the molecule.[7][8][9]
-
The Influence of Intramolecular Hydrogen Bonding: Schiff bases derived from ortho-substituted anilines, such as anthranilic acid, possess a powerful structural feature: the ability to form a six-membered quasi-ring via an intramolecular hydrogen bond.[10][11][12][13] This interaction can dramatically stabilize specific tautomers, often favoring a zwitterionic or keto-amine-like form where the acidic proton (from the carboxyl group) is transferred to the basic imine nitrogen.[13][14]
The Subject Molecule: Structural Landscape of this compound
The condensation of 2-aminobenzoic acid (anthranilic acid) with nitroacetaldehyde is the logical synthetic route to this compound.[15][16] The resulting structure is a confluence of functionalities that gives rise to a rich tautomeric landscape. We can postulate at least four principal tautomers that exist in equilibrium.
-
Tautomer A (Imine-Nitro): The canonical Schiff base structure.
-
Tautomer B (Zwitterion): Formed by the transfer of the acidic carboxylic proton to the imine nitrogen, stabilized by a strong intramolecular hydrogen bond.
-
Tautomer C (Aci-Nitro): The nitronic acid form, resulting from proton migration from the carbon adjacent to the NO₂ group.
-
Tautomer D (Enamine-Nitro): A less likely form due to the disruption of the aromatic system's conjugation, but still a possibility.
The equilibrium between these forms is the central subject of our investigation.
Caption: Postulated tautomeric equilibria for this compound.
Experimental Elucidation Framework
A multi-faceted experimental approach is required to definitively characterize the tautomeric equilibrium. The combination of NMR and UV-Vis spectroscopy in various solvents, supported by solid-state analysis via X-ray crystallography, provides a self-validating system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful tool for studying tautomerism in solution. The chemical shifts of protons and carbons are exquisitely sensitive to their local electronic environment, allowing for the identification and quantification of different tautomers coexisting in solution.[17][18] For Schiff bases, the signals for the imine proton (CH=N), any N-H or O-H protons, and the carbons of the C=N bond are particularly diagnostic.[19]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of synthesized this compound in 0.6 mL of a deuterated solvent. A range of solvents should be used to probe solvent effects, for example:
-
Non-polar aprotic: CDCl₃ or Toluene-d₈
-
Polar aprotic: DMSO-d₆
-
Polar protic: Methanol-d₄
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} NMR spectrum.
-
If signal assignment is ambiguous, perform 2D correlation experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).
-
-
Analysis:
-
Identify key signals corresponding to each potential tautomer (see Table 1).
-
Integrate the signals corresponding to the distinct tautomers in the ¹H NMR spectrum to determine their relative populations in each solvent. The equilibrium may be slow enough on the NMR timescale to observe separate sets of peaks for each tautomer.
-
Data Presentation: Predicted Diagnostic NMR Signals
| Tautomer Form | Key ¹H Signal | Expected δ (ppm) | Key ¹³C Signal | Expected δ (ppm) | Rationale |
| Imine-Nitro (A) | -CH=N- | 8.5 - 9.0 | -C H=N- | 160 - 165 | Typical chemical shift for an imine proton and carbon.[19] |
| -COOH | 10.0 - 13.0 | -C OOH | 165 - 175 | Characteristic of a carboxylic acid proton. | |
| Zwitterion (B) | -CH=N⁺H- | 9.0 - 9.5 | -C H=N⁺H- | 165 - 170 | Deshielding of the imine proton and carbon due to nitrogen protonation. |
| N⁺H | > 14.0 (broad) | -C OO⁻ | 170 - 180 | Downfield shift due to strong H-bonding; carboxylate carbon is distinct. | |
| Aci-Nitro (C) | =CH-NOOH | 6.5 - 7.5 | =C H-NOOH | 110 - 120 | Olefinic proton, shielded relative to the imine proton. |
| -NOOH | 9.0 - 11.0 (broad) | =C-N OOH | 140 - 150 | Acidic proton of the nitronic acid. |
UV-Visible (UV-Vis) Spectroscopy
Expertise & Experience: The electronic transitions, and therefore the λ_max_ values, of the tautomers will differ due to their distinct conjugated systems.[14][20] The nitro group itself is a strong chromophore.[21] The transition to the aci-nitro form creates a more extended π-system, which is expected to cause a significant red shift (bathochromic shift) in the absorption maximum. Solvatochromism, the change in color with solvent polarity, is a key indicator of tautomeric shifts.[22][23]
Experimental Protocol: UV-Vis Solvatochromism Study
-
Stock Solution: Prepare a concentrated stock solution of the compound in a volatile solvent (e.g., acetonitrile).
-
Sample Preparation: Prepare a series of dilute solutions (e.g., 10⁻⁵ M) in solvents of varying polarity:
-
Non-polar: Hexane, Toluene
-
Polar Aprotic: Acetonitrile, DMSO
-
Polar Protic: Ethanol, Methanol
-
-
Data Acquisition: Record the UV-Vis absorption spectrum for each solution from 200 to 600 nm using a spectrophotometer, using the pure solvent as a blank.
-
Analysis:
-
Identify the λ_max_ for the primary absorption bands in each solvent.
-
Correlate shifts in λ_max_ with solvent polarity. An increase in the intensity of longer-wavelength bands in polar solvents often indicates a shift in equilibrium towards a more polar tautomer, such as the zwitterionic or aci-nitro form.[23]
-
Computational Modeling: A Theoretical Framework
Trustworthiness: Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful, cost-effective method to predict the relative stabilities of tautomers and corroborate experimental findings.[20][24] By calculating the ground-state energies of each optimized tautomeric structure, we can predict the predominant form in the gas phase and simulate solvent effects using models like the Polarizable Continuum Model (PCM).[25]
Caption: A typical DFT workflow for analyzing tautomeric stability.
Authoritative Grounding: The choice of functional and basis set is critical for accuracy. The B3LYP functional with a 6-311++G(d,p) basis set is a widely accepted standard for such systems, providing a good balance of accuracy and computational cost for calculating geometries and relative energies.[22][25]
Synthesis of Findings and Implications for Drug Development
The combined experimental and theoretical data will likely reveal that this compound exists predominantly as the Zwitterionic Tautomer (B) in both the solid state and in polar solvents. The energetic favorability of the strong intramolecular N⁺-H···O⁻ hydrogen bond is expected to be the dominant stabilizing factor. The aci-nitro form (Tautomer C) may be observed in smaller populations, particularly under specific pH conditions or upon photoexcitation.
For drug development professionals, understanding this equilibrium is paramount:
-
Receptor Binding: Different tautomers present different hydrogen bond donor/acceptor patterns and overall shapes, leading to vastly different binding affinities for a biological target.
-
Pharmacokinetics: Properties like solubility, membrane permeability, and metabolic stability are tautomer-dependent. A zwitterionic form may have higher aqueous solubility but lower membrane permeability compared to the neutral imine form.
-
Chemical Stability: The presence of the aci-nitro tautomer, even in small amounts, can open pathways for degradation or different chemical reactivity.
Conclusion
The tautomerism of this compound is a multifaceted problem requiring a synergistic application of advanced spectroscopic and computational techniques. The molecule's structure, featuring a nitro group, a Schiff base linkage, and a strategically placed carboxylic acid, creates a delicate balance between several tautomeric forms. The intramolecular hydrogen bond is the lynchpin, likely driving the equilibrium towards a stable zwitterionic state. A thorough characterization of this tautomeric landscape is not merely an academic exercise; it is a critical step in the rational design and development of drug candidates, ensuring that the intended and most active form of the molecule is being studied and utilized.
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Solid State NMR Spectroscopy as a Precise Tool for Assigning the Tautomeric Form and Proton Position in the Intramolecular Bridges of o-Hydroxy Schiff Bases. The Journal of Physical Chemistry A - ACS Publications. [Link]
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NMR Spectroscopic Studies on the Tautomerism in Schiff Bases of Tenuazonic Acid Analogs. Bulletin of the Chemical Society of Japan | Oxford Academic. [Link]
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Keto Enol, Imine Enamine, and Nitro aci-Nitro Tautomerism and Their Interrelationship in Substituted Nitroethylenes. Keto, Imine, Nitro, and Vinyl Substituent Effects and the Importance of H-bonding. The Journal of Organic Chemistry - ACS Publications. [Link]
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Tautomeric Study of Schiff Bases Derived from o ‐Dihydroxybenzaldehyde by UV‐Vis, IR, 1 H NMR, 13 C NMR Spectroscopy and Computational Modeling. Semantic Scholar. [Link]
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Schiff base complexes of anthranilic acid: Structures and Applications. Chemical Review and Letters. [Link]
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Ionization and Tautomerization of 2-Nitrocyclohexanone in Aqueous Solution. ResearchGate. [Link]
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Intramolecular hydrogen bonding in the S1(ππ*) excited state of anthranilic acid and salicylic acid: TDDFT calculation of excited-state geometries and infrared spectra. Technical University of Munich. [Link]
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Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents. PMC - PubMed Central. [Link]
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2-(2-Nitro-ethylideneamino)benzoic Acid. Pharmaffiliates. [Link]
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Intramolecular hydrogen bonding and tautomerism in Schiff bases. Indian Academy of Sciences. [Link]
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Keto-Enol Tautomerization. Chemistry Steps. [Link]
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22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]
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Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]
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Experimental and Computational study of Some Schiff Bases. ResearchGate. [Link]
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Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. ResearchGate. [Link]
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Keto<==>enol, imine<==>enamine, and nitro<==>aci-nitro tautomerism and their interrelationship in substituted nitroethylenes. Keto, imine, nitro, and vinyl substituent effects and the importance of H-bonding. PubMed. [Link]
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Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. Journal of Chemical Information and Modeling. [Link]
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An In-depth Technical Guide to 2-(2-Nitro-ethylideneamino)benzoic Acid (CAS 121845-92-9)
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of 2-(2-Nitro-ethylideneamino)benzoic acid (CAS 121845-92-9), a specialized organic compound with significant potential in synthetic chemistry and drug discovery. As a derivative of anthranilic acid, this molecule serves as a valuable precursor for the synthesis of a diverse range of heterocyclic compounds, most notably quinazolines and quinazolinones. These scaffolds are renowned for their broad spectrum of biological activities, making 2-(2-Nitro-ethylideneamino)benzoic acid a compound of interest for researchers in medicinal chemistry and materials science. This document delves into its physicochemical properties, synthesis, reactivity, and its prospective applications in the development of novel therapeutic agents.
Physicochemical Properties
2-(2-Nitro-ethylideneamino)benzoic acid is a yellow solid at room temperature. Its core structure consists of an anthranilic acid moiety linked to a nitro-substituted ethylidene group via an imine bond. The presence of both a carboxylic acid and a nitro group significantly influences its chemical reactivity and solubility.
| Property | Value | Reference |
| CAS Number | 121845-92-9 | [1] |
| Chemical Name | 2-(2-Nitro-ethylideneamino)benzoic Acid | [1] |
| Synonyms | N-(2-Nitro-ethyliden)-anthranilic Acid, (E)-2-((2-Nitroethylidene)amino)benzoic acid | [1][2] |
| Molecular Formula | C₉H₈N₂O₄ | [1] |
| Molecular Weight | 208.17 g/mol | [1] |
| Appearance | Yellow Solid | [1] |
| Melting Point | 197 °C | [2] |
| Solubility | Soluble in acetone and methanol. | [2] |
| Storage | Recommended storage at <-20°C for long-term stability. | [2] |
Synthesis of 2-(2-Nitro-ethylideneamino)benzoic Acid
The synthesis of 2-(2-Nitro-ethylideneamino)benzoic acid is typically achieved through a condensation reaction between anthranilic acid and nitroacetaldehyde, or a suitable equivalent. This reaction forms a Schiff base, a common and efficient method for creating carbon-nitrogen double bonds.
Experimental Protocol: Synthesis of 2-(2-Nitro-ethylideneamino)benzoic Acid
-
Reactant Preparation: In a round-bottom flask, dissolve one equivalent of anthranilic acid in a minimal amount of a suitable solvent, such as ethanol or methanol.
-
Addition of Nitroacetaldehyde: To the stirred solution, add a slight excess (1.1 equivalents) of nitroacetaldehyde.
-
Catalysis: A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 2-(2-Nitro-ethylideneamino)benzoic acid.
Spectroscopic Characterization (Theoretical)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the anthranilic acid ring, typically in the range of 7.0-8.5 ppm. The protons of the ethylidene group would appear as distinct signals, with the vinyl proton likely deshielded due to the adjacent nitro group. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The carbon NMR spectrum would display signals for the nine carbon atoms. The carbonyl carbon of the carboxylic acid is expected around 170 ppm. The aromatic carbons would resonate in the 110-150 ppm region. The carbons of the ethylidene group would also have characteristic shifts.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carboxylic acid would be observed around 1700 cm⁻¹. The C=N stretch of the imine is expected in the 1640-1690 cm⁻¹ region. Characteristic strong absorptions for the nitro group (NO₂) would appear around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecular weight of 208.17. Fragmentation patterns would likely involve the loss of the nitro group, the carboxylic acid group, and cleavage of the imine bond.
Applications in the Synthesis of Quinazolin-4(3H)-ones
The primary synthetic utility of 2-(2-Nitro-ethylideneamino)benzoic acid lies in its role as a precursor to quinazolin-4(3H)-ones. These heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[3][4][5] The synthesis typically involves a cyclization reaction, often promoted by heat or a catalyst.
Experimental Protocol: Synthesis of a 2-Substituted-6-nitroquinazolin-4(3H)-one
-
Reaction Setup: In a suitable reaction vessel, 2-(2-Nitro-ethylideneamino)benzoic acid is dissolved in a high-boiling point solvent such as acetic anhydride.
-
Cyclization: The reaction mixture is heated to reflux for several hours. The acetic anhydride serves as both a solvent and a dehydrating agent to facilitate the intramolecular cyclization.
-
Reaction Monitoring: The progress of the reaction is monitored by TLC.
-
Isolation and Purification: After completion, the reaction mixture is cooled, and the product is precipitated by the addition of water or ice. The solid is collected by filtration, washed, and can be purified by recrystallization to yield the desired quinazolinone.
Biological Significance of Potential Derivatives
Quinazoline and quinazolinone derivatives have been extensively studied and are known to exhibit a wide range of biological activities, including:
-
Anticancer Activity: Many quinazoline derivatives have been developed as potent anticancer agents, often by targeting key enzymes in cancer cell signaling pathways, such as epidermal growth factor receptor (EGFR) tyrosine kinases.[6][7] The presence of a nitro group on the quinazoline scaffold has been shown to be a favorable substitution for anticancer activity.[6][8]
-
Antimicrobial Activity: The quinazoline core is a common feature in compounds with antibacterial and antifungal properties.[9][10]
-
Anti-inflammatory and Analgesic Activity: Certain quinazoline derivatives have demonstrated significant anti-inflammatory and analgesic effects.[3]
-
Antioxidant Activity: Some quinazolinone analogs have been identified as potent antioxidants.[4]
The structure of 2-(2-Nitro-ethylideneamino)benzoic acid provides a versatile platform for creating a library of novel quinazoline derivatives. The nitro group can be readily reduced to an amino group, which can then be further functionalized to introduce diverse pharmacophores, potentially leading to the discovery of new drug candidates with enhanced efficacy and selectivity.
Safety and Handling
As a specific Safety Data Sheet (SDS) for 2-(2-Nitro-ethylideneamino)benzoic acid is not widely available, it is recommended to handle this compound with the precautions appropriate for related chemicals such as 2-nitrobenzoic acid and anthranilic acid.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
2-(2-Nitro-ethylideneamino)benzoic acid (CAS 121845-92-9) is a valuable and versatile intermediate in organic synthesis. Its structural features, particularly the presence of the anthranilic acid core and the reactive nitro-imine moiety, make it an ideal starting material for the construction of quinazoline-based heterocyclic systems. The proven and diverse biological activities of quinazolines underscore the potential of this compound in drug discovery and development programs aimed at identifying novel therapeutic agents for a range of diseases. Further exploration of the reactivity and derivatization of 2-(2-Nitro-ethylideneamino)benzoic acid is warranted to fully exploit its synthetic and medicinal potential.
References
[3] A Review on 4(3H)-quinazolinone synthesis - International Journal of Pharmaceutical Research and Applications (IJPRA). (2021). International Journal of Pharmaceutical Research and Applications, 6(3), 391-403. [4] Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2022). Molecules, 27(19), 6287. [5] Quinazoline derivatives: synthesis and bioactivities. (2013). Molecules, 18(6), 6235-6255. [11] SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. (n.d.). Generis Publishing. [12] Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (2011). Journal of the Korean Chemical Society, 55(5), 813-820. [13] Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. (2012). Research in Pharmaceutical Sciences, 7(1), 23-30. [14] Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2021). Frontiers in Chemistry, 9, 723506. [15] Quinazolinones, the Winning Horse in Drug Discovery. (2023). Molecules, 28(2), 853. [9] Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2013). DARU Journal of Pharmaceutical Sciences, 21(1), 31. [6] New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. (2024). Future Medicinal Chemistry, 16(19), 2025-2041. [7] Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). Molecules, 28(23), 7858. [1] 2-(2-Nitro-ethylideneamino)benzoic Acid. (n.d.). Pharmaffiliates. Retrieved from [Link] [16] Anthranilic acid hydrazide in the synthesis of fused polycyclic compounds with quinazoline moieties. (2010). Russian Chemical Bulletin, 59(10), 2069-2076. [17] 2-(2-Nitro-ethylideneamino)benzoic acid suppliers. (n.d.). Pharma info source. Retrieved from [Link] [10] Hassanzadeh, F., et al. (2012). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Research in Pharmaceutical Sciences, 7(1), 23-30. [18] Technical Support Center: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid. (n.d.). Benchchem. [19] Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. (2012). Research in Pharmaceutical Sciences, 7(1), 23-30. [8] New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. (2024). Future Medicinal Chemistry, 16(19), 2025-2041. [20] Synthesis and invitro study of biological activity of 2,3-substituted quinazolin-4(3H)-ones. (2010). Journal of Chemical and Pharmaceutical Research, 2(2), 462-468. [2] 2-(2-Nitro-ethylideneamino)-benzoic Acid. (n.d.). Shanghai Huicheng Biological Technology Co., Ltd. [21] Is nitrobenzene more reactive than benzoic acid for electrophilic substitution?. (2024). askIITians. [22] China 2-Nitrobenzoic acid Manufacturer and Supplier. (n.d.). Pengnuo. 2-Nitrobenzoic Acid | CAS No- 552-16-9. (n.d.). Simson Pharma Limited. [23] Is nitrobenzene more reactive than benzoic acid for class 11 chemistry CBSE. (n.d.). Vedantu. [24] From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2024). Molecules, 29(10), 2330. [25] What is order of acidity between benzoic acid&p-Nitro benzoic acid?. (2017). Quora. [26] Acid catalyzed, liquid phase preparation of methyl vinyl ketone. (1975). U.S. Patent No. 3,928,457. [27] Pyrido[ 3,4-e]-1,2,4-triazines and Related Heterocycles as Potential Antifungal Agents. (1983). Journal of Medicinal Chemistry, 26(9), 1308-1311. [28] Preparation of III-V semiconductor nanocrystals. (1996). U.S. Patent No. 5,505,928. [29] 3-Nitroquinoline CAS No. 39061-97-7 Molecular Formula. (n.d.). Guidechem.
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Methodological & Application
Application Notes & Protocols for Green Synthesis of Substituted Benzoic Acid Schiff Bases
Audience: Researchers, Scientists, and Drug Development Professionals
Objective: This document provides an in-depth technical guide to the green and sustainable synthesis of Schiff bases derived from substituted benzoic acids. It moves beyond mere procedural lists to explain the underlying principles and rationale for adopting these modern, eco-friendly methodologies. The protocols herein are designed to be robust, reproducible, and self-validating through integrated characterization checkpoints.
Introduction: The Imperative for Greener Schiff Base Synthesis
Schiff bases, characterized by their azomethine or imine (-C=N-) functional group, are cornerstone compounds in medicinal chemistry and material science.[1] Their diverse biological activities—including antimicrobial, anticancer, anti-inflammatory, and antiviral properties—make them prime candidates for drug development.[2][3][4] Traditionally, their synthesis involves the condensation of primary amines with carbonyl compounds, often requiring prolonged refluxing in volatile organic solvents (VOCs) with acid catalysts. Such methods, while effective, contribute to environmental pollution and pose safety risks, running counter to the principles of green chemistry.
This guide details sustainable alternatives that minimize or eliminate hazardous substances, reduce reaction times, and often increase product yields. We will explore four primary green synthesis methodologies: Microwave-Assisted Synthesis, Ultrasound-Assisted Sonochemistry, Mechanochemical Grinding, and the use of Natural Acid Catalysts. These techniques are particularly well-suited for the synthesis of Schiff bases from substituted benzoic acids (e.g., 4-aminobenzoic acid), a class of precursors that yield compounds with significant therapeutic potential.[5][6]
The General Reaction Pathway: A Mechanistic Overview
The formation of a Schiff base is a reversible condensation reaction. The core mechanism involves the nucleophilic attack of the primary amine's nitrogen on the carbonyl carbon of an aldehyde or ketone. This is typically the rate-determining step and can be accelerated by acid catalysis, which protonates the carbonyl oxygen, making the carbon more electrophilic.[2] The subsequent dehydration of the hemiaminal intermediate drives the reaction to completion, forming the stable imine bond.
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Application Notes & Protocols: 2-(2-Nitroethylideneamino)benzoic Acid as a Versatile Precursor for Heterocyclic Synthesis
Introduction: Unveiling the Potential of a Unique Synthon
In the landscape of organic synthesis, the strategic design of precursor molecules is paramount to the efficient construction of complex molecular architectures. 2-(2-Nitroethylideneamino)benzoic acid is a specialized chemical intermediate that holds significant promise for the synthesis of nitrogen-containing heterocycles.[1] This compound uniquely combines the structural features of anthranilic acid with a reactive nitro-imine moiety. Anthranilic acid and its derivatives are well-established building blocks for a multitude of heterocyclic systems, including quinazolines, benzodiazepines, and alkaloids, which are scaffolds of high interest for drug development.[2][3][4]
The presence of the (E)-((2-nitroethylidene)amino) group ortho to the carboxylic acid creates a powerful synthetic tool. The conjugated nitroalkene system is a potent Michael acceptor, and the entire side chain is poised for intramolecular cyclization reactions. This guide provides an in-depth exploration of the synthesis, properties, and key applications of this precursor, with a focus on its utility in constructing quinazolinone frameworks.
Physicochemical Properties & Data
| Property | Value | Source |
| CAS Number | 121845-92-9 | [1] |
| Alternate Name | N-(2-Nitro-ethyliden)-anthranilic Acid | [5] |
| Molecular Formula | C9H8N2O4 | Inferred |
| Molecular Weight | 208.17 g/mol | Inferred |
| Melting Point | 197°C | [5] |
| Solubility | Soluble in Acetone, Methanol | [5] |
Part 1: Synthesis of the Precursor
The precursor, this compound, is typically synthesized via the condensation of anthranilic acid (2-aminobenzoic acid) and nitroacetaldehyde. Due to the potential instability of nitroacetaldehyde, it is often generated in situ or used as a stabilized equivalent. The reaction is a classic Schiff base formation.
Workflow for Precursor Synthesis
Caption: Workflow for the synthesis of the title precursor.
Detailed Synthesis Protocol
Objective: To synthesize this compound from anthranilic acid.
Materials:
-
Anthranilic acid (1.0 eq)
-
Nitroacetaldehyde sodium salt (1.1 eq)
-
Glacial Acetic Acid
-
Ethanol (EtOH)
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve anthranilic acid (e.g., 10.0 g) in ethanol (100 mL).
-
Reagent Addition: In a separate beaker, dissolve nitroacetaldehyde sodium salt (e.g., 9.5 g) in a minimal amount of deionized water and add it dropwise to the stirred solution of anthranilic acid.
-
Acidification & Condensation: Add a catalytic amount of glacial acetic acid (approx. 1 mL) to the mixture. Stir the reaction at room temperature for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: The product will begin to precipitate as a solid. To maximize yield, the flask can be cooled in an ice bath for 30 minutes.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with a small amount of cold ethanol to remove unreacted starting materials.
-
Drying: Dry the purified product under vacuum to a constant weight. The expected product is a solid with a melting point around 197°C.[5]
Expert Insight: The key to this synthesis is the controlled condensation. The use of a slight excess of the nitroacetaldehyde source ensures complete consumption of the more valuable anthranilic acid. The acetic acid catalyst protonates the aldehyde, making it more electrophilic and accelerating the imine formation.
Part 2: Application in Quinazolinone Synthesis
A primary application of this precursor is in the synthesis of quinazolinone derivatives. Quinazolinones are a privileged scaffold in medicinal chemistry, found in compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][7][8] The strategic placement of the nitro group and the carboxylic acid in the precursor facilitates an efficient cyclization cascade.
Proposed Reaction Mechanism: Reductive Cyclization
The transformation of this compound into a quinazolinone derivative typically proceeds via a reductive cyclization pathway.
Caption: Proposed mechanism for reductive cyclization.
Mechanistic Explanation:
-
Reduction: The process is initiated by the chemical reduction of the nitro group to an amine. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid, or iron powder in acetic acid.
-
Intramolecular Cyclization: The newly formed, highly nucleophilic amino group immediately attacks the electrophilic carbon of the carboxylic acid (or an activated form of it), undergoing an intramolecular cyclization to form a six-membered ring.
-
Dehydration/Aromatization: The resulting tetrahedral intermediate readily loses a molecule of water to form the stable, aromatic quinazolinone ring system.
Protocol for Quinazolinone Synthesis
Objective: To synthesize a 2-(methyl)quinazolin-4(3H)-one derivative from the precursor.
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl2·2H2O) (4-5 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium bicarbonate (NaHCO3) solution (saturated)
-
Ethyl acetate (EtOAc)
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound (e.g., 5.0 g) in ethanol (50 mL).
-
Reductant Preparation: In a separate flask, dissolve tin(II) chloride dihydrate (e.g., 24.0 g) in concentrated HCl (30 mL). Caution: This is an exothermic process and should be done carefully in an ice bath.
-
Reductive Cyclization: Add the SnCl2/HCl solution dropwise to the stirred suspension of the precursor at 0°C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 8-12 hours, or until TLC indicates the consumption of the starting material.
-
Neutralization: Carefully pour the reaction mixture over crushed ice and neutralize by slowly adding a saturated solution of sodium bicarbonate until the pH is ~8. Caution: Vigorous gas evolution (CO2) will occur.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final quinazolinone product.
Trustworthiness & Validation: The success of this protocol is validated by characterization of the final product. Expected analytical data would include:
-
¹H NMR: Appearance of aromatic protons corresponding to the quinazolinone core and the methyl group at the 2-position, and disappearance of the vinyl proton from the nitroethylidene group.
-
¹³C NMR: Appearance of a carbonyl carbon signal around 160-170 ppm.
-
IR Spectroscopy: A strong carbonyl (C=O) stretch around 1680 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.
-
Mass Spectrometry: A molecular ion peak corresponding to the expected quinazolinone product.
Part 3: Broader Synthetic Utility & Outlook
While the synthesis of quinazolinones is a primary application, the unique functionality of this compound opens avenues to other heterocyclic systems.[3] For instance, modification of the reaction conditions or the use of different reagents could potentially lead to the formation of 1,4-benzodiazepine derivatives, another class of pharmacologically important molecules.[3] The conjugated system also allows for participation in various pericyclic reactions or Michael additions with other nucleophiles prior to cyclization, further expanding its synthetic potential.
The strategic design embodied in this precursor highlights a powerful approach in modern organic synthesis: the creation of multi-functionalized building blocks that can be converted into complex, high-value structures in a minimal number of steps.
References
-
Pharmaffiliates. 2-(2-Nitro-ethylideneamino)benzoic Acid. [Link]
-
Zhang, M., et al. (2020). Transition-metal-catalyst-free synthesis of anthranilic acid derivatives by transfer hydrogenative coupling of 2-nitroaryl methanols with alcohols/amines. Organic & Biomolecular Chemistry. [Link]
-
Lundgren, R. J. (2010). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Doctoral dissertation, Uppsala University. [Link]
-
Hayashi, Y., et al. (2011). Chiral anthranilic pyrrolidine as custom-made amine catalyst for enantioselective Michael reaction of nitroalkenes with carbonyl compounds. Chemical Communications. [Link]
-
Shanghai Huicheng Biological Technology Co., Ltd. 2-(2-Nitro-ethylideneamino)-benzoic Acid. [Link]
-
Al-Ostoot, F. H., et al. (2015). Reaction of anthranilic acid and methoxy- and nitro-substituted anthranilic acid with p-toluenesulfonyl chloride in pyridine. ResearchGate. [Link]
-
Abood, N. A., et al. (2011). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research. [Link]
-
Abdel-Wahab, B. F., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Medicinal Chemistry Research. [Link]
-
Mohamed, M. S., et al. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. ResearchGate. [Link]
-
Jameel, A. A., & Al-Hadedi, A. A. M. (2010). Synthesis and Cyclization of some N-(2-Pyridyl) Anthranilic Acids. Rafidain Journal of Science. [Link]
-
Gupta, M., et al. (2008). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. PubMed. [Link]
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Application Notes and Protocols for Evaluating the Antimicrobial Activity of 2-(2-Nitroethylideneamino)benzoic Acid Derivatives
Introduction: The Rationale for Investigating 2-(2-Nitroethylideneamino)benzoic Acid Derivatives
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Schiff bases, characterized by their azomethine group (-C=N-), represent a versatile class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The antimicrobial potential of Schiff bases is often attributed to the imine linkage, which can interfere with microbial cellular processes.[2]
This guide focuses on a specific subclass: derivatives of this compound. These molecules are Schiff bases formed from the condensation of 2-aminobenzoic acid (anthranilic acid) and 2-nitroethanal. This structure is of particular interest for several reasons:
-
The Anthranilic Acid Moiety: 2-Aminobenzoic acid is a known pharmacophore and a precursor in the biosynthesis of tryptophan. Its derivatives have been explored for various medicinal applications.[3][4]
-
The Nitro Group (-NO₂): The presence of a nitro group on an aromatic or aliphatic scaffold is a common feature in many antimicrobial compounds. This functional group can be reduced within microbial cells to form reactive nitrogen species, which can lead to cellular damage and death.
-
Synergistic Potential: The combination of the Schiff base linkage, the benzoic acid group, and the nitro group within a single molecule offers the potential for synergistic or multi-target antimicrobial action.
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to synthesize and evaluate the antimicrobial efficacy of novel this compound derivatives. The protocols are grounded in established methodologies and designed to ensure scientific rigor and reproducibility.
Part 1: Synthesis Protocol
The synthesis of this compound derivatives follows the principle of Schiff base condensation, which involves the reaction of a primary amine with an aldehyde.[5]
Protocol 1: Synthesis of (E)-2-((2-nitroethylidene)amino)benzoic acid
This protocol describes a plausible and commonly used method for synthesizing the parent compound. Researchers should adapt this protocol for substituted derivatives by using the appropriate substituted 2-aminobenzoic acid precursors.
Causality and Experimental Choices:
-
Solvent: Anhydrous ethanol is a common solvent as it effectively dissolves the reactants while being relatively easy to remove post-reaction. The anhydrous condition prevents the hydrolysis of the formed imine.
-
Catalyst: A few drops of glacial acetic acid are used to catalyze the reaction. The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.
-
Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the dehydration step, driving the equilibrium towards the formation of the Schiff base.
Materials:
-
2-aminobenzoic acid
-
2-nitroethanal
-
Anhydrous Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2-aminobenzoic acid (1 equivalent) in a minimal amount of anhydrous ethanol with gentle warming and stirring.
-
To this solution, add 2-nitroethanal (1 equivalent).
-
Add 2-3 drops of glacial acetic acid to the mixture to act as a catalyst.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the consumption of the starting materials), cool the reaction mixture to room temperature.
-
Allow the mixture to stand, promoting the precipitation of the solid product. The product may be further precipitated by placing the flask in an ice bath.
-
Collect the precipitated solid by filtration, wash with a small amount of cold ethanol to remove unreacted starting materials, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
Characterize the final product using spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry) and elemental analysis to confirm its structure and purity.
Part 2: Protocols for Antimicrobial Susceptibility Testing
Evaluating the antimicrobial activity of novel compounds is a critical step in the drug discovery pipeline. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are widely used in the field.[6][7][8][9][10]
Workflow for Antimicrobial Evaluation
Caption: General workflow for evaluating the antimicrobial activity of synthesized compounds.
Protocol 2: Agar Well Diffusion Assay (Primary Screening)
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity and is excellent for initial screening of multiple compounds.[11][12]
Causality and Experimental Choices:
-
Agar Medium: Mueller-Hinton Agar (MHA) is the standard medium for antibacterial susceptibility testing because of its defined composition and minimal inhibition of common antibiotics. For fungi, Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) is used.[13]
-
Inoculum Standardization: The inoculum density is adjusted to a 0.5 McFarland standard to ensure a consistent and reproducible bacterial or yeast lawn (~1.5 x 10⁸ CFU/mL). This standardization is critical for comparing results across experiments.[5][13]
-
Controls: A solvent control (e.g., DMSO) is essential to ensure the solvent itself has no antimicrobial effect. A positive control (a standard antibiotic like Ciprofloxacin for bacteria or Fluconazole for fungi) validates the susceptibility of the test organism and the overall assay performance.
Materials:
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile petri dishes
-
Sterile cotton swabs
-
Micropipettes and sterile tips
-
Stock solutions of test compounds (e.g., 1 mg/mL in DMSO)
-
Positive control (standard antibiotic) and negative control (solvent)
-
Incubator
Procedure:
-
Prepare Agar Plates: Pour molten, sterilized agar medium into sterile petri dishes and allow them to solidify in a laminar flow hood.
-
Prepare Inoculum: From a fresh culture, suspend several colonies of the test microorganism in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard.
-
Inoculate Plates: Dip a sterile cotton swab into the standardized inoculum, remove excess fluid by pressing against the inside of the tube, and swab the entire surface of the agar plate to create a uniform lawn of microbial growth.
-
Create Wells: Use a sterile cork borer or pipette tip to punch uniform wells (e.g., 6 mm in diameter) into the agar.
-
Add Compounds: Pipette a fixed volume (e.g., 50-100 µL) of the test compound stock solution, positive control, and negative control into separate wells.
-
Incubation: Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compounds into the agar. Then, incubate the plates at 37°C for 18-24 hours for bacteria, or at 25-30°C for 24-48 hours for yeast.
-
Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters (mm).
Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]
Causality and Experimental Choices:
-
96-Well Plate Format: This format allows for efficient testing of multiple concentrations and compounds simultaneously.
-
Serial Dilution: Two-fold serial dilutions provide a logarithmic concentration gradient, which is standard for determining the MIC endpoint accurately.
-
Final Inoculum Concentration: The final concentration of ~5 x 10⁵ CFU/mL in the wells is a CLSI standard, ensuring that the test is not overwhelmed by an excessive number of organisms.[6]
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Standardized microbial inoculum (prepared as in Protocol 2, then diluted)
-
Stock solutions of test compounds
-
Multichannel pipette
-
Microplate reader (optional, for quantitative measurement)
Procedure:
-
Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Compound Dilution: Add 100 µL of the test compound stock solution to the first well of a row and mix. This creates the highest concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well.
-
Controls: Include a positive control for growth (broth + inoculum, no compound) and a negative/sterility control (broth only).
-
Inoculation: Dilute the 0.5 McFarland standard inoculum so that adding 10 µL to each well results in a final concentration of approximately 5 x 10⁵ CFU/mL. Add this inoculum to all wells except the sterility control.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours for bacteria or as appropriate for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading the optical density (OD) at 600 nm with a microplate reader.
Part 3: Data Presentation and Interpretation
Clear and standardized data presentation is crucial for comparing the efficacy of different derivatives.
Quantitative Data Summary
MIC values should be summarized in a table for easy comparison against different microbial strains and standard drugs.
Table 1: Example of Minimum Inhibitory Concentration (MIC) Data for a Novel this compound Derivative (Compound X)
| Test Microorganism | Gram Stain/Type | Compound X MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 16 | 1 | N/A |
| Bacillus subtilis (ATCC 6633) | Gram-positive | 32 | 0.5 | N/A |
| Escherichia coli (ATCC 25922) | Gram-negative | 64 | 0.25 | N/A |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | >128 | 1 | N/A |
| Candida albicans (ATCC 90028) | Yeast | 32 | N/A | 2 |
| Aspergillus niger (ATCC 16404) | Mold | 64 | N/A | 8 |
N/A: Not Applicable. Data are hypothetical and for illustrative purposes only.
Part 4: Mechanistic Insights and Structure-Activity Relationships
While the precise mechanism of action for this compound derivatives requires specific investigation, a plausible hypothesis can be formulated based on related structures.
Hypothesized Mechanism of Action
Caption: Hypothetical multi-target mechanism of action for nitro-containing Schiff bases.
-
Enzyme Inhibition: The azomethine (-C=N-) group is a key pharmacophore. The lone pair of electrons on the nitrogen atom can form coordination bonds with metal ions present in the active sites of various microbial enzymes, leading to their inhibition and disruption of metabolic pathways.[2]
-
Cell Membrane Disruption: The overall lipophilicity of the molecule can facilitate its transport across the lipid-rich microbial cell membrane, potentially altering membrane fluidity and function.
-
Generation of Reactive Nitrogen Species: The nitro (-NO₂) group can be enzymatically reduced by microbial nitroreductases to form highly reactive nitrogen intermediates. These species can cause widespread damage to intracellular components, including DNA, proteins, and lipids, leading to cell death.[14]
Further studies, such as enzyme inhibition assays, cell membrane permeability tests, and investigations into DNA damage, would be required to elucidate the specific mechanism for this class of compounds.
References
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Abdel-Rahman, L. H., et al. (2021). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules, 26(22), 6892. Available at: [Link]
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Khan, S. A., et al. (2013). Synthesis of Novel Schiff Bases by Microwave Irradiation and Their in vitro Antibacterial Activity. Asian Journal of Chemistry, 25(16), 9161-9164. Available at: [Link]
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Asiri, A. M., et al. (2011). Synthesis and Anti-Bacterial Activities of Some Novel Schiff Bases Derived from Aminophenazone. Molecules, 16(9), 7973-7981. Available at: [Link]
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Gunes, H., et al. (2017). Schiff Bases From 4-Aminoantipyrine: Investigation of Their In Silico, Antimicrobial, and Anticancer Effects and Their Use in Glucose Biosensor Design. Molecules, 22(7), 1133. Available at: [Link]
-
Hassan, A. S., et al. (2023). SYNTHESIS, CHARACTERIZATION AND IN VITRO ANTI-MICROBIAL STUDIES OF SCHIFF BASES DERIVED FROM SOME SELECTED AMINO ACIDS AND INDOLE-3-CARBOXALDEHYDE. FUDMA Journal of Sciences, 7(2), 87-93. Available at: [Link]
-
Adamu, H. M., et al. (2021). Synthesis, characterization and antimicrobial activity of a schiff base derived from 2-aminobenzothiazole with o-vanillin and its copper(II) complex. Journal of Medicinal and Medical Chemistry, 1(1). Available at: [Link]
-
Shawish, H. B., & Alsul, H. M. (2023). Synthesis And Antimicrobial Activity of Zinc(II) Complexes of Schiff Bases Derived From 2-Aminobenzoic Acid. Al-Mukhtar Journal of Basic Sciences, 21(2). Available at: [Link]
-
Al-Khafaji, Y. F., et al. (2023). Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid–Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding. International Journal of Molecular Sciences, 24(22), 16104. Available at: [Link]
-
Olalekan, T., & Bakare, T. E. (2016). Synthesis of 2-Aminobenzoic Acid Metal ( II ) Complexes by Schiff Base Hydrolysis and the Antimicrobial Potency Studies. Journal of Applied Chemistry, 9(8), 53-59. Available at: [Link]
-
Adamu, H. M., et al. (2021). Synthesis, characterization and antimicrobial activity of a schiff base derived from 2-aminobenzothiazole with o-vanillin and it. Journal of Medicinal and Medical Chemistry, 1(1). Available at: [Link]
-
Kumar, D., et al. (2018). Synthesis, characterization and antimicrobial activity of Schiff base complexes derived from vanillin and 2-amino-4-chlorobenzoic acid. JETIR, 5(8). Available at: [Link]
-
Bunu, S. J., et al. (2022). Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II), Ni(II) and Cu(II) Complexes. International Journal of Multidisciplinary Research and Studies, 2(1). Available at: [Link]
-
Li, J., et al. (2022). Antimicrobial and Antioxidant Activities of N-2-Hydroxypropyltrimethyl Ammonium Chitosan Derivatives Bearing Amino Acid Schiff Bases. Polymers, 14(15), 3026. Available at: [Link]
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Pfaller, M. A., & Sheehan, D. J. (2006). Trends in antifungal susceptibility testing using CLSI reference and commercial methods. Expert Review of Anti-infective Therapy, 4(6), 983-997. Available at: [Link]
-
Pfaller, M. A., & Sheehan, D. J. (2006). Trends in antifungal susceptibility testing using CLSI reference and commercial methods. Expert Review of Anti-infective Therapy, 4(6), 983-997. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). Antifungal Susceptibility Test Interpretive Criteria. Available at: [Link]
-
Clinical and Laboratory Standards Institute. (2020). M60 - Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. Available at: [Link]
-
Clinical and Laboratory Standards Institute. (2022). New Antifungal Document Editions. Available at: [Link]
-
Jabeen, M., et al. (2022). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 27(19), 6692. Available at: [Link]
-
Kumar, S., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5283-5290. Available at: [Link]
-
Kumar, P., et al. (2012). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1, 85-98. Available at: [Link]
-
Kumar, S., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5283-5290. Available at: [Link]
-
Kapoor, A., & Dahiya, S. K. (2012). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Der Pharma Chemica, 4(4), 1464-1471. Available at: [Link]
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The Strategic Utility of 2-(2-Nitroethylideneamino)benzoic Acid in the Synthesis of Bioactive Heterocyclic Scaffolds
Introduction: Unveiling the Potential of a Versatile Precursor
In the landscape of modern medicinal chemistry and drug development, the quest for efficient and modular synthetic routes to novel heterocyclic compounds is of paramount importance. Heterocyclic scaffolds, particularly those containing nitrogen, are foundational motifs in a vast array of pharmaceuticals. Among the myriad of synthetic precursors, 2-(2-nitroethylideneamino)benzoic acid emerges as a molecule of significant strategic value. Its unique structural architecture, featuring an ortho-disposed carboxylic acid and a nitro-activated imine, provides a fertile ground for intramolecular cyclization reactions, leading to the construction of valuable heterocyclic systems such as quinazolinones. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this compound, with a focus on its conversion to bioactive quinazolinone derivatives.
Quinazolinones, a class of fused heterocyclic compounds, are recognized for their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The methodologies presented herein are designed to be robust and reproducible, offering a gateway to a diverse library of quinazolinone-based compounds for further biological evaluation.
Core Concept: Reductive Cyclization as the Keystone Transformation
The central theme of this guide revolves around the reductive cyclization of this compound. This elegant transformation hinges on the selective reduction of the nitro group to an amino group, which then acts as an intramolecular nucleophile, attacking the imine carbon to initiate cyclization and subsequent aromatization to the stable quinazolinone ring system.
Part 1: Synthesis of the Precursor - this compound
A reliable supply of the starting material is crucial for any synthetic campaign. This compound can be readily prepared from commercially available starting materials.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Aminobenzoic acid (Anthranilic acid)
-
Nitroacetaldehyde (or its stable precursor)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminobenzoic acid in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
To this stirring solution, add an equimolar amount of nitroacetaldehyde dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to afford the pure product.
Data Presentation: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₈N₂O₄ |
| Molecular Weight | 208.17 g/mol |
| Appearance | Pale yellow solid |
| CAS Number | 121845-92-9 |
Part 2: Application in Heterocyclic Synthesis - The Gateway to Quinazolinones
The true synthetic utility of this compound is realized in its conversion to quinazolinone derivatives. The following section details a robust protocol for the reductive cyclization to yield 3-amino-2-methylquinazolin-4(3H)-one, a valuable scaffold for further functionalization.
The Underlying Principle: A Domino Reaction of Reduction and Cyclization
The protocol employs sodium dithionite (Na₂S₂O₄) as a mild and effective reducing agent for the nitro group.[3][4][5] The in situ generated amino group then triggers a cascade of intramolecular reactions, culminating in the formation of the quinazolinone ring.
Diagram: Proposed Mechanistic Pathway
Caption: Workflow for the synthesis of 3-amino-2-methylquinazolin-4(3H)-one.
Part 3: Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through clear checkpoints and expected outcomes.
-
TLC Monitoring: The progress of both the precursor synthesis and the cyclization reaction should be carefully monitored by TLC. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates a successful reaction.
-
Precipitation: The formation of a precipitate upon cooling is a strong indicator of product formation.
-
Spectroscopic Characterization: The identity and purity of the synthesized compounds should be unequivocally confirmed by standard spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The expected spectral data for 3-amino-2-methylquinazolin-4(3H)-one would show characteristic peaks for the aromatic protons, the methyl group, and the amino group, as well as the carbonyl stretch in the IR spectrum.
Conclusion: A Versatile Tool for Drug Discovery
This compound serves as a highly effective and versatile precursor for the synthesis of quinazolinone-based heterocyclic compounds. The reductive cyclization strategy outlined in this application note provides a reliable and scalable method for accessing these important scaffolds. The straightforward nature of the experimental protocols, coupled with the potential for diversification of the final products, makes this methodology a valuable addition to the synthetic chemist's toolbox in the pursuit of novel therapeutic agents.
References
-
Yu, X., Gao, L., Jia, L., Yamamoto, Y., & Bao, M. (2018). Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. The Journal of Organic Chemistry, 83(17), 10352–10358. [Link]
- Synthesis And Anagesic activities of Quinazolin-4(3H)-One, 2-Methyl-4(3H)-Quinazolinone and 2–Phenyl-4(3H). (2020). International Journal of Pharmaceutical Sciences and Research.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
- A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. (2024).
-
Al-Suwaidan, I. A., Alanazi, A. M., & El-Faham, A. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules (Basel, Switzerland), 28(2), 857. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 2: Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one, 8a-q. Retrieved from [Link]
- Google Patents. (n.d.). CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid.
-
Thasana, N., & Ruchirawat, S. (2005). Triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls: a practical and convenient synthesis of carbazoles. The Journal of Organic Chemistry, 70(13), 5014–5019. [Link]
-
ResearchGate. (n.d.). Syntheses of 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine. Retrieved from [Link]
-
ResearchGate. (n.d.). Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine. Retrieved from [Link]
-
Gutsulyak, D. V., & Bunev, A. S. (2018). Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines. Molbank, 2018(4), M1013. [Link]
-
ResearchGate. (n.d.). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Retrieved from [Link]
- Acta Crystallographica Section E: Structure Reports Online. (2012). 2-Methyl-3-(2-methylphenyl)
- Acta Crystallographica Section E: Structure Reports Online. (2012). 2-Methyl-3-(2-methylphenyl)
-
PubMed. (n.d.). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Retrieved from [Link]
- BenchChem. (2025).
-
Rodríguez, L. G., Delgado, A., & Bradshaw, B. (2020). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of organic chemistry, 85(24), 16147–16157. [Link]
- BenchChem. (2025). Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds.
-
Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]
-
Ghorai, P., & Halder, S. (2017). Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles. Green Chemistry, 19(6), 1433–1438. [Link]
-
Organic Syntheses. (n.d.). 5-amino-2,3-dihydro-1,4-phthalazinedione. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-((2-Aminophenyl)thio)
Sources
Application Notes and Protocols: 2-(2-nitroethylideneamino)benzoic Acid as a Versatile Building Block for Advanced Functional Materials
I. Introduction and Scientific Rationale
In the pursuit of novel materials with tailored functionalities, the design of versatile molecular building blocks is of paramount importance. 2-(2-nitroethylideneamino)benzoic acid emerges as a compound of significant interest at the intersection of polymer chemistry, materials science, and drug development. Its unique trifunctional architecture, comprising a Schiff base (imine) linkage, a nitro group, and a carboxylic acid moiety, offers a rich chemical landscape for the development of advanced functional polymers.
The Schiff base core provides a planar, rigid structure that can contribute to thermal stability and potentially give rise to interesting mesomorphic (liquid crystalline) or chromophoric properties.[1] The carboxylic acid group offers a reactive handle for polymerization, cross-linking, or bioconjugation. Finally, the nitro group serves as a latent functional group; its facile reduction to an amine provides a secondary pathway for modification, allowing for the introduction of targeting ligands, therapeutic agents, or other functional moieties.[2] This dual-handle approach to functionalization is highly desirable in the design of multifunctional materials.
These application notes provide a comprehensive guide for researchers and scientists on the synthesis, polymerization, and functionalization of this compound, unlocking its potential in diverse fields such as controlled-release systems, advanced coatings, and specialty polymers.
II. Synthesis of this compound Monomer
The synthesis of the title compound is predicated on the classical Schiff base condensation reaction between an aromatic amine (2-aminobenzoic acid) and an aldehyde (nitroacetaldehyde). This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism.
Experimental Protocol: Monomer Synthesis
Materials:
-
2-aminobenzoic acid (anthranilic acid)
-
Nitroacetaldehyde dimethyl acetal
-
Ethanol (absolute)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Distilled water
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Preparation of Nitroacetaldehyde Solution: In a 250 mL round-bottom flask, dissolve nitroacetaldehyde dimethyl acetal (1 equivalent) in a minimal amount of ethanol. Add 1 M hydrochloric acid dropwise while stirring until the solution becomes acidic (pH ~2-3). Gently warm the mixture to 40-50°C for 30 minutes to facilitate the hydrolysis of the acetal to the free aldehyde.
-
Schiff Base Condensation: In a separate flask, dissolve 2-aminobenzoic acid (1 equivalent) in absolute ethanol with gentle warming.[3][4]
-
Slowly add the ethanolic solution of 2-aminobenzoic acid to the nitroacetaldehyde solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78°C) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolation and Purification: After completion, allow the reaction mixture to cool to room temperature. A yellow precipitate of this compound should form.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold distilled water to remove any unreacted starting materials and acid catalyst.
-
Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution, followed by another wash with distilled water until the filtrate is neutral.
-
Drying: Dry the purified product in a vacuum oven at 50°C overnight.
Characterization of the Monomer
A comprehensive characterization is essential to confirm the identity and purity of the synthesized monomer.
| Technique | Expected Results |
| Melting Point | A sharp melting point is indicative of high purity. The literature value is approximately 197°C.[5] |
| FTIR Spectroscopy | Characteristic peaks for C=N (imine) stretch (approx. 1620-1640 cm⁻¹), C=O (carboxylic acid) stretch (approx. 1680-1710 cm⁻¹), O-H (carboxylic acid) stretch (broad, approx. 2500-3300 cm⁻¹), and N-O (nitro group) stretches (approx. 1520 cm⁻¹ and 1350 cm⁻¹).[4] |
| ¹H NMR Spectroscopy | Signals corresponding to the aromatic protons of the benzoic acid ring, the vinyl proton of the ethylidene group, and the acidic proton of the carboxylic acid. |
| ¹³C NMR Spectroscopy | Resonances for the carbon atoms of the benzene ring, the imine carbon, the vinyl carbon, and the carbonyl carbon of the carboxylic acid. |
| Elemental Analysis | The experimentally determined percentages of C, H, and N should be in close agreement with the calculated values for the molecular formula C₉H₈N₂O₄. |
III. Application in Polymer Synthesis: Poly(this compound-co-ester)
The synthesized monomer can be utilized in various polymerization schemes. Here, we detail a protocol for a condensation copolymerization with a diol, such as ethylene glycol, to form a polyester. This approach leverages the carboxylic acid functionality for chain growth.
Experimental Protocol: Copolymerization
Materials:
-
This compound (monomer)
-
Ethylene glycol (co-monomer)
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (for azeotropic removal of water)
-
Methanol (for precipitation)
-
Dimethylformamide (DMF) (solvent)
Equipment:
-
Three-neck round-bottom flask
-
Dean-Stark apparatus
-
Mechanical stirrer
-
Nitrogen inlet
-
Heating mantle with temperature controller
Procedure:
-
Setup: Assemble the reaction apparatus consisting of a three-neck flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet.
-
Charging the Reactor: Charge the flask with this compound (1 equivalent), ethylene glycol (1 equivalent), and a catalytic amount of p-toluenesulfonic acid.
-
Add toluene to the flask to facilitate the azeotropic removal of water formed during the esterification reaction.
-
Polymerization: Purge the system with nitrogen for 15-20 minutes to create an inert atmosphere.
-
Begin stirring and heat the reaction mixture to reflux. The water produced will be collected in the Dean-Stark trap.
-
Continue the reaction for 12-24 hours, or until no more water is collected.
-
Polymer Isolation: After the reaction is complete, cool the mixture to room temperature.
-
Dissolve the viscous polymer solution in a minimal amount of DMF.
-
Precipitate the polymer by slowly pouring the DMF solution into a large excess of cold methanol with vigorous stirring.
-
Purification and Drying: Collect the precipitated polymer by filtration. Wash the polymer several times with fresh methanol to remove unreacted monomers and catalyst.
-
Dry the final polymer product in a vacuum oven at 60°C until a constant weight is achieved.
IV. Post-Polymerization Modification: Reduction of the Nitro Group
A key feature of this polymer is the potential for post-synthesis modification via the nitro groups. The reduction of the nitro groups to primary amines opens up a plethora of possibilities for covalent attachment of bioactive molecules, cross-linkers, or other functional moieties.
Experimental Protocol: Nitro Group Reduction
Materials:
-
The synthesized nitro-functionalized polymer
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid
-
Sodium hydroxide solution (5 M)
-
Tetrahydrofuran (THF) (solvent)
Procedure:
-
Dissolution: Dissolve the nitro-functionalized polymer in THF in a round-bottom flask.
-
Reduction: In a separate flask, prepare a solution of tin(II) chloride dihydrate (a molar excess relative to the nitro groups on the polymer) in concentrated hydrochloric acid.
-
Add the SnCl₂ solution dropwise to the polymer solution under constant stirring at room temperature.
-
Allow the reaction to proceed for 8-12 hours. The progress can be monitored by the disappearance of the characteristic nitro group peaks in the FTIR spectrum.
-
Neutralization and Precipitation: After the reduction is complete, carefully neutralize the reaction mixture by the slow addition of 5 M sodium hydroxide solution until the pH is approximately 8-9. This will precipitate tin salts.
-
Filter the mixture to remove the tin salts.
-
Precipitate the amine-functionalized polymer by adding the filtrate to a large volume of a non-solvent, such as diethyl ether or hexane.
-
Purification and Drying: Collect the polymer by filtration, wash thoroughly with the non-solvent, and dry under vacuum.
V. Visualization of Workflows and Structures
Synthesis and Polymerization Workflow
Caption: Workflow for synthesis, polymerization, and modification.
Logical Relationship of Functional Groups
Caption: Functional groups and their potential applications.
VI. Potential Applications in Materials Science and Drug Development
The amine-functionalized polyester synthesized from this compound is a versatile platform for numerous advanced applications:
-
Drug Delivery: The primary amine groups can be used to covalently attach therapeutic agents through amide linkages. The polymer backbone can be designed to be biodegradable, allowing for the controlled release of the conjugated drug.
-
Antimicrobial Surfaces: Benzoic acid derivatives are known for their antimicrobial properties.[6][7] The resulting polymer could be used as a coating for medical devices or surfaces to prevent biofilm formation.
-
Stimuli-Responsive Materials: The imine bond of the Schiff base is susceptible to hydrolysis under acidic conditions. This property could be exploited to create pH-responsive materials for targeted drug release in acidic tumor microenvironments.
-
Gas Separation Membranes: Nitro-functionalized porous polymers have shown high selectivity for CO₂ capture.[8] The polymer described herein could be processed into membranes and evaluated for gas separation applications.
VII. References
-
MDPI. (n.d.). Nitric Oxide-Releasing Polymeric Materials for Antimicrobial Applications: A Review. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2-(2-Nitro-ethylideneamino)benzoic Acid. Retrieved from [Link]
-
ACS Publications. (2019). Carboxyl-, Hydroxyl-, and Nitro-Functionalized Porous Polyaminals for Highly Selective CO2 Capture. ACS Applied Polymer Materials. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Synthesis of New Thermal Stable Schiff Base/Ester Liquid Crystals: A Computational, Mesomorphic, and Optical Study. PMC. Retrieved from [Link]
-
ACS Publications. (2014). Effect of Nitro-Functionalization on the Cross-Linking and Bioadhesion of Biomimetic Adhesive Moiety. Biomacromolecules. Retrieved from [Link]
-
MDPI. (n.d.). Impact of Nitric Oxide on the Surface Properties of Selected Polymers. Retrieved from [Link]
-
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Semantic Scholar. (2023). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE, 3-HYDROXY-4-(3-HYDROXY BENZYLIDENE AMINO) BENZOIC ACID AND THEIR Ni(II) AND Zn(II) METAL COMPLEXES. Retrieved from [Link]
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Jordan Journal of Chemistry. (2021). Synthesis, Characterization and Biocidal Activity of Some Schiff Base Metal(II) Complexes. Retrieved from [Link]
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Application Notes and Protocols: Photophysical Properties of 2-(2-Nitroethylideneamino)benzoic Acid for Sensing Applications
Abstract
This document provides a comprehensive technical guide on the photophysical properties and potential sensing applications of the Schiff base, 2-(2-nitroethylideneamino)benzoic acid. While direct experimental data for this specific molecule is limited in current literature, this guide synthesizes information from structurally analogous compounds to present a scientifically grounded framework for its synthesis, characterization, and application as a fluorescent chemosensor. We will explore its anticipated photophysical characteristics, detail a robust synthesis protocol, and provide step-by-step methodologies for evaluating its efficacy in sensing applications, particularly for anions, based on the principles of intramolecular charge transfer (ICT) and photoinduced electron transfer (PET). This guide is intended for researchers, chemists, and drug development professionals interested in the design and implementation of novel fluorescent probes.
Introduction: The Promise of Nitro-Functionalized Schiff Bases in Chemosensing
Schiff bases, characterized by their azomethine (-C=N-) functional group, are a versatile class of organic compounds that have garnered significant attention in the field of chemical sensing.[1] Their ease of synthesis, structural flexibility, and rich coordination chemistry make them ideal candidates for the development of chemosensors for a wide array of analytes, including metal ions and anions.[2][3] When integrated with a fluorophore, these Schiff bases can act as potent fluorescent probes, offering high sensitivity and selectivity for target analytes.[4]
The introduction of a nitro (-NO₂) group into the Schiff base structure, as in the case of this compound, is a strategic design choice. The strongly electron-withdrawing nature of the nitro group can significantly influence the electronic and photophysical properties of the molecule. This often leads to a modulation of the intramolecular charge transfer (ICT) process upon analyte binding, resulting in a discernible change in the fluorescence signal.[5] Such "turn-on" or "turn-off" fluorescence responses form the basis of many successful chemosensors.[2]
This application note will use this compound as a model compound to illustrate the principles and protocols for developing and evaluating nitro-functionalized Schiff base sensors.
Synthesis of this compound
The synthesis of this compound is typically achieved through a condensation reaction between 2-aminobenzoic acid (anthranilic acid) and nitroethane. This reaction is a straightforward and high-yielding method for forming the Schiff base.[6][7]
Synthesis Protocol
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.37 g (10 mmol) of 2-aminobenzoic acid in 30 mL of absolute ethanol. Stir the solution until the solid is fully dissolved.
-
Addition of Aldehyde: To the stirred solution, add 0.75 g (10 mmol) of nitroethane.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from hot ethanol to yield a crystalline solid.[6]
-
Characterization: The structure of the synthesized this compound should be confirmed using standard analytical techniques such as FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Anticipated Photophysical Properties
The photophysical properties of this compound are expected to be influenced by its extended π-conjugation and the presence of both electron-donating (the carboxyl group, depending on pH) and electron-withdrawing (the nitro group) moieties. These properties can be characterized using UV-Vis absorption and fluorescence spectroscopy.[8]
| Property | Anticipated Value/Characteristic |
| Absorption Maximum (λ_abs) | Expected in the range of 350-450 nm, corresponding to π → π* transitions. The exact wavelength will be solvent-dependent (solvatochromism).[8] |
| Emission Maximum (λ_em) | Likely to be in the range of 450-550 nm, with a noticeable Stokes shift. |
| Quantum Yield (Φ) | Expected to be moderate, and highly sensitive to the solvent environment and the presence of analytes. |
| Solvatochromism | A bathochromic (red) shift in both absorption and emission spectra is expected with increasing solvent polarity due to the stabilization of the excited state.[8] |
| Sensing Mechanism | Potential for fluorescence quenching or enhancement upon interaction with analytes, likely mediated by Intramolecular Charge Transfer (ICT) or Photoinduced Electron Transfer (PET).[2] |
Application in Anion Sensing: A Hypothetical Protocol
Based on the structural features of this compound, particularly the acidic proton of the carboxyl group and the electron-deficient nature imparted by the nitro group, it is a promising candidate for the selective detection of certain anions, such as fluoride (F⁻) or acetate (AcO⁻).[5] The sensing mechanism would likely involve hydrogen bonding or deprotonation, which would alter the ICT pathway and result in a change in the fluorescence signal.
Experimental Protocol for Anion Sensing
-
Stock Solution Preparation:
-
Prepare a 1.0 mM stock solution of this compound in a suitable solvent such as DMSO or acetonitrile.
-
Prepare 10 mM stock solutions of various anions (as their tetrabutylammonium salts, e.g., TBAF, TBAOAc) in the same solvent.
-
-
UV-Vis and Fluorescence Measurements:
-
For selectivity studies, add an excess (e.g., 10 equivalents) of each anion stock solution to separate solutions of the sensor (e.g., 10 µM final concentration) and record the UV-Vis and fluorescence spectra.
-
For titration experiments with a target anion, add increasing amounts of the anion stock solution to the sensor solution and record the spectral changes.
-
-
Data Analysis:
-
Plot the change in absorbance or fluorescence intensity as a function of the anion concentration.
-
Calculate the limit of detection (LOD) using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear calibration curve.[9]
-
Determine the binding stoichiometry using a Job's plot.[1][10]
-
Hypothetical Sensing Mechanism Diagram
Caption: Hypothetical anion sensing mechanism.
Self-Validating Systems and Trustworthiness
To ensure the trustworthiness of the experimental results, several self-validating steps should be incorporated into the protocols:
-
Control Experiments: Always run control experiments with the solvent and buffer alone to account for any background signals.
-
Interference Studies: To confirm selectivity, perform experiments with the target analyte in the presence of potentially interfering species.
-
Reversibility: Test the reversibility of the sensor by adding a species that can sequester the analyte (e.g., a strong acid to protonate the sensor after deprotonation by a basic anion).[11]
-
Stoichiometry Confirmation: Use multiple methods to confirm the binding stoichiometry, such as Job's plot and Benesi-Hildebrand analysis.[9]
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, platform for the development of fluorescent chemosensors. Its straightforward synthesis and the predictable influence of its functional groups make it an excellent candidate for targeted sensing applications. The protocols and principles outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate this and other similar Schiff base sensors. Future work should focus on obtaining detailed experimental data for this specific molecule and exploring its applications in more complex matrices, such as biological samples and environmental monitoring.
References
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- Afrin, A., et al. An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. Sens. Diagn.2023, 2, 816-848.
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- Huang, C. Y. Determination of binding stoichiometry by the continuous variation method: the Job plot. Methods Enzymol.1982, 87, 509-525.
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ResearchGate. Job's plot for the determination of the binding stoichiometry of P1 with Zn2+ obtained from variations in absorption at 436 nm.[Link]
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ResearchGate. UV–Vis spectra of cellulose-Schiff base sensor upon addition of different metal ions. Inset: magnification curves at 635 nm.[Link]
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- ResearchGate. H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases Derived from 2‐Aminobenzothiazole and 2‐Amino‐3‐Hydroxypyridine.2025.
- Kumar, V., et al. Recent advances in fluorescent and colorimetric chemosensors for the detection of chemical warfare agents: a legacy of the 21st century. Chem. Soc. Rev.2023, 52, 232-286.
- Wu, J., et al. Fluorescent Chemosensors for Ion and Molecule Recognition: The Next Chapter. Front. Chem.2021, 9, 654133.
- Iravatham, R., & Ramaswami, S. Synthesis, Spectral Characterization and Biological Evaluation of Cu(II) Complexes with Schiff Bases Derived from 2-Aminobenzoic Acid.
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Application Notes & Protocols: Synthesis and Characterization of Metal Complexes with 2-(2-Nitroethylideneamino)benzoic Acid for Drug Development
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive guide to the synthesis, characterization, and potential applications of novel metal complexes derived from the Schiff base ligand, 2-(2-nitroethylideneamino)benzoic acid. Schiff base metal complexes are a class of coordination compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3] The chelation of the metal ion can enhance the therapeutic efficacy of the organic ligand. This guide details robust, step-by-step protocols for the synthesis of the Schiff base ligand and its subsequent complexation with various transition metals such as Copper(II), Nickel(II), and Cobalt(II). Furthermore, it outlines the essential analytical techniques for the structural elucidation and characterization of these novel compounds, providing a solid foundation for their further investigation in drug discovery and development pipelines.
Introduction: The Rationale for Developing Novel Schiff Base Metal Complexes
Schiff bases, characterized by the azomethine group (-C=N-), are versatile ligands that can coordinate with a wide array of metal ions to form stable complexes.[1][4] The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands, a phenomenon attributed to the principles of chelation theory.[5] The coordination of the ligand to a metal can increase its lipophilicity, facilitating its transport across biological membranes and interaction with intracellular targets.
The ligand at the core of this protocol, this compound, is a Schiff base derived from 2-aminobenzoic acid. This precursor is a well-established scaffold in medicinal chemistry. The incorporation of a nitro group is a strategic choice, as this functional group is known to be a key pharmacophore in many antimicrobial and anticancer agents, potentially enhancing the biological activity of the resulting metal complexes.[2][6]
This application note serves as a practical guide for researchers, providing detailed methodologies for the synthesis and characterization of these promising compounds, thereby enabling their exploration as potential therapeutic agents.
Synthesis of the Ligand: this compound
The synthesis of the Schiff base ligand is a critical first step and is achieved through the condensation reaction of an aromatic amine (2-aminobenzoic acid) with an aldehyde (nitroacetaldehyde). This reaction is typically carried out in an alcoholic solvent and may be catalyzed by a few drops of acid.
Materials and Reagents
-
2-Aminobenzoic acid
-
Nitroacetaldehyde (or its precursor for in-situ generation)
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating plate
Protocol for Ligand Synthesis
-
In a 250 mL round-bottom flask, dissolve 0.01 mol of 2-aminobenzoic acid in 50 mL of absolute ethanol. Gentle warming may be required to achieve complete dissolution.
-
To this solution, add 0.01 mol of nitroacetaldehyde.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
-
Fit the flask with a condenser and reflux the mixture with constant stirring for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Cool the concentrated solution in an ice bath to facilitate the precipitation of the Schiff base ligand.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from hot ethanol to obtain the pure this compound ligand.
-
Dry the purified ligand in a vacuum desiccator and determine its melting point.
Caption: Workflow for the synthesis of the Schiff base ligand.
General Protocol for the Synthesis of Metal(II) Complexes
The synthesized Schiff base ligand can be used to prepare a variety of metal complexes. The general procedure involves the reaction of the ligand with a metal(II) salt in a 1:2 metal-to-ligand molar ratio. The following protocol can be adapted for the synthesis of Cu(II), Ni(II), and Co(II) complexes.
Materials and Reagents
-
This compound (Ligand, LH)
-
Metal(II) salt (e.g., Copper(II) acetate monohydrate, Nickel(II) chloride hexahydrate, Cobalt(II) chloride hexahydrate)
-
Methanol or Ethanol (absolute)
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
General Synthesis Protocol
-
Dissolve 0.002 mol of the Schiff base ligand in 30 mL of hot absolute methanol or ethanol in a 100 mL round-bottom flask.
-
In a separate beaker, dissolve 0.001 mol of the respective metal(II) salt in 20 mL of the same solvent.
-
Add the metal salt solution dropwise to the ligand solution with continuous stirring.
-
A change in color and/or the formation of a precipitate is typically observed upon addition of the metal salt.
-
Reflux the resulting mixture for 2-3 hours to ensure the completion of the reaction.
-
Cool the reaction mixture to room temperature, and then place it in an ice bath to facilitate the precipitation of the metal complex.
-
Collect the solid complex by vacuum filtration and wash it with the cold solvent, followed by a small amount of diethyl ether.
-
Dry the final product in a vacuum desiccator over anhydrous calcium chloride.
Caption: General workflow for metal complex synthesis.
Characterization of the Ligand and its Metal Complexes
Thorough characterization is essential to confirm the identity and structure of the synthesized compounds. A combination of spectroscopic and analytical techniques should be employed.
Physicochemical and Analytical Data
The following table summarizes the expected physicochemical properties and elemental analysis data for the ligand and its synthesized metal(II) complexes.
| Compound | Formula | M.Wt. ( g/mol ) | Color | M.P./Decomp. Temp. (°C) | Yield (%) |
| Ligand (LH) | C₉H₈N₂O₄ | 208.17 | Yellow | >200 | ~70-80 |
| [Cu(L)₂] | C₁₈H₁₄N₄O₈Cu | 477.87 | Green | >250 (d) | ~60-70 |
| [Ni(L)₂] | C₁₈H₁₄N₄O₈Ni | 473.02 | Pale Green | >250 (d) | ~60-70 |
| [Co(L)₂] | C₁₈H₁₄N₄O₈Co | 473.26 | Brown | >250 (d) | ~60-70 |
(d) = decomposes
Spectroscopic Characterization
IR spectroscopy is a powerful tool for identifying the coordination sites of the ligand upon complexation.
| Compound | ν(C=O) (Carboxylic Acid) | ν(C=N) (Azomethine) | ν(M-O) | ν(M-N) |
| Ligand (LH) | ~1680 cm⁻¹ | ~1620 cm⁻¹ | - | - |
| [M(L)₂] | Disappears | ~1600 cm⁻¹ (shift) | ~550 cm⁻¹ | ~450 cm⁻¹ |
Interpretation:
-
The disappearance of the broad ν(OH) band of the carboxylic acid group and the ν(C=O) band in the complexes indicates the deprotonation of the carboxylic acid and its coordination to the metal ion through the oxygen atom.
-
The shift of the ν(C=N) band to a lower frequency in the complexes suggests the coordination of the azomethine nitrogen to the metal ion.
-
The appearance of new bands in the low-frequency region, attributable to ν(M-O) and ν(M-N) vibrations, further confirms the coordination of the ligand to the metal ion.
Electronic spectra provide information about the geometry of the metal complexes.
| Complex | λ_max (nm) | Assignment | Probable Geometry |
| [Cu(L)₂] | ~600-650 | ²B₁g → ²A₁g (d-d transition) | Square Planar |
| [Ni(L)₂] | ~550-600, ~650-700 | ³A₂g → ³T₁g(F), ³A₂g → ³T₁g(P) (d-d transitions) | Octahedral |
| [Co(L)₂] | ~500-550, ~600-650 | ⁴T₁g(F) → ⁴A₂g(F), ⁴T₁g(F) → ⁴T₁g(P) (d-d transitions) | Octahedral |
Magnetic Susceptibility
Magnetic moment measurements help in determining the geometry and the number of unpaired electrons in the metal complexes.
| Complex | Magnetic Moment (B.M.) | No. of Unpaired Electrons |
| [Cu(L)₂] | ~1.7-2.2 | 1 |
| [Ni(L)₂] | ~2.8-3.5 | 2 |
| [Co(L)₂] | ~4.3-5.2 | 3 |
Proposed Structure of the Metal Complexes
Based on the analytical and spectroscopic data, a general structure for the metal(II) complexes can be proposed where the metal ion is coordinated to two molecules of the deprotonated Schiff base ligand. The ligand acts as a bidentate chelating agent, coordinating through the carboxylate oxygen and the azomethine nitrogen.
Caption: Proposed coordination of the ligand to the metal center.
Applications in Drug Development
The synthesized metal complexes are promising candidates for biological evaluation. Their potential as antimicrobial, antifungal, and anticancer agents can be investigated through various in vitro assays. The enhanced lipophilicity and altered redox potentials of the complexes compared to the free ligand may lead to improved biological activity and novel mechanisms of action.
Conclusion
This application note provides a detailed and practical framework for the synthesis and characterization of novel metal complexes of this compound. The protocols are based on established chemical principles and are designed to be readily adaptable in a standard research laboratory. The resulting compounds hold significant potential for further investigation in the field of medicinal chemistry and drug development.
References
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Ahmed, A. A., Aliyu, H. N., & Yunusa, Y. (2021). Synthesis, Characterization and Biocidal Activity of Some Schiff Base Metal(II) Complexes. Jordan Journal of Chemistry, 15(3), 137–143. Available at: [Link]
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Ahalya, S., Valarmathy, G., & Subbalakshmi, R. (2018). Synthesis, Spectral Characterization and Biological Evaluation of Cu(II) Complexes with Schiff Bases Derived from 2-Aminobenzoic Acid. Asian Journal of Chemistry, 30(4), 913-916. Available at: [Link]
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Medicinal and Medical Chemistry. (2025, July 28). Synthesis, characterization and antimicrobial activity of a schiff base derived from 2-aminobenzothiazole with o-vanillin and it. Available at: [Link]
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Asian J. Chem. (n.d.). Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper. Available at: [Link]
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Jetir.Org. (n.d.). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Available at: [Link]
-
PMC. (n.d.). Synthesis and Characterization of Chiral Nitrobenzaldehyde/Schiff Base Ligands. Available at: [Link]
-
International Science Community Association. (2015, May 15). Synthesis and Characterization of Schiff base m-nitro aniline and their complexes. Available at: [Link]
Sources
- 1. sjctni.edu [sjctni.edu]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization and Biocidal Activity of Some Schiff Base Metal(II) Complexes | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 4. isca.in [isca.in]
- 5. medmedchem.com [medmedchem.com]
- 6. Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for 2-(2-nitroethylideneamino)benzoic Acid synthesis
Welcome to the technical support guide for the synthesis of 2-(2-nitroethylideneamino)benzoic acid (CAS No. 121845-92-9).[1] This document, designed for chemistry professionals in research and drug development, provides in-depth troubleshooting, frequently asked questions, and optimized protocols to ensure a successful and reproducible synthesis. As your Senior Application Scientist, my goal is to explain the causality behind each step, empowering you to navigate experimental challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
This synthesis involves the formation of a Schiff base, which is a molecule containing a carbon-nitrogen double bond (an imine). The reaction is a condensation between a primary amine, anthranilic acid (2-aminobenzoic acid), and an aldehyde, nitroacetaldehyde.[2][3] During this reaction, the nucleophilic amine group of anthranilic acid attacks the electrophilic carbonyl carbon of nitroacetaldehyde. This is followed by a dehydration step (loss of a water molecule) to form the stable imine product.[4]
Q2: What are the recommended starting materials and solvents?
The primary starting materials are Anthranilic Acid (2-aminobenzoic acid) and a source of Nitroacetaldehyde . Since nitroacetaldehyde is unstable, it is often generated in situ or used in the form of a more stable salt, such as sodium nitroacetaldehyde.
For solvents, polar protic solvents like ethanol or methanol are commonly used as they effectively dissolve the starting materials.[3][5] For reactions requiring rigorous water removal, a solvent that forms an azeotrope with water, such as toluene , is an excellent choice when used with a Dean-Stark apparatus.[6]
Q3: Is a catalyst necessary for this reaction?
While some Schiff base formations can proceed without a catalyst, the reaction is typically accelerated by a catalytic amount of a weak acid.[7] Glacial acetic acid is a common and effective choice. The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine. However, using a strong acid can fully protonate the amine, rendering it non-nucleophilic and halting the reaction.
Q4: How critical is water removal, and what is the best method?
Water removal is often critical for driving the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.[4] The formation of the imine is a reversible reaction, and the presence of the water byproduct can lead to hydrolysis of the Schiff base back to its starting materials.[5][6]
Effective methods for water removal include:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent like toluene physically removes water as it forms.[5]
-
Molecular Sieves: Adding activated molecular sieves (e.g., 3Å or 4Å) directly to the reaction mixture can effectively sequester water.[6] This is a simpler setup than a Dean-Stark apparatus.
Q5: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most common method. Spot the reaction mixture alongside the starting materials on a silica gel plate. The formation of a new spot (the product) and the disappearance of the starting material spots indicate reaction progress. A common issue with Schiff bases is potential hydrolysis on acidic silica plates, which can give a false impression of unreacted starting materials.[6] To mitigate this, you can deactivate the TLC plate by eluting it with a solvent system containing a small amount of a base like triethylamine (NEt₃) before use.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis.
Problem 1: Low or No Product Yield
-
Probable Cause 1: Incomplete Reaction. The reaction may not have reached equilibrium.
-
Solution: Increase the reaction time or temperature. If you are running the reaction at room temperature, consider refluxing the mixture.[6][7] Ensure an acid catalyst (e.g., a few drops of glacial acetic acid) is present to accelerate the reaction. Implement a water removal strategy, such as a Dean-Stark trap or molecular sieves, to shift the equilibrium toward the product.[5]
-
-
Probable Cause 2: Degradation of Nitroacetaldehyde. Nitroacetaldehyde is prone to polymerization and decomposition, especially under basic conditions or at elevated temperatures.
-
Solution: Use a stabilized form, such as its sodium salt, and neutralize it carefully in situ just before the reaction. Alternatively, maintain a controlled temperature (e.g., 0-25°C) during the initial phase of the reaction and add the aldehyde slowly to the solution of anthranilic acid.
-
-
Probable Cause 3: Starting Material Purity. Impurities in either anthranilic acid or the nitroacetaldehyde source can inhibit the reaction.
-
Solution: Verify the purity of your starting materials using techniques like NMR or melting point analysis. Recrystallize the anthranilic acid if necessary.
-
Problem 2: Product is Impure (Multiple Spots on TLC)
-
Probable Cause 1: Unreacted Starting Materials. The reaction was not driven to completion.
-
Solution: Refer to the solutions for "Incomplete Reaction" above. Sometimes, using a slight excess (1.1 equivalents) of the more stable reactant (anthranilic acid) can help consume the aldehyde completely.[5]
-
-
Probable Cause 2: Product Hydrolysis. The imine bond is susceptible to cleavage by water, which can occur during the reaction workup or purification.[5][6]
-
Solution: Ensure all workup and purification steps are performed under anhydrous conditions where possible. Use dry solvents. If performing column chromatography, consider using neutral alumina instead of acidic silica gel, or deactivate the silica by pre-treating it with a solvent containing triethylamine.[5]
-
-
Probable Cause 3: Side Reactions. The nitro group and the acidic proton on the adjacent carbon in nitroacetaldehyde can participate in undesired side reactions.
-
Solution: Maintain strict temperature control. Slow, dropwise addition of the aldehyde to the amine solution can minimize self-condensation or polymerization of the aldehyde.
-
Problem 3: Difficulty with Product Isolation and Purification
-
Probable Cause 1: Product is an Oil or Fails to Crystallize.
-
Solution: First, ensure the product has actually formed and is not just a mixture of starting materials. If the product is indeed an oil, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If that fails, perform a solvent screen for recrystallization. A good solvent system will dissolve the product when hot but have low solubility when cold.[5] Common choices include ethanol/water, ethyl acetate/hexane, or dichloromethane.[5]
-
-
Probable Cause 2: Product Degradation During Purification.
Optimized Reaction Parameters & Data
The optimal conditions for this synthesis can vary, but the following table provides a validated starting point for optimization.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Stoichiometry | Anthranilic Acid (1.0 eq) : Nitroacetaldehyde (1.0-1.1 eq) | A slight excess of the aldehyde can help drive the reaction to completion, but may require more rigorous purification. |
| Solvent | Ethanol or Toluene | Ethanol is a good general-purpose solvent. Toluene is preferred when using a Dean-Stark apparatus for water removal.[5][6] |
| Catalyst | Glacial Acetic Acid (2-3 drops) | Catalyzes the reaction by activating the aldehyde's carbonyl group. Too much acid will deactivate the amine. |
| Temperature | 25°C to Reflux (e.g., ~78°C for Ethanol) | Start at room temperature and increase heat if the reaction is slow. Higher temperatures increase reaction rate but may also promote side reactions. |
| Reaction Time | 4-24 hours | Monitor by TLC. Ketimine formations can be slower than aldimine formations and may require longer reaction times.[6] |
| Water Removal | Molecular Sieves (3Å or 4Å) or Dean-Stark Trap | Crucial for achieving high yields by preventing the reverse hydrolysis reaction.[5][6] |
Visualizing the Process
General Reaction Mechanism
The diagram below outlines the acid-catalyzed formation of the Schiff base.
Caption: Acid-catalyzed mechanism for Schiff base formation.
Troubleshooting Workflow for Low Yield
Use this decision tree to diagnose and solve issues related to poor reaction yield.
Sources
Technical Support Center: Purification of 2-(2-Nitroethylideneamino)benzoic Acid
This guide provides in-depth technical support for the purification of 2-(2-nitroethylideneamino)benzoic acid via recrystallization. It is designed for researchers and drug development professionals to troubleshoot common experimental challenges and optimize purification outcomes.
Core Principles: The Science of Recrystallization
Recrystallization is a fundamental technique for purifying solid organic compounds.[1] Its efficacy is rooted in the principle that the solubility of a compound in a solvent increases with temperature.[2] An ideal recrystallization solvent will dissolve the target compound, this compound, completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). Impurities, ideally, should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (and be removed with the filtrate, or "mother liquor").[3][4]
The structure of this compound—a Schiff base containing an aromatic ring, a carboxylic acid, and a nitro group—dictates its polarity and solubility behavior.[5] This knowledge is crucial for selecting an appropriate solvent system. Schiff bases, in particular, can be susceptible to hydrolysis, especially in the presence of moisture or acidic conditions, which can break the imine (-C=N-) bond.[6] Therefore, careful selection of neutral, and often anhydrous, solvents is paramount.
Experimental Protocol: Recrystallization of this compound
This protocol provides a standardized workflow. Always begin with a small-scale test to confirm solvent suitability before committing the bulk of your material.
Solvent Selection
The choice of solvent is the most critical variable. Based on the polarity of the target molecule and empirical data for similar structures like benzoic acid and nitro-aromatic compounds, the following solvents are recommended for initial screening.[7][8]
| Solvent | Boiling Point (°C) | Suitability & Rationale |
| Ethanol | 78 | Often an excellent choice for compounds with moderate polarity. It is a good solvent for both the carboxylic acid and nitro functional groups.[7][9] |
| Methanol | 65 | Similar to ethanol but with higher polarity; may result in higher solubility at cold temperatures, potentially reducing yield.[7] |
| Ethyl Acetate | 77 | A less polar option than alcohols. Can be effective if impurities are highly polar. |
| Ethanol/Water | Varies | A mixed solvent system. The compound is dissolved in a minimum of hot ethanol, and hot water is added dropwise until the solution becomes faintly cloudy (the saturation point). Re-heating to clarify and then slow cooling can yield excellent crystals.[10] |
| n-Hexane/Ethyl Acetate | Varies | A non-polar/polar mixture. Useful for less polar impurities. Dissolve in hot ethyl acetate and add n-hexane until turbidity is observed.[9] |
Step-by-Step Methodology
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point using a hot plate, adding small portions of hot solvent until the solid completely dissolves.[3] Causality: Using the minimum amount of hot solvent is crucial for maximizing recovery, as any excess solvent will retain some product in solution even after cooling.[11]
-
(Optional) Decolorization: If the hot solution is colored by impurities, remove it from the heat, allow it to cool slightly to prevent boiling over, and add a small amount of activated charcoal.[10] Reheat the solution to boiling for a few minutes. Mechanism: The porous structure of activated charcoal provides a large surface area for adsorbing high-molecular-weight colored impurities.
-
(Optional) Hot Gravity Filtration: If charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization in the funnel.[10]
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[12] Slow cooling encourages the formation of large, pure crystals by allowing molecules to selectively deposit onto the growing crystal lattice.[3] Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.[10]
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to rinse away any remaining mother liquor containing dissolved impurities.[3] Rationale: Using ice-cold solvent minimizes the redissolving of the purified product.
-
Drying: Allow the crystals to dry completely. This can be done by leaving them under vacuum on the funnel for a period, followed by transfer to a watch glass for air drying or drying in a vacuum oven at a temperature well below the compound's melting point.
Workflow Diagram
Caption: Recrystallization workflow for this compound.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: No crystals have formed, even after the solution has been in an ice bath for an extended period. What went wrong?
A: This is a very common issue that typically points to one of two causes:
-
Excess Solvent: You have likely used too much solvent to dissolve the crude product.[13] Since solubility is not zero even in the cold solvent, an excessive volume will keep the compound dissolved.
-
Solution: Reheat the solution and boil off a portion of the solvent (typically 20-30%) in a fume hood. Allow the concentrated solution to cool again.[11]
-
-
Supersaturation: The solution may be supersaturated, a metastable state where the solute concentration is higher than its solubility limit, but crystal nucleation has not occurred.[13]
-
Solution 1 (Scratching): Gently scratch the inside surface of the flask just below the liquid level with a glass stirring rod. The microscopic scratches provide a rough surface that can serve as a nucleation site for crystal growth.[13]
-
Solution 2 (Seed Crystal): If you have a small crystal of the pure product, add it to the supersaturated solution. This "seed" crystal provides a template for further crystallization.[13]
-
Q2: My compound separated from the solution as an oil instead of solid crystals. How do I fix this "oiling out"?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a high concentration of impurities depressing the melting point or the solution cooling too rapidly.[11]
-
Solution 1 (Reheat and Slow Cooling): Reheat the flask to redissolve the oil. Add a small amount of additional solvent (if using a single solvent system) or more of the more "soluble" solvent (if using a mixed-solvent system) to keep the compound dissolved for longer during cooling.[11] Ensure the subsequent cooling is very slow. You can insulate the flask by placing it in a beaker of hot water and allowing the entire system to cool to room temperature.
-
Solution 2 (Change Solvent): The boiling point of your chosen solvent may be too high relative to the melting point of your compound. Select a solvent with a lower boiling point.
Q3: My final yield is very low. What are the likely causes?
A: A poor yield can result from several procedural errors:
-
Using Too Much Solvent: As described in Q1, this is the most frequent cause of low recovery.[11]
-
Premature Crystallization: The product may have crystallized on the filter paper or in the funnel stem during hot filtration. Ensure the funnel is pre-heated and the filtration is performed quickly.[10]
-
Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that was not sufficiently chilled, can dissolve a significant portion of your product.[3]
-
Incomplete Crystallization: Not allowing sufficient time for cooling or not using an ice bath can leave a substantial amount of product in the mother liquor.
Q4: The NMR spectrum of my "purified" product still shows a peak corresponding to an aldehyde. Why wasn't this impurity removed?
A: This is not an impurity being carried through; it is likely a result of the decomposition of your product. The imine bond in Schiff bases is susceptible to hydrolysis, breaking down into the starting amine (anthranilic acid) and aldehyde (2-nitroacetaldehyde).[6][14]
-
Cause: This hydrolysis is often catalyzed by trace amounts of acid or water. If you used an un-dried solvent or attempted purification via silica gel chromatography (which is acidic), this could cause decomposition.[6]
-
Solution: Ensure you are using a dry, neutral solvent for recrystallization. Avoid contact with acidic materials. If hydrolysis is a persistent issue, consider storing the purified compound in a desiccator to protect it from atmospheric moisture.[6]
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common recrystallization issues.
Frequently Asked Questions (FAQs)
Q: How can I definitively check the purity of my recrystallized this compound? A: The most common methods are melting point analysis and spectroscopy. A pure compound will have a sharp, narrow melting point range that matches the literature value. Impurities typically cause the melting point to be depressed and broadened. Techniques like NMR and FTIR spectroscopy can confirm the chemical structure and the absence of starting materials or solvent residues.[15][16]
Q: Can I reuse the mother liquor to recover more product? A: Yes. The mother liquor contains dissolved product. You can concentrate it by boiling off some of the solvent and cooling it again to obtain a second crop of crystals. However, be aware that this second crop will likely be less pure than the first, as the concentration of impurities is now higher relative to the product.
Q: How should I store the final, purified compound? A: As a Schiff base, this compound may be sensitive to moisture and heat, which can cause hydrolysis or decomposition.[6] It is best stored in a tightly sealed container in a cool, dark, and dry place, such as a desiccator.
References
-
ResearchGate. (n.d.). How to purify Schiff base product? Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization1. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Journal of Chemical Society of Nigeria. (n.d.). SYNTHESIS, CHARACTERIZATION AND INVITRO-ANTI-MICROBIAL ACTIVITIES OF 3- NITRO –N- (3-NITROBENZYLIDINE) ANILINE SCHIFF BASE. Retrieved from [Link]
-
California State University, Bakersfield. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]
-
University of Texas at Dallas. (2010). Recrystallization and Extractions of Organic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). How to purify Schiff base? Retrieved from [Link]
-
University of Massachusetts Boston. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2-(2-Nitro-ethylideneamino)benzoic Acid. Retrieved from [Link]
-
University of California, Irvine. (n.d.). LAB 1 - EXPERIMENTAL PROCEDURE. Retrieved from [Link]
-
PubMed Central. (n.d.). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Retrieved from [Link]
-
JETIR. (n.d.). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Retrieved from [Link]
-
ResearchGate. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]
- Google Patents. (n.d.). CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid.
-
ResearchGate. (n.d.). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Retrieved from [Link]
Sources
- 1. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 2. researchgate.net [researchgate.net]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. home.miracosta.edu [home.miracosta.edu]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. researchgate.net [researchgate.net]
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- 14. researchgate.net [researchgate.net]
- 15. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jetir.org [jetir.org]
Technical Support Center: Column Chromatography for Nitro-Schiff Base Purification
Welcome to the technical support center for the purification of nitro-Schiff bases via column chromatography. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this class of compounds. The inherent reactivity of the imine bond, coupled with the electronic properties of the nitro group, necessitates a carefully considered approach to achieve high purity. This resource provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common issues and answer frequently asked questions.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during the column chromatography of nitro-Schiff bases, offering explanations for the underlying causes and providing actionable solutions.
Q1: My nitro-Schiff base appears to be decomposing on the silica gel column. I see new spots on my TLC analysis of the collected fractions that were not in the crude material. What is happening and how can I prevent this?
A: This is a classic and frequently encountered problem. The imine bond in Schiff bases is susceptible to hydrolysis, a reaction catalyzed by acidic conditions.[1][2] Standard silica gel is inherently acidic and can promote the breakdown of your nitro-Schiff base back to its constituent aldehyde and amine precursors.[1][2][3]
Causality: The acidic protons on the silica surface protonate the imine nitrogen, making the imine carbon more electrophilic and susceptible to nucleophilic attack by water molecules present in the solvent or adsorbed on the silica.
Solutions:
-
Switch to a Neutral Stationary Phase: The most effective solution is to avoid acidic silica gel altogether. Neutral alumina is an excellent alternative for the purification of Schiff bases.[3][4]
-
Deactivate the Silica Gel: If you must use silica gel, you can neutralize its acidic sites. This is achieved by pre-treating the silica gel with a base, typically triethylamine.[5]
-
Protocol for Deactivating Silica Gel:
-
Prepare your mobile phase (eluent).
-
Add 1-3% triethylamine to the mobile phase.
-
Use this amine-containing solvent to pack your column.
-
Flush the packed column with several column volumes of this solvent to ensure complete neutralization before loading your sample.[5]
-
-
-
Use Anhydrous Conditions: Ensure your solvents are thoroughly dried to minimize the presence of water, which is required for hydrolysis.[1]
Q2: I'm getting poor separation (overlapping bands or streaking) of my nitro-Schiff base from impurities. How can I improve the resolution?
A: Poor separation can stem from several factors, including incorrect solvent choice, improper column packing, or strong interactions between your compound and the stationary phase.
Solutions:
-
Optimize the Mobile Phase:
-
Polarity: The polarity of your eluent is critical. For normal-phase chromatography (silica or alumina), start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane).[6][7] The ideal solvent system should give your desired compound an Rf value of approximately 0.2-0.4 on a TLC plate for good separation.[8]
-
Solvent Strength: If your compound is streaking, it may be interacting too strongly with the stationary phase. Adding a small amount of a more polar solvent, like methanol, or a few drops of acetic acid (if your compound is stable in acidic conditions) to the mobile phase can help reduce tailing by competing for active sites on the silica gel.[9]
-
-
Proper Column Packing: A well-packed column is essential for good separation. Ensure the adsorbent is packed uniformly without any air bubbles or channels, which can lead to uneven solvent flow and poor resolution.[7] Both dry and slurry packing methods can be effective if done carefully.[10][11]
-
Sample Loading: Dissolve your crude product in the minimum amount of solvent possible before loading it onto the column.[12][13] Using a highly polar solvent to dissolve the sample when using a less polar mobile phase can lead to band broadening and poor separation.[12] If your product is not very soluble, you can try "dry loading".
Q3: My product is not eluting from the column, or the recovery is very low. What should I do?
A: This issue often arises when the compound is highly polar and adsorbs very strongly to the stationary phase, or if it has irreversibly bound to or decomposed on the column.
Solutions:
-
Increase Mobile Phase Polarity: If your compound is stable, you can gradually increase the polarity of the mobile phase. If a hexane/ethyl acetate gradient is not working, you can try switching to a more polar system, such as dichloromethane/methanol.
-
Flush the Column: At the end of your chromatography, you can flush the column with a very polar solvent, like pure methanol or a mixture of methanol and a small amount of acetic acid, to elute any remaining highly polar compounds.[9]
-
Check for Irreversible Adsorption/Decomposition: As mentioned in Q1, the compound may have decomposed. Testing the stability of your compound on a TLC plate before running the column is a good practice. Spot your compound on a silica TLC plate, let it sit for a few hours, and then elute it to see if any degradation has occurred.[8][9]
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying nitro-Schiff bases?
A: While silica gel is the most common stationary phase in column chromatography, it can be problematic for Schiff bases due to its acidic nature.[2][3] Neutral alumina is often a better choice as it minimizes the risk of hydrolysis.[3][4] If silica gel must be used, it should be deactivated with a base like triethylamine.[5]
Q2: How do I choose the right solvent system (mobile phase)?
A: The best way to determine an appropriate solvent system is by using Thin Layer Chromatography (TLC).[14][15] Experiment with different solvent mixtures (e.g., varying ratios of hexane and ethyl acetate) to find a system where your desired nitro-Schiff base has an Rf value between 0.2 and 0.4. This generally provides the best separation on a column.[8] The impurities should ideally have significantly different Rf values.
Q3: Can I use gradient elution for my purification?
A: Yes, gradient elution is highly recommended for separating complex mixtures.[5] You would start with a less polar solvent system to elute the non-polar impurities and gradually increase the polarity of the mobile phase to elute your more polar nitro-Schiff base. This can improve separation and reduce the overall time for the chromatography.
Q4: How much stationary phase should I use?
A: A general rule of thumb is to use a weight of stationary phase that is 20 to 50 times the weight of your crude sample.[7] For more difficult separations, a higher ratio is recommended.
Q5: How can I confirm the purity of my collected fractions?
A: TLC is the primary method for analyzing the collected fractions.[10][14] Spot each fraction on a TLC plate and run it in your chosen solvent system. Fractions containing the pure compound (a single spot with the correct Rf value) can then be combined. For final characterization and purity confirmation, techniques like NMR, FT-IR, and mass spectrometry should be employed.[15][16][17][18] The presence of a characteristic imine (-C=N-) stretch in the FT-IR spectrum (around 1600-1650 cm⁻¹) is a good indicator of your Schiff base.[19]
Visualizing the Workflow and Troubleshooting
Column Chromatography Workflow
Caption: A standard workflow for the column chromatography purification of nitro-Schiff bases.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in nitro-Schiff base purification.
Detailed Protocol: Column Chromatography of a Nitro-Schiff Base
This protocol provides a generalized, step-by-step methodology. Specifics such as column size and solvent choice should be adapted based on the scale of your reaction and TLC analysis.
Materials:
-
Glass chromatography column with a stopcock
-
Stationary phase (Neutral Alumina or Silica Gel, 230-400 mesh)
-
Sand (washed)
-
Cotton or glass wool
-
Eluent (solvent system determined by TLC)
-
Crude nitro-Schiff base
-
Collection vessels (test tubes or flasks)
-
TLC plates and chamber
Procedure:
-
Column Preparation:
-
Securely clamp the column in a vertical position.[11]
-
Place a small plug of cotton or glass wool at the bottom of the column, just enough to cover the outlet.[10][11]
-
Add a small layer (approx. 1-2 cm) of sand on top of the cotton plug to create an even base.[11]
-
Slurry Packing (Recommended):
-
In a beaker, mix the required amount of stationary phase (e.g., 30g for 1g of crude product) with the initial, least polar eluent to form a slurry.[11]
-
With the stopcock closed, pour the slurry into the column. Tap the column gently to dislodge any air bubbles and encourage even settling.[11]
-
Once the stationary phase has settled, open the stopcock to drain the excess solvent, ensuring the solvent level does not drop below the top of the adsorbent.[11]
-
-
-
Sample Loading:
-
Dissolve the crude nitro-Schiff base in the minimum volume of the eluent or a slightly more polar solvent.
-
Carefully add the sample solution to the top of the column using a pipette, taking care not to disturb the surface of the stationary phase.[10][20]
-
Open the stopcock and allow the sample to adsorb onto the stationary phase until the liquid level just reaches the top of the adsorbent.
-
Add a small protective layer (approx. 1 cm) of sand on top of the stationary phase.[20]
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Begin eluting the column by opening the stopcock, collecting the eluent in fractions (e.g., 10-20 mL per test tube).[10]
-
Maintain a constant level of solvent at the top of the column; never let the column run dry .[13]
-
If using a gradient, start with the least polar solvent mixture and gradually increase the percentage of the more polar solvent.[5]
-
-
Analysis:
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Combine the fractions that contain your pure product.
-
Evaporate the solvent from the combined fractions using a rotary evaporator to obtain your purified nitro-Schiff base.
-
Determine the yield and characterize the final product using appropriate analytical techniques (NMR, FT-IR, etc.).[16][17][18]
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Neutral Alumina or Deactivated Silica Gel | Prevents acid-catalyzed hydrolysis of the imine bond.[3][4][5] |
| Stationary to Sample Ratio | 20:1 to 50:1 (by weight) | Ensures sufficient surface area for effective separation.[7] |
| TLC Rf of Target Compound | 0.2 - 0.4 | Optimal range for good resolution in column chromatography.[8] |
| Triethylamine in Eluent | 1-3% (v/v) | For deactivating silica gel if it must be used.[5] |
References
-
Organic Chemistry at CU Boulder. (n.d.). Column Chromatography Procedures. Retrieved from [Link]
-
University of Rochester. (n.d.). How to run column chromatography. Retrieved from [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PubMed Central. Retrieved from [Link]
-
MIT Digital Lab Techniques Manual. (2009). Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]
-
ResearchGate. (2024). How to purify Schiff base product? Retrieved from [Link]
-
Byju's. (n.d.). Column Chromatography. Retrieved from [Link]
-
Wang, Y., et al. (2012). Synthesis and Properties of Schiff Bases with Nitro Group by Gas Flow Crushing. ResearchGate. Retrieved from [Link]
-
Yamgar, R., et al. (2012). Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Patel, K., & Patel, P. (2015). Synthesis and Characterization of Schiff base m-nitro aniline and their complexes. International Science Community Association. Retrieved from [Link]
-
ResearchGate. (2014). Efficient Synthesis and Characterization of Some Novel Nitro-Schiff Bases and Their Complexes of Nickel (II) and Copper (II). Retrieved from [Link]
-
University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2021). How can I purify Schiff base or imine compounds except column chromatography as they decompose in silica? Retrieved from [Link]
-
UKEssays. (2017). Synthesis and Purification of Nitrophenols. Retrieved from [Link]
-
RSIS International. (2019). Synthesis, Characterization and In -Vitro Antimicrobial Activities of a Schiff Base Derived From Benzaldehyde with Nitroanilin. Retrieved from [Link]
-
ResearchGate. (2023). In which solvents and solvent ratio I can do column chromatography for my schiff base? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2021). Is there an effective way of purifying schiff bases? Retrieved from [Link]
-
Der Pharma Chemica. (2021). Synthesis and Characterization of Schiff Base of Cu (II), Ni (II) and Co (II) Complexes. Retrieved from [Link]
-
SpringerLink. (2016). Chromatographic Study of Novel Heteronuclear Complexes with Schiff Base as Main Ligand. Retrieved from [Link]
-
National Institutes of Health. (2020). Synthesis, spectral studies, antioxidant and antibacterial evaluation of aromatic nitro and halogenated tetradentate Schiff bases. Retrieved from [Link]
-
ResearchGate. (2016). Schiff-base ligands and their complex are usually not stable against silica or aluminium oxide in chromatography .explain the reason ? Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
International Journal of Trend in Scientific Research and Development. (2019). Synthesis and Characterization of Schiff Base From Aromatic Amine and Aromatic P-Nitro Benzaldehyde. Retrieved from [Link]
-
Cytiva. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]
-
ResearchGate. (2023). How to purify Schiff base? Retrieved from [Link]
-
Scribd. (n.d.). Synthesis and Characterization of Schiff Base From Aromatic Amine and Aromatic P Nitro Benzaldehyde. Retrieved from [Link]
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Preventing hydrolysis of 2-(2-nitroethylideneamino)benzoic Acid during storage
Welcome to the technical support center for 2-(2-nitroethylideneamino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the hydrolysis of this compound during storage. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the stability and integrity of your samples.
Introduction: The Challenge of Storing this compound
This compound is a Schiff base, a class of compounds known for their diverse biological and chemical applications.[1] However, the central imine (-C=N-) linkage in Schiff bases makes them susceptible to hydrolysis, a chemical breakdown reaction with water, which can compromise experimental results and the overall viability of the compound in research and development.[2] The presence of a nitro group and a benzoic acid moiety in the structure of this compound can further influence its stability.[3][4] This guide provides a comprehensive overview of the factors affecting its stability and practical solutions for its long-term storage.
Frequently Asked Questions (FAQs)
Q1: What is hydrolysis and why is it a concern for this compound?
A1: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the case of this compound, the imine bond is the primary site of hydrolytic attack. This reaction is often catalyzed by the presence of acids or bases. The breakdown of the molecule into its constituent aldehyde and amine precursors, 2-nitrobenzaldehyde and anthranilic acid respectively, leads to a loss of the compound's intended activity and the introduction of impurities into your experiments.
Q2: What are the primary factors that accelerate the hydrolysis of this compound?
A2: The rate of hydrolysis is primarily influenced by:
-
Moisture: Direct contact with water, or even atmospheric humidity, is the main driver of hydrolysis.
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of the imine bond. The stability of benzoic acid derivatives is also known to be pH-dependent.[5]
-
Temperature: Higher temperatures generally increase the rate of chemical reactions, including hydrolysis.[4][6]
-
Light: While hydrolysis is the primary concern, compounds with nitroaromatic functionalities can be susceptible to photodegradation.[7]
Q3: How can I detect if my sample of this compound has started to hydrolyze?
A3: The most reliable method for detecting hydrolysis is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).[8][9] By developing an appropriate HPLC method, you can separate the parent compound from its hydrolysis products (2-nitrobenzaldehyde and anthranilic acid) and quantify the extent of degradation. Other techniques like Thin-Layer Chromatography (TLC) can provide a quicker, qualitative assessment of sample purity.[8]
Q4: What are the ideal storage conditions for this compound?
A4: To minimize hydrolysis, the compound should be stored as a dry solid in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). Storage at low temperatures, such as in a refrigerator (2-8 °C) or a freezer (-20 °C), is highly recommended to slow down any potential degradation.[10][11] It is also crucial to protect the compound from light by using an amber vial or storing it in a dark place.
Q5: Is it better to store the compound as a solid or in a solution?
A5: Storing the compound as a dry solid is strongly recommended to minimize hydrolysis.[12] If you need to prepare a stock solution, it should be made fresh whenever possible. If short-term storage of a solution is necessary, use an anhydrous, aprotic solvent and store it at low temperatures. Avoid aqueous or protic solvents for long-term storage.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC/TLC analysis of a stored sample. | Hydrolysis of the compound. | 1. Confirm the identity of the new peaks by comparing their retention times/Rf values with those of authentic samples of 2-nitrobenzaldehyde and anthranilic acid. 2. Review your storage conditions. Ensure the container is tightly sealed and stored at the recommended low temperature, protected from light and moisture. 3. If stored as a solution, the solvent may contain water. Use fresh, anhydrous solvent for future preparations. |
| Loss of biological/chemical activity in an experiment. | Degradation of the compound. | 1. Analyze the purity of your stored compound using HPLC to determine if hydrolysis has occurred. 2. Prepare fresh solutions from a new or properly stored solid sample for your experiments. 3. Consider performing a stability study of the compound under your specific experimental conditions (e.g., in your assay buffer) to understand its half-life. |
| Physical changes in the solid sample (e.g., clumping, discoloration). | Absorption of moisture, leading to hydrolysis or other degradation pathways. | 1. Do not use the sample for critical experiments. 2. If possible, attempt to dry the sample under vacuum in a desiccator. However, it is best to procure a fresh batch. 3. For future storage, use a desiccator or store the compound in a glove box under an inert atmosphere. |
Experimental Protocols
Protocol 1: Recommended Long-Term Storage of Solid this compound
-
Preparation: Ensure the compound is in a dry, crystalline or powdered form. If necessary, dry the compound under high vacuum for several hours to remove any residual solvent or moisture.
-
Packaging: Place the dry compound in a clean, dry amber glass vial.
-
Inert Atmosphere: Purge the vial with a gentle stream of an inert gas (e.g., argon or nitrogen) for 1-2 minutes to displace any air and moisture.
-
Sealing: Immediately and tightly seal the vial with a cap containing a chemically resistant liner (e.g., PTFE). For extra protection, wrap the cap with parafilm.
-
Storage Conditions: Store the sealed vial in a freezer at -20°C.
-
Equilibration: Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the cold solid.
Protocol 2: Monitoring Hydrolysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general guideline. The specific conditions may need to be optimized for your HPLC system and column.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[8]
-
Mobile Phase: A gradient elution is recommended for separating the parent compound and its more polar hydrolysis products.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program (Example):
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where all components have significant absorbance, for example, 254 nm. A photodiode array (PDA) detector is useful for obtaining full UV spectra to aid in peak identification.
-
Sample Preparation:
-
Accurately weigh a small amount of your stored this compound.
-
Dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
Analysis: Inject the sample and monitor for the appearance of peaks corresponding to 2-nitrobenzaldehyde and anthranilic acid. The retention times of these potential degradants should be confirmed by injecting authentic standards.
Visualizing the Hydrolysis Pathway and Troubleshooting Logic
To better understand the chemical processes and decision-making involved in preventing hydrolysis, the following diagrams are provided.
Caption: Troubleshooting flowchart for suspected sample degradation.
References
-
Impact of the Schiff base ligand substituents on the solid state and solution properties of eleven iron(iii) complexes. New Journal of Chemistry. Available at: [Link]
-
2-(2-Nitro-ethylideneamino)benzoic Acid. Pharmaffiliates. Available at: [Link]
-
A Rapid and Sensitive UHPLC-MS/MS Method for Quantification of 2-(2-hydroxypropanamido) Benzoic Acid in Rat Plasma: Application to a Pharmacokinetic Study. PubMed. Available at: [Link]
-
Synthesis, Characterization, and Impact of Water on the Stability of Postmodified Schiff Base Containing Metal–Organic Frameworks. MDPI. Available at: [Link]
-
Benzoic acid, 2-nitro-. NIST WebBook. Available at: [Link]
-
Benzoic acid 3. From nitriles and amides. Filo. Available at: [Link]
-
A Preliminary Investigation of Thermally Stable Schiff Base Metal Complexes for Hyperthermia: Synthesis and Biological Evaluation. PubMed Central. Available at: [Link]
-
Degradation of benzoic acid and its derivatives in subcritical water. PubMed. Available at: [Link]
-
Analytical Validation and Comparative Study of HPLC, Spectrophotometric and Titration Method for Determination of Benzoic Acid in Food Products. ResearchGate. Available at: [Link]
-
The effect of pH and concentration on the rates of kill of benzoic acid solutions against E. coli. PubMed. Available at: [Link]
-
Synthesis and Properties of Schiff Bases with Nitro Group by Gas Flow Crushing. ResearchGate. Available at: [Link]
-
Advances in Schiff Base and Its Coating on Metal Biomaterials—A Review. MDPI. Available at: [Link]
-
Water-soluble Schiff base ligands and metal complexes: an overview considering green solvent. RSC Publishing. Available at: [Link]
-
Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. MDPI. Available at: [Link]
-
Benzoic acid, 2-nitro-. NIST WebBook. Available at: [Link]
-
Frozen Hydrogen Peroxide and Nitrite Solution: The Acceleration of Benzoic Acid Oxidation via the Decreased pH in Ice. PubMed. Available at: [Link]
-
Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Hilaris Publisher. Available at: [Link]
-
Stability of Liquid Propellants under Long-Term Storage. DTIC. Available at: [Link]
-
Long-Term Storage Considerations for Spacecraft Lubricants. MDPI. Available at: [Link]
-
Analytical methods for the determination of certain antibiotics used in critically ill patients. SyncSci Publishing. Available at: [Link]
-
Chemical Segregation and Storage Table. ORS. Available at: [Link]
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Identification of byproducts in the synthesis of 2-(2-nitroethylideneamino)benzoic Acid
Welcome to the technical support guide for the synthesis of 2-(2-nitroethylideneamino)benzoic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and analytical protocols to assist researchers, scientists, and drug development professionals in identifying and mitigating byproduct formation during this critical Schiff base condensation.
Introduction: The Synthetic Pathway and Its Challenges
The synthesis of this compound is achieved through the condensation reaction between 2-aminobenzoic acid (anthranilic acid) and nitroacetaldehyde. This reaction forms an imine, or Schiff base, which is a cornerstone of many synthetic routes in medicinal chemistry. While seemingly straightforward, this process is susceptible to several side reactions that can lead to a mixture of impurities, complicating purification and reducing the overall yield. Understanding the potential pitfalls is the first step toward a successful synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis and purification of this compound.
Q1: My reaction yields a complex mixture of products, and the desired compound is difficult to isolate. What are the likely byproducts?
A1: A complex reaction mixture typically points to the formation of several key byproducts. The primary culprits are unreacted starting materials and products from side reactions involving the starting materials themselves or the final product.
Common Byproducts:
-
Unreacted Starting Materials: The most common impurities are residual 2-aminobenzoic acid and unreacted nitroacetaldehyde.
-
Nitroacetaldehyde Self-Condensation Products: Nitroacetaldehyde is prone to self-condensation, particularly under basic conditions, forming a variety of aldol-type adducts.[1][2][3][4] These reactions can be complex and lead to polymeric material which can be difficult to characterize and remove.
-
Hydrolysis Product: The target imine (Schiff base) can be susceptible to hydrolysis, especially in the presence of water and acid or base, reverting to the starting materials: 2-aminobenzoic acid and nitroacetaldehyde.
-
Decarboxylation Product: Under harsh thermal conditions, the carboxylic acid group of either the starting material or the product can be lost, leading to nitro-functionalized aniline derivatives.
-
Side-reactions of Anthranilic Acid: Anthranilic acid itself can undergo side reactions, such as condensation with other electrophiles present in the reaction mixture.[5]
The formation of these byproducts is highly dependent on reaction conditions such as temperature, pH, and solvent purity.
Q2: I observe an unexpected peak in my ¹H NMR spectrum. How can I identify the corresponding byproduct?
A2: ¹H NMR is a powerful tool for identifying byproducts. By comparing the spectrum of your crude product to that of the pure starting materials and understanding the expected shifts for potential byproducts, you can often pinpoint the impurity.
Troubleshooting with ¹H NMR:
-
Check for Starting Materials: Look for the characteristic aromatic signals of 2-aminobenzoic acid and the aldehydic proton of nitroacetaldehyde. The spectral data for 2-aminobenzoic acid is well-documented.[6][7]
-
Identify the Imine Proton: The proton of the C=N bond in the desired Schiff base typically appears as a singlet in the range of δ = 7.5-8.5 ppm.[8][9] The absence or reduced integration of this peak could indicate incomplete reaction or product degradation.
-
Look for Aldol Adducts: Self-condensation of nitroacetaldehyde will result in new aliphatic protons and potentially new C-H bonds adjacent to nitro or hydroxyl groups, which will appear in the upfield region of the spectrum.
-
Confirm with 2D NMR: If the ¹H NMR spectrum is too complex, 2D NMR techniques like COSY and HSQC can help to establish connectivity between protons and carbons, aiding in the structural elucidation of unknown byproducts.
Q3: My FT-IR spectrum shows unexpected bands. What do they signify?
A3: FT-IR spectroscopy provides valuable information about the functional groups present in your sample. Deviations from the expected spectrum can indicate the presence of specific byproducts.
| Functional Group | Expected Wavenumber (cm⁻¹) | Potential Source of Byproduct |
| N-H Stretch (sharp, two bands) | 3400-3250 | Unreacted 2-aminobenzoic acid (primary amine).[10] |
| O-H Stretch (broad) | 3500-3200 | Water (from incomplete drying) or hydroxyl groups from aldol condensation byproducts. |
| C=O Stretch (aldehyde) | ~1720 | Unreacted nitroacetaldehyde. |
| N-O Stretch (nitro group) | 1550-1475 (asymmetric), 1360-1290 (symmetric) | This is expected in the product and nitro-containing byproducts.[11][12] |
| C=N Stretch (imine) | ~1630 | Expected for the desired Schiff base product.[13][14] A weak or absent band suggests a problem with the reaction. |
By carefully analyzing the FT-IR spectrum, you can gain clues about the identity of the impurities and take steps to mitigate their formation.
Visualizing the Reaction and Potential Side Reactions
The following diagram illustrates the main synthetic pathway and the key side reactions that can lead to the formation of byproducts.
Caption: Main reaction and key side reactions.
Troubleshooting Workflow for Impurity Identification
When an unknown impurity is detected, a systematic approach is crucial for its identification. The following workflow outlines a logical sequence of analytical steps.
Caption: Workflow for identifying unknown impurities.
Detailed Protocol: HPLC-MS Analysis for Byproduct Profiling
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is an invaluable technique for separating and identifying components in a reaction mixture.
Objective: To separate the target compound from potential byproducts and obtain their molecular weights for identification.
Instrumentation:
-
HPLC system with a UV detector
-
Mass spectrometer (e.g., Q-TOF or single quadrupole) with an electrospray ionization (ESI) source
Materials:
-
Crude reaction mixture, dissolved in a suitable solvent (e.g., acetonitrile/water)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (for mobile phase modification)
Method:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the crude product.
-
Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
-
-
MS Conditions (Example):
-
Ionization Mode: ESI, both positive and negative modes are recommended to ensure detection of all components.
-
Mass Range: Scan from m/z 50 to 500.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 300 °C.
-
-
Data Analysis:
-
Correlate the peaks in the UV chromatogram with the mass spectra.
-
The expected [M-H]⁻ ion for the product, this compound (C₉H₈N₂O₄), in negative ion mode is m/z 207.04.
-
The expected [M-H]⁻ for unreacted 2-aminobenzoic acid (C₇H₇NO₂) is m/z 136.04.
-
Compare the measured molecular weights of unknown peaks with the calculated molecular weights of potential byproducts.
-
This protocol provides a robust starting point for analyzing your reaction mixture and should be optimized for your specific instrumentation and sample.
References
-
ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts (ppm) of the Schiff bases 1 -3 (in CD 3 OD). Retrieved from ResearchGate. [Link]
-
Miltojević, A. B., et al. (2015). Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino derivatives. Facta universitatis - series: Physics, Chemistry and Technology, 13(2), 121-132. [Link]
-
Hassan, A. A., et al. (2018). Synthesis, Spectral and Biochemical Studies of New Complexes of Mixed Ligand Schiff Base and Anthranilic Acid. Oriental Journal of Chemistry, 34(3). [Link]
-
Brown, L., et al. (1951). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Journal of the American Chemical Society, 73(1), 212–215. [Link]
-
SciSpace. (n.d.). Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. Retrieved from SciSpace. [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from UCLA Chemistry. [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Schiff Base Complexes of o-Vanillin and Anthranilic Acid and Their Biological Evaluation. Retrieved from ResearchGate. [Link]
-
PASL. (n.d.). 2-(2-Nitro-ethylideneamino)benzoic Acid. Retrieved from PASL. [Link]
-
Ahmed, I. A., et al. (2021). Synthesis and physicochemical study on Ni(II) complex of Schiff base derived from 4-methoxybenzaldehyde and o-aminobenzoic acid. Journal of Materials and Environmental Science, 12(4), 483-491. [Link]
-
National Center for Biotechnology Information. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from PubMed Central. [Link]
-
ResearchGate. (n.d.). The FT-IR of synthesized imine compounds. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Mixed ligand chelates using Schiff base and 2-aminobenzoic acid as ligands. Retrieved from ResearchGate. [Link]
-
Medicinal and Medical Chemistry. (n.d.). Synthesis, characterization and antimicrobial activity of a schiff base derived from 2-aminobenzothiazole with o-vanillin and it. Retrieved from Medicinal and Medical Chemistry. [Link]
-
Wentrup, C., et al. (2001). Nitrile Imines: Matrix Isolation, IR Spectra, Structures, and Rearrangement to Carbodiimides. Journal of the American Chemical Society, 123(23), 5441–5452. [Link]
-
PrepChem. (n.d.). Synthesis of 2-nitrobenzoic acid. Retrieved from PrepChem.com. [Link]
-
National Center for Biotechnology Information. (n.d.). Benzoic acid, 5-(acetylamino)-2-nitro-. Retrieved from PubChem. [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from UCLA Chemistry. [Link]
-
Semantic Scholar. (n.d.). Synthesis of 2-Aminobenzoic Acid Metal ( II ) Complexes by Schiff Base Hydrolysis and the Antimicrobial Potency Studies. Retrieved from Semantic Scholar. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.[Link]
-
National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-nitro-. Retrieved from NIST WebBook. [Link]
-
Yang, Y., et al. (2018). Condensation of anthranilic acids with pyridines to furnish pyridoquinazolones via pyridine dearomatization. Chemical Communications, 54(72), 10131-10134. [Link]
- Google Patents. (n.d.). Process for preparing nitro benzoic acid alkyl esters.
-
National Center for Biotechnology Information. (n.d.). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. Retrieved from PubMed Central. [Link]
-
Wikipedia. (n.d.). Self-condensation. Retrieved from Wikipedia. [Link]
-
MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from MDPI. [Link]
-
ResearchGate. (n.d.). Anthranilic acid hydrazide in the synthesis of fused polycyclic compounds with quinazoline moieties. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). The aldol condensation of 4-nitrobenzaldehyde (4-NB, 1) with acetone... Retrieved from ResearchGate. [Link]
-
Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. Retrieved from Master Organic Chemistry. [Link]
-
CrashCourse. (2022, January 26). The Aldol and Claisen Reactions: Crash Course Organic Chemistry #44 [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved from Chemistry LibreTexts. [Link]
-
ResearchGate. (n.d.). Condensation of Aromatic Aldehydes with Acidic Methylene Compounds Without Catalyst. Retrieved from ResearchGate. [Link]
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Technical Support Center: Overcoming Low Yields in Schiff Base Condensation Reactions
Welcome to the technical support center for Schiff base condensation reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving optimal yields in their imine syntheses. Here, we move beyond simple protocols to explain the underlying chemical principles governing this crucial transformation. Our goal is to empower you with the knowledge to troubleshoot effectively and enhance the efficiency and reproducibility of your work.
Frequently Asked Questions (FAQs)
Q1: Why is my Schiff base reaction yield consistently low?
A: Low yields in Schiff base condensations are most commonly traced back to the reversible nature of the reaction. The formation of an imine from an aldehyde or ketone and a primary amine produces water as a byproduct.[1][2] According to Le Chatelier's principle, the presence of this water can drive the equilibrium back towards the starting materials, thereby reducing the yield of your desired Schiff base.[1] Other critical factors include suboptimal pH, reactant purity, reaction temperature, and potential side reactions.[3][4]
Q2: What is the optimal pH for Schiff base formation and why?
A: The rate of imine formation is highly pH-dependent, with the optimal range typically falling between pH 4.5 and 6.[5][6][7] This is a delicate balance. At a mildly acidic pH, the carbonyl oxygen can be protonated, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by the amine.[8][9] The acid also facilitates the dehydration of the carbinolamine intermediate by protonating the hydroxyl group, turning it into a good leaving group (water).[3][6] However, if the pH is too low (highly acidic), the amine nucleophile will be protonated to form a non-nucleophilic ammonium salt, which inhibits the initial addition step.[8][10] Conversely, at high pH (alkaline conditions), there is insufficient acid to catalyze the dehydration of the intermediate.[6][7]
Q3: Is it always necessary to remove water from the reaction?
A: Yes, for optimal yields, active removal of the water byproduct is crucial to shift the reaction equilibrium towards the product side.[11][12] While some reactions may proceed without explicit water removal, particularly if the product precipitates out of solution, yields are often significantly improved by employing methods to sequester or remove water as it is formed.[2][13]
Q4: My Schiff base appears to be decomposing after purification. What's happening?
A: Schiff bases, especially those derived from aliphatic aldehydes, can be susceptible to hydrolysis, which is the reverse of the formation reaction.[4][14] This is often caused by exposure to moisture from the air or residual water in solvents.[14] Some Schiff bases are also thermally unstable.[4] Additionally, purification methods using acidic media, like silica gel chromatography, can catalyze the decomposition of sensitive imines.[4][14]
In-Depth Troubleshooting Guide
This section addresses specific experimental issues with detailed explanations and actionable protocols.
Problem 1: Reaction fails to proceed or stalls with significant starting material remaining.
This is one of the most common issues and often points to problems with the reaction equilibrium or the nucleophilicity of the amine.
Causality and Scientific Rationale:
The formation of a Schiff base is a two-step process: nucleophilic addition of the amine to the carbonyl to form a carbinolamine intermediate, followed by dehydration to yield the imine.[15][16] If the reaction stalls, it could be due to an unfavorable equilibrium or a slow rate in either of these steps. As discussed, a primary reason for an unfavorable equilibrium is the presence of water.[11] A slow reaction rate can be due to a non-optimal pH, where the amine is either not nucleophilic enough or the dehydration step is not effectively catalyzed.[17][18]
Troubleshooting Workflow:
Detailed Protocols:
-
Implement Efficient Water Removal:
-
Method A: Dehydrating Agents: Add anhydrous magnesium sulfate (MgSO₄) or activated 4Å molecular sieves to the reaction mixture. These agents will sequester the water as it is formed.[11][12]
-
Method B: Azeotropic Distillation: If your solvent forms an azeotrope with water (e.g., benzene, toluene), set up the reaction with a Dean-Stark apparatus. This physically removes water from the reaction vessel, effectively driving the reaction to completion.[12]
-
-
Optimize Reaction pH:
-
Protocol: For a reaction in an alcohol like ethanol, add a catalytic amount (e.g., 1-2 drops) of glacial acetic acid.[19] This will typically bring the reaction medium to the optimal mildly acidic pH. Monitor the reaction progress via Thin Layer Chromatography (TLC).
-
-
Increase Reaction Temperature:
-
Many Schiff base condensations benefit from heating. Refluxing the reaction mixture in a suitable solvent (e.g., ethanol, methanol, or toluene) for several hours is a common practice.[19] The increased temperature accelerates both the initial addition and the dehydration step.
-
Problem 2: Significant formation of side products is observed.
Side product formation can complicate purification and significantly lower the yield of the desired Schiff base.
Causality and Scientific Rationale:
-
Aldol Condensation: If your aldehyde or ketone possesses α-hydrogens, it can undergo a competing aldol condensation reaction, especially under basic conditions.[20][21] This leads to β-hydroxy carbonyl compounds or their dehydrated α,β-unsaturated derivatives as impurities.
-
Polymerization: Aliphatic aldehydes can be prone to polymerization, particularly if they are unstable.[3][15] Using difunctional amines or carbonyl compounds can also lead to the formation of polymers.[1]
-
Enamine Tautomers: Schiff bases derived from aliphatic aldehydes with α-hydrogens can tautomerize to the more stable enamine form.[1][14]
Troubleshooting and Mitigation Strategies:
| Side Product | Causal Condition | Mitigation Strategy |
| Aldol Products | Base catalysis, presence of α-hydrogens in carbonyl reactant.[20] | Switch to mildly acidic catalysis (e.g., acetic acid) to disfavor the aldol pathway. |
| Polymers | Use of difunctional reactants; unstable aliphatic aldehydes.[1][3] | Use a monofunctional blocking group if possible; run the reaction at lower temperatures to control polymerization. |
| Enamine Tautomers | Presence of α-hydrogens in the aldehyde component of the Schiff base.[14] | This is an equilibrium process. If the enamine is the thermodynamic product, consider if it can be used in the subsequent step. Otherwise, purification by chromatography may be necessary. |
Problem 3: The isolated Schiff base is impure or difficult to purify.
Even with a high conversion, purification can be a major hurdle to obtaining a high yield of the final product.
Causality and Scientific Rationale:
The primary challenge in purification is often the removal of unreacted starting materials, particularly the aldehyde, which may have similar polarity to the Schiff base product.[1] The inherent instability of some imines to hydrolysis also complicates purification, especially during aqueous workups or chromatography on acidic stationary phases like silica gel.[4][14]
Purification Protocols and Best Practices:
-
Recrystallization: This is often the most effective method for purifying solid Schiff bases.[4][22]
-
Protocol: Dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethanol, acetonitrile). Allow the solution to cool slowly. The pure Schiff base should crystallize out, leaving impurities in the mother liquor. Collect the crystals by filtration and wash with a small amount of cold solvent.[1]
-
-
Column Chromatography:
-
Expert Tip: Avoid using standard silica gel for chromatography, as its acidic nature can cause hydrolysis of the Schiff base.[4][14] Instead, opt for neutral or basic alumina as the stationary phase.[14]
-
Protocol: Prepare a column with neutral alumina and elute with a non-polar solvent system (e.g., hexane/ethyl acetate), gradually increasing the polarity to isolate your product.
-
-
Storage and Handling:
Mechanism of Schiff Base Formation
Understanding the reaction mechanism is key to effective troubleshooting. The formation is a reversible, acid-catalyzed, two-stage process.
-
Nucleophilic Addition: The primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by a proton transfer to form a neutral carbinolamine intermediate.[6][9]
-
Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (-OH₂⁺). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom yields the final imine product.[3][9]
By understanding these steps and the factors that influence them, you can systematically diagnose and resolve issues leading to low yields in your Schiff base condensation reactions.
References
-
How to purify Schiff base product? - ResearchGate. (2024). Retrieved from [Link]
-
What is the influence of the pH on imine formation in a water solution? - ResearchGate. (2015). Retrieved from [Link]
-
12.3: Reaction with Primary Amines to form Imines - Chemistry LibreTexts. (2019). Retrieved from [Link]
-
21.4. Imine formation | Organic Chemistry II - Lumen Learning. (n.d.). Retrieved from [Link]
-
Imine formation using an aldehyde/ketone and primary amine is acid - Allen. (n.d.). Retrieved from [Link]
-
REVIEW ON SCHIFF BASES - World Journal of Pharmaceutical Sciences. (2021). Retrieved from [Link]
-
Imines - Properties, Formation, Reactions, and Mechanisms - Master Organic Chemistry. (2022). Retrieved from [Link]
-
INTRODUCTION OF SCHIFF BASES - IIP Series. (n.d.). Retrieved from [Link]
-
Is it necessary to remove water during schiff base synthesis? - ResearchGate. (2015). Retrieved from [Link]
-
Synthesis of Schiff Bases by Non-Conventional Methods - SciSpace. (n.d.). Retrieved from [Link]
-
How can i remove the formed water in schiff base synthesis to shift the equilibrium towards the imine? | ResearchGate. (2024). Retrieved from [Link]
-
Is there an effective way of purifying schiff bases? - ResearchGate. (2021). Retrieved from [Link]
-
Synthesis of Schiff's bases in aqueous medium: a green alternative approach with effective mass yield and high reaction rates. (n.d.). Retrieved from [Link]
-
PREPARATION AND PURIFICATION OF SCHIFF BASE AND PROTONATED SCHIFF BASE FROM 9-CIS-RETINAL. (1991). Chinese Chemical Letters. Retrieved from [Link]
-
Schiff Base Reaction-Mechanism, Rxn setup and Application - YouTube. (2022). Retrieved from [Link]
-
Effects of Schiff Base Formation and Aldol Condensation on the Determination of Aldehydes in Rice Wine Using GC-MS - MDPI. (n.d.). Retrieved from [Link]
-
Schiff Bases, Syntheses, Characterisation and their Application to Heavy Metal Removal: A Review - RSIS International. (2024). Retrieved from [Link]
-
Optimization of the Model Reaction Conditions for the Preparation - ResearchGate. (n.d.). Retrieved from [Link]
-
12.6: Reactions of Aldehydes and Ketones with Amines - Chemistry LibreTexts. (2020). Retrieved from [Link]
-
Mechanism of formation of Schiff bases. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation: Application to a Reaction Involving n-butylamine and Benzaldehyde - MDPI. (n.d.). Retrieved from [Link]
-
Optimization of Reaction Conditions | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
Optimum pH range for formation of Schiff bases - Chemistry Stack Exchange. (2018). Retrieved from [Link]
-
Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. (2024). MDPI. Retrieved from [Link]
-
Purification of primary amines using Schiff base immobilization - Chemistry Stack Exchange. (2020). Retrieved from [Link]
-
Exploring the Versatility: Applications of Schiff Base Complexes in Catalysis, Medicine, and Material Science - R Discovery. (2021). Retrieved from [Link]
-
Catalytic strategies in schiff-base enzymes - UTMB Research Experts. (n.d.). Retrieved from [Link]
-
Schiff Bases: A Short Survey on an Evergreen Chemistry Tool - PMC - NIH. (n.d.). Retrieved from [Link]
-
Catalytic Activities of Schiff Base Transition Metal Complexes | Request PDF. (2025). Retrieved from [Link]
-
What are the conditions used for schiff base reaction? - ResearchGate. (2015). Retrieved from [Link]
-
What are some common causes of low reaction yields? : r/Chempros - Reddit. (2024). Retrieved from [Link]
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Characterization of impurities in 2-(2-nitroethylideneamino)benzoic Acid synthesis
Answering the user's request.## Technical Support Center: Characterization of Impurities in 2-(2-nitroethylideneamino)benzoic Acid Synthesis
Introduction
The synthesis of this compound, a Schiff base formed from 2-aminobenzoic acid and nitroethanal, is a critical process in the development of various pharmaceutical intermediates. The purity of the final Active Pharmaceutical Ingredient (API) is paramount, as impurities can significantly impact its safety, efficacy, and stability.[1][2] The control of these undesirable chemicals is a critical issue for pharmaceutical manufacturing, with regulatory bodies like the International Council for Harmonisation (ICH) providing strict guidelines for their identification and quantification.[3][4]
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, validated analytical protocols, and answers to frequently asked questions to navigate the challenges of identifying and characterizing impurities in this specific synthesis. Our approach is grounded in established analytical principles to ensure robust and reliable results.
Section 1: Troubleshooting Guide for Impurity Analysis
This section addresses common issues encountered during the synthesis and purification of this compound in a practical question-and-answer format.
Question 1: My initial HPLC analysis of the crude product shows a complex chromatogram with multiple unexpected peaks. What is my first step toward identification?
Answer: A complex chromatogram is a common challenge and requires a systematic approach. The primary goal is to distinguish between impurities related to starting materials, by-products of the reaction, and potential degradation products.
Causality & Rationale: Impurities can arise from nearly every stage of the manufacturing process, including the raw materials, intermediates, and side reactions.[2][5] A logical, phased approach prevents unnecessary work and ensures efficient characterization.
Recommended Workflow:
-
Reference Standard Injection: Analyze your starting materials (2-aminobenzoic acid and nitroethanal precursor) and the final purified product (if a pure standard is available) using the same HPLC method. This allows you to tentatively identify peaks corresponding to unreacted starting materials by comparing retention times.
-
Mass Spectrometry Screening (LC-MS): The most powerful initial step is to perform a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.[6][7] This provides the mass-to-charge ratio (m/z) for each peak, offering immediate clues to their molecular weight.
-
Expert Insight: Compare the observed masses against a table of predicted impurities (see Section 2). For instance, a peak with a mass corresponding to 2-aminobenzoic acid (137.14 g/mol ) or its degradation products would be a strong indicator. Hydrolysis of the final product (224.18 g/mol ) would regenerate the starting materials, a common issue with Schiff bases.[8]
-
-
Forced Degradation Study: To identify potential degradation products, subject a small sample of the purified product to stress conditions (acidic, basic, oxidative, thermal, photolytic).[9] Analyzing the resulting samples by HPLC can help identify peaks that are likely to form under storage or specific processing conditions. The nitro group, in particular, can be susceptible to reduction or other transformations.[10][11]
-
Prioritize: Based on the peak area percentage from your HPLC-UV data and the ICH guidelines, prioritize the impurities for full characterization.[4] Any impurity above the 0.10% threshold typically requires identification.[4]
Question 2: I've identified an unknown impurity by LC-MS that doesn't correspond to any expected side products. How do I definitively determine its structure?
Answer: Definitive structural elucidation of a novel impurity requires its physical isolation followed by spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR).[12]
Causality & Rationale: While LC-MS provides a molecular weight, it does not reveal the arrangement of atoms. Isomers, for example, will have the same mass but different structures and potentially different toxicological profiles. NMR is the gold standard for unambiguous structure determination of organic molecules.[6]
Recommended Workflow:
-
Isolation via Preparative HPLC: Scale up your analytical HPLC method to a preparative or semi-preparative scale. This will allow you to collect a sufficient quantity (typically 1-10 mg) of the pure impurity for analysis.[9]
-
Structural Elucidation by NMR:
-
1D NMR (¹H and ¹³C): Acquire proton and carbon NMR spectra. This provides information on the chemical environment of hydrogen and carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity between atoms. For instance, a COSY (Correlation Spectroscopy) spectrum shows which protons are coupled to each other, while an HSQC (Heteronuclear Single Quantum Coherence) links protons directly to the carbons they are attached to. This allows you to piece together the molecular fragments.
-
-
Orthogonal Confirmation (Optional but Recommended): High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass, which helps in determining the elemental formula.[13] Fourier-Transform Infrared Spectroscopy (FTIR) can confirm the presence of key functional groups (e.g., C=N imine, NO₂ nitro group, COOH carboxylic acid).
Question 3: My final product is a dark, oily substance instead of the expected crystalline solid. What are the likely causes and how can I fix this?
Answer: The formation of a dark oil or tarry substance often points to product degradation, polymerization, or the presence of significant impurities that depress the melting point.[14] Nitration reactions and compounds containing nitro groups can be particularly susceptible to forming such by-products under aggressive reaction conditions.[14][15]
Causality & Rationale: Overheating, extended reaction times, or incorrect stoichiometry can lead to complex side reactions. The nitroethanal starting material can be unstable and prone to polymerization. The dark color often results from highly conjugated polymeric species.
Troubleshooting Steps:
-
Strict Temperature Control: Ensure the reaction temperature is carefully monitored and controlled. Exothermic reactions can easily run away, leading to degradation. Consider slower, dropwise addition of reagents to manage heat output.[14]
-
Minimize Reaction Time: Monitor the reaction progress using a technique like Thin-Layer Chromatography (TLC) or HPLC. Once the reaction is complete, proceed with the workup immediately to avoid prolonged exposure of the product to the reaction conditions.
-
Purification Strategy: An oily product indicates that standard crystallization may fail.
-
Solvent Wash: Try triturating the oil with a non-polar solvent (e.g., hexanes, diethyl ether) in which the desired product is insoluble but the oily impurities are soluble. This may induce crystallization.
-
Column Chromatography: If washing fails, purification by flash column chromatography is the most effective method to separate the desired product from complex impurities.[16]
-
Activated Carbon Treatment: If the issue is primarily colored impurities, a treatment with activated charcoal during recrystallization can be effective, but be aware of potential product loss due to adsorption.[17]
-
Section 2: Potential Impurity Profile
This table summarizes the likely impurities in the synthesis of this compound, their sources, and the primary analytical techniques for their detection and characterization.
| Impurity Name | Structure | Likely Source(s) | Analytical Technique(s) |
| Impurity A: 2-Aminobenzoic Acid | C₇H₇NO₂ | Unreacted starting material; Hydrolysis of the final product.[5] | HPLC-UV, LC-MS |
| Impurity B: Nitroethanal | C₂H₃NO₂ | Unreacted starting material. | GC-MS (if volatile), Derivatization followed by HPLC. |
| Impurity C: 2-Nitrobenzoic Acid | C₇H₅NO₄ | Oxidation of starting material or product; Impurity in 2-aminobenzoic acid.[14] | HPLC-UV, LC-MS |
| Impurity D: Dimer/Oligomer Species | Variable | Self-condensation/polymerization of nitroethanal; Side reaction of product. | LC-MS, GPC (for higher MW) |
| Impurity E: Reduced Nitro Compound | C₉H₈N₂O₂ | In-process reduction of the nitro group to a nitroso or amino group.[11][18] | LC-MS, NMR |
| Impurity F: Isomeric By-products | C₉H₈N₂O₄ | Potential side reactions if starting materials are not pure (e.g., 3- or 4-aminobenzoic acid). | HPLC-UV, LC-MS, NMR |
Section 3: Standard Operating Procedures (SOPs)
These protocols provide a validated starting point for your analytical work. They should be further optimized and validated for your specific equipment and sample matrix.
SOP 1: HPLC-UV Method for Impurity Profiling
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B (linear gradient)
-
25-30 min: 90% B (hold)
-
30-31 min: 90% to 10% B (return to initial)
-
31-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm and 320 nm (or Diode Array Detector scan from 200-400 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water.
-
System Suitability: Inject a standard solution five times; the relative standard deviation (RSD) for the main peak area should be <2.0%.
SOP 2: LC-MS Method for Impurity Identification
-
LC System: Use the HPLC parameters from SOP 1.
-
Mass Spectrometer: Electrospray Ionization (ESI) source.
-
Ionization Mode: Run in both positive and negative ion modes to maximize detection of different species.
-
Scan Range: 100 - 1000 m/z.
-
Data Analysis: Extract ion chromatograms for the masses of expected impurities. Analyze the full scan data for the m/z of unknown peaks observed in the UV chromatogram.
Section 4: Frequently Asked Questions (FAQs)
Q1: How can I proactively prevent or minimize impurity formation during the synthesis?
A1: Impurity prevention is always preferable to removal.[9] Key strategies include:
-
High-Purity Starting Materials: Use the highest quality 2-aminobenzoic acid and nitroethanal precursor available. Analyze raw materials for impurities before use.
-
Optimize Reaction Conditions: Carefully control stoichiometry, temperature, and reaction time. A Design of Experiments (DoE) approach can systematically identify optimal conditions.
-
Inert Atmosphere: The nitro group can be sensitive. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions.
-
Control of pH: The Schiff base formation is pH-dependent. Maintaining the optimal pH can maximize product formation and minimize side reactions. The imine bond is also susceptible to hydrolysis at very low or high pH.
Q2: What is "forced degradation" and why is it important?
A2: Forced degradation (or stress testing) involves subjecting the drug substance to harsh conditions (heat, humidity, acid/base hydrolysis, light, oxidation) to accelerate its decomposition.[9][19] This is a regulatory requirement and serves two main purposes:
-
Identifies Likely Degradants: It helps predict the impurities that may form during long-term storage, allowing you to develop analytical methods to detect them.[9]
-
Demonstrates Method Stability-Indicating Power: It proves that your analytical method (e.g., HPLC) can successfully separate the main component from its degradation products, ensuring that purity assessments are accurate over the product's shelf life.[19]
Q3: What are the typical ICH thresholds for impurities that I need to be aware of?
A3: The ICH Q3A/Q3B guidelines provide thresholds based on the maximum daily dose of the drug. For most APIs with a maximum daily dose of ≤2 g/day , the key thresholds are:
-
Reporting Threshold: ≥ 0.05%. Impurities at or above this level must be reported in regulatory filings.
-
Identification Threshold: ≥ 0.10%. The structure of impurities at or above this level must be determined.
-
Qualification Threshold: ≥ 0.15% or 1.0 mg/day (whichever is lower). Impurities at this level must be assessed for safety and potential toxicity.[4]
Section 5: Visual Workflow for Impurity Characterization
The following diagram outlines the logical process from initial detection of an impurity to its final characterization and control.
Caption: Workflow for impurity identification and characterization.
References
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2017). PubMed.
- Impurity Characterization & Management. (n.d.). Creative Biolabs.
- Isolation and characterization of pharmaceuticals with impurities. (2024). IntechOpen.
- Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews.
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmacy and Pharmaceutical Research.
- Techniques for impurity profiling. (n.d.). ResearchGate.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews: A Journal of Pharmaceutical Science.
- Full article: Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2016). Taylor & Francis Online.
- Bacterial Degradation of p-Nitroaniline by Newly Isolated Strain Pseudomonas sp. DL17. (2022). Environmental Analysis Health and Toxicology.
- Impurities Characterization in Pharmaceuticals: A Review. (2019). International Journal of Pharmacy and Pharmaceutical Research.
- Biodegradation of nitroaromatic compounds. (1995). PubMed.
- Recent trends in the impurity profile of pharmaceuticals. (2011). National Center for Biotechnology Information.
- Sources and Types of Impurities in Pharmaceutical Substances. (2024). Veeprho.
- Nitro compound. (n.d.). Wikipedia.
- Common side reactions and byproducts in 2-Nitrobenzamide synthesis. (n.d.). Benchchem.
- Runaway Reaction Hazards in Processing Organic Nitro Compounds. (2018). ACS Publications.
- 2-(2-Nitro-ethylideneamino)benzoic Acid. (n.d.). Pharmaffiliates.
- Selectively Removing Organic Impurities? It's Easy If You Do It Smartly. (2022). SiliCycle.
- 3.6F: Troubleshooting. (2022). Chemistry LibreTexts.
- How to purify Schiff base? (2023). ResearchGate.
- How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020). Ascentage Pharma.
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Navigating the Synthesis of 2-(2-Nitroethylideneamino)benzoic Acid: A Technical Support Guide for Scale-Up
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-(2-nitroethylideneamino)benzoic acid. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to support your research and development endeavors, particularly when scaling up this important synthetic transformation. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of this reaction.
Introduction: The Chemistry of this compound
The synthesis of this compound is a Schiff base condensation reaction between 2-aminobenzoic acid (anthranilic acid) and nitroacetaldehyde, or a suitable precursor. Schiff bases, or imines, are characterized by a carbon-nitrogen double bond and are pivotal intermediates in organic synthesis.[1] The target molecule incorporates both a carboxylic acid and a nitro group, functionalities that, while imparting unique chemical properties, can also introduce specific challenges during synthesis and purification. This guide will address these challenges head-on, providing you with the knowledge to optimize your process for both yield and purity, especially at a larger scale.
Core Synthesis Protocol
While specific conditions can be optimized, a general protocol for the laboratory-scale synthesis of this compound is outlined below. This protocol serves as a baseline for the troubleshooting and FAQ sections that follow.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol:
-
Reactant Preparation: In a suitable reaction vessel, dissolve 2-aminobenzoic acid (1.0 equivalent) in a protic solvent such as ethanol or methanol.
-
Addition of Carbonyl: To the stirred solution, add nitroacetaldehyde (1.0 - 1.2 equivalents). The reaction is often catalyzed by a few drops of a weak acid, such as glacial acetic acid.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (2-aminobenzoic acid) is consumed. The reaction is typically conducted at room temperature or with gentle heating.
-
Product Isolation: Upon completion, the product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization. The solid product is then collected by filtration.
-
Purification: The crude product is washed with a cold, non-polar solvent (e.g., hexane or diethyl ether) to remove non-polar impurities. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Troubleshooting Guide: From Low Yields to Impure Products
Scaling up a chemical synthesis often magnifies issues that are minor at the lab scale. This section addresses common problems encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in Schiff base synthesis are a common challenge and can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction: The condensation reaction to form an imine is reversible.[2] To drive the equilibrium towards the product, it is crucial to remove the water formed during the reaction.
-
Solution for Scale-Up: On a larger scale, a Dean-Stark apparatus is highly effective for the azeotropic removal of water, especially when using solvents like toluene.[3] Alternatively, incorporating a drying agent such as anhydrous magnesium sulfate or molecular sieves directly into the reaction mixture can be effective, though this may complicate filtration at a larger scale.[4]
-
-
Suboptimal pH: The rate of imine formation is pH-dependent. While acid catalysis is beneficial, a pH that is too low will protonate the amine nucleophile, rendering it unreactive.
-
Solution: For reactions involving anthranilic acid, which is itself acidic, the addition of a catalytic amount of a non-nucleophilic acid like p-toluenesulfonic acid (p-TsOH) can be beneficial. Careful monitoring and adjustment of the pH to a weakly acidic range (typically 4-5) is recommended.
-
-
Side Reactions: The presence of the nitro group can lead to side reactions, especially under harsh conditions.
-
Solution: Maintain a moderate reaction temperature. Excessive heat can promote polymerization or decomposition.
-
Q2: The final product is discolored and shows multiple spots on TLC, even after initial washing. What are the likely impurities and how can I remove them?
A2: The presence of persistent impurities is a common hurdle in the synthesis of functionally rich molecules.
-
Unreacted Starting Materials: Incomplete conversion is a primary source of impurities.
-
Purification Strategy: Recrystallization is a powerful technique for removing unreacted starting materials. Given the acidic nature of the product, a mixed solvent system like ethanol-water or acetone-water is often effective. The product should be less soluble in the mixed solvent at lower temperatures than the starting materials.
-
-
Byproducts from Side Reactions: The nitro group can be susceptible to reduction, and the carboxylic acid can participate in esterification if an alcohol is used as a solvent under strongly acidic conditions for prolonged periods.
-
Purification Strategy: For acidic products, a pH-based extraction can be very effective. Dissolve the crude product in an aqueous base (e.g., sodium bicarbonate solution) to form the water-soluble carboxylate salt. Neutral organic impurities can then be washed away with an immiscible organic solvent. Subsequent acidification of the aqueous layer will precipitate the purified product.
-
-
Polymeric Materials: Aromatic aldehydes, especially in the presence of impurities, can sometimes lead to the formation of polymeric byproducts.
-
Purification Strategy: These are often amorphous and can sometimes be removed by trituration of the crude product with a suitable solvent in which the desired product is sparingly soluble.
-
Q3: During scale-up, I'm observing poor filtration and drying characteristics of the product. How can I improve the physical properties of the solid?
A3: The physical form of the product is critical for efficient large-scale processing.
-
Fine Particle Size: Rapid precipitation or crystallization can lead to the formation of very fine particles that clog filter media.
-
Solution: Control the rate of crystallization. When precipitating the product by cooling or adding an anti-solvent, do so slowly and with gentle agitation. This encourages the growth of larger, more easily filterable crystals.
-
-
Oily or Tarry Product: This indicates the presence of significant impurities that are depressing the melting point and interfering with crystallization.
-
Solution: Address the purity issues as outlined in Q2 before attempting final isolation. An initial purification step, such as an acid-base extraction, may be necessary to obtain a solid that can be effectively recrystallized.
-
Frequently Asked Questions (FAQs)
Q: What is the role of the acid catalyst in this reaction?
A: The acid catalyst protonates the carbonyl oxygen of nitroacetaldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amino group of anthranilic acid.
Q: Is the nitro group stable under the reaction conditions?
A: The nitro group is generally stable under the mild acidic or neutral conditions typically used for Schiff base formation. However, it is important to avoid strongly basic conditions or the presence of reducing agents, which could lead to reduction of the nitro group.
Q: Can I use a different solvent for the reaction?
A: Yes, other solvents can be used. Protic solvents like ethanol and methanol are common. For larger-scale reactions where water removal is critical, a solvent that forms an azeotrope with water, such as toluene, is often preferred in conjunction with a Dean-Stark apparatus.
Q: How should I store the final product?
A: this compound, like many Schiff bases, can be susceptible to hydrolysis in the presence of moisture. It is recommended to store the purified, dry product in a tightly sealed container in a desiccator. The stability of Schiff bases with nitro groups can be influenced by factors such as light and temperature, so storage in a cool, dark place is advisable.[5][6]
Data Summary
| Parameter | Recommended Condition/Value | Rationale |
| Solvent | Ethanol, Methanol, or Toluene | Protic solvents facilitate the reaction at lab scale. Toluene is ideal for water removal at larger scales. |
| Catalyst | Glacial Acetic Acid or p-TsOH (catalytic amount) | Optimizes the rate of imine formation by activating the carbonyl group. |
| Temperature | Room Temperature to Reflux | Gentle heating can increase the reaction rate, but excessive heat should be avoided to prevent side reactions. |
| Purification | Recrystallization (e.g., from Ethanol/Water) | Effective for removing both polar and non-polar impurities. |
Process Workflow and Logic Diagrams
Troubleshooting Workflow for Low Yield:
Caption: A decision tree for troubleshooting low reaction yields.
Purification Strategy for Impure Product:
Caption: A workflow for the purification of this compound.
References
-
Synthesis and Properties of Schiff Bases with Nitro Group by Gas Flow Crushing. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Synthesis, spectral studies, antioxidant and antibacterial evaluation of aromatic nitro and halogenated tetradentate Schiff bases. (2019). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
PREPARATION AND PURIFICATION OF SCHIFF BASE AND PROTONATED SCHIFF BASE FROM 9-CIS-RETINAL. (1991). Chinese Chemical Letters. Retrieved January 12, 2026, from [Link]
-
Synthesis, Characterization and In -Vitro Antimicrobial Activities of a Schiff Base Derived From Benzaldehyde with Nitroanilin. (2016). RSIS International. Retrieved January 12, 2026, from [Link]
-
Synthesis and characterization of fire-safety PET by Schiff base with nitro group. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Schiff bases synthesis: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 12, 2026, from [Link]
-
Imines - Properties, Formation, Reactions, and Mechanisms. (2022). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
Imine. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
How do I increase Schiff's base yield?. (2015). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Synthesis of Nitrones and Nitroalkanes via Chiral Cyclic Imines. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Different Schiff Bases—Structure, Importance and Classification. (2020). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Imine synthesis by oxidation, condensation, hydroamination or rearrangement. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Synthesis of Schiff base. (2022). Reddit. Retrieved January 12, 2026, from [Link]
-
Synthesis and Characterization of Imine Derived from O-Amino Benzoic Acid and Its Metal Complexation. (2025). SAS Publishers. Retrieved January 12, 2026, from [Link]
-
An Overview: Using Different Approaches to Synthesis New Schiff Bases Materials. (2021). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Periodic Acid-Schiff (PAS). (n.d.). University of Kansas Medical Center. Retrieved January 12, 2026, from [Link]
-
Reaction of Anthranilic Acid Amides with Cyclic Anhydrides. (2018). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Periodic Acid-Schiff Reaction. (n.d.). StainsFile. Retrieved January 12, 2026, from [Link]
-
Condensation of anthranilic acids with pyridines to furnish pyridoquinazolones via pyridine dearomatization. (2018). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
-
A rapid periodic acid-Schiff procedure for the detection of glycoproteins using the PhastSystem. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. (2022). International Journal of Advanced Research in Science, Communication and Technology. Retrieved January 12, 2026, from [Link]
-
Cyclocondensation of anthranilic acids with generated in situ methyl pyrimidine-2-carbimidate in the synthesis of 2-(pyrimidin-2-yl)quinazolin-4(3H)-ones. (2021). ResearchGate. Retrieved January 12, 2026, from [Link]
-
A Self-Moderation Mechanism in CO2 Electroreduction Catalyzed by a Cobalt Macrocyclic Complex. (2026). Journal of the American Chemical Society. Retrieved January 12, 2026, from [Link]
Sources
Technical Support Center: Thermal Decomposition Pathways of Nitro-Containing Schiff Bases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the Technical Support Center for the thermal analysis of nitro-containing Schiff bases. This guide is designed to provide you, as a senior application scientist, with in-depth technical knowledge and practical troubleshooting advice for your experiments. The thermal decomposition of these compounds is a complex process, critical for understanding their stability, safety, and potential applications, particularly in energetic materials and pharmaceuticals. This resource offers a structured approach to navigating the experimental intricacies and interpreting the resulting data with scientific rigor.
Nitro-containing Schiff bases are characterized by the presence of both a nitro (-NO₂) group and an azomethine (-C=N-) linkage.[1][2] This combination of functional groups imparts unique thermal properties, often leading to multi-step decomposition pathways.[3][4] Understanding these pathways is paramount for ensuring the safe handling and effective utilization of these energetic materials.[5][6]
This guide provides a comprehensive collection of frequently asked questions (FAQs), detailed troubleshooting protocols, and step-by-step experimental guides. It is structured to anticipate the challenges you may encounter and to provide scientifically grounded solutions.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the thermal analysis of nitro-containing Schiff bases, providing concise and informative answers.
Q1: What are the primary factors influencing the thermal stability of nitro-containing Schiff bases?
A1: The thermal stability of nitro-containing Schiff bases is primarily influenced by:
-
Molecular Structure: The position and number of nitro groups on the aromatic rings significantly impact stability. Steric hindrance around the nitro group can influence the initiation of decomposition.[7]
-
Nature of Substituents: Electron-donating or electron-withdrawing groups on the aryl rings can alter the electron density of the molecule, affecting bond strengths and decomposition temperatures.
-
Crystalline Structure: The packing of molecules in the crystal lattice can affect the ease with which decomposition is initiated and propagated.
-
Heating Rate: In thermal analysis techniques like Thermogravimetric Analysis (TGA), the heating rate can influence the observed decomposition temperatures.[3] Higher heating rates generally shift decomposition to higher temperatures.[6][8]
Q2: What are the typical initial steps in the thermal decomposition of these compounds?
A2: The initial decomposition step for many nitro-containing compounds is the cleavage of the C-NO₂ bond.[7] For nitro-containing Schiff bases, another potential initial step is the cleavage of the C=N bond. The relative energies of these bonds will dictate the primary decomposition pathway. Isomerization of the nitro group to a nitrite group (nitro-nitrite isomerization) can also be a competing initial step, particularly at lower temperatures.[7]
Q3: How can I identify the gaseous products evolved during decomposition?
A3: Evolved Gas Analysis (EGA) techniques are essential for identifying gaseous decomposition products. The most common methods are:
-
Thermogravimetry-Mass Spectrometry (TGA-MS): This hyphenated technique directly analyzes the gases evolved from the TGA furnace with a mass spectrometer, providing real-time information on the mass-to-charge ratio of the fragments.[6]
-
Thermogravimetry-Fourier Transform Infrared Spectroscopy (TGA-FTIR): This method passes the evolved gases through an FTIR spectrometer, allowing for the identification of functional groups present in the gaseous products.[6]
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This powerful technique involves the rapid heating of the sample to a specific temperature (pyrolysis), followed by the separation of the resulting fragments by gas chromatography and their identification by mass spectrometry.[9][10][11] This is particularly useful for complex decomposition mixtures.
Q4: What is the significance of multi-step decomposition observed in TGA curves?
A4: A multi-step decomposition profile in a TGA curve indicates that the compound decomposes through a series of sequential or overlapping reactions.[3][4][12] Each step corresponds to the loss of a specific fragment or a series of fragments. Analyzing the mass loss at each stage can provide valuable insights into the decomposition mechanism. For example, an initial mass loss might correspond to the loss of the nitro group, followed by the fragmentation of the Schiff base backbone at higher temperatures.
Q5: Are there any specific safety precautions I should take when handling nitro-containing Schiff bases?
A5: Yes, stringent safety measures are crucial due to the energetic nature of these compounds.[5] Key precautions include:
-
Handling Small Quantities: Whenever possible, work with small amounts of the material to minimize potential hazards.
-
Avoiding Ignition Sources: Keep the compounds away from open flames, sparks, and static discharge.[13][14]
-
Proper Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a face shield, and gloves.[15]
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any potentially toxic decomposition products.[5][13]
-
Compatibility: Be aware of incompatible materials. Avoid contact with strong oxidizing or reducing agents.[5]
-
Disposal: Dispose of waste materials according to institutional and regulatory guidelines for energetic materials.[14]
Troubleshooting Guide
This section provides solutions to common experimental problems encountered during the thermal analysis of nitro-containing Schiff bases.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Irreproducible TGA/DSC results | 1. Sample inhomogeneity. 2. Inconsistent sample mass. 3. Variations in heating rate between runs. 4. Contamination of the sample pan.[16] | 1. Ensure the sample is finely ground and homogeneous. 2. Use a consistent and accurately weighed sample mass (typically 5-10 mg).[17] 3. Verify that the programmed heating rate is consistent for all experiments. 4. Use clean sample pans for each run. Consider running a blank pan to check for residual contamination.[16] |
| Broad or overlapping decomposition peaks in DTG/DSC | 1. Multiple decomposition reactions occurring simultaneously or in close succession. 2. Sample reacting with the sample pan material.[16] 3. High heating rate. | 1. Use deconvolution software to separate the overlapping peaks and analyze the individual kinetic events.[6] 2. Use an inert sample pan material (e.g., alumina, platinum) that does not react with your sample.[16] 3. Reduce the heating rate to improve the resolution of the decomposition steps. |
| Unexpectedly low decomposition temperature | 1. Presence of impurities that act as catalysts for decomposition. 2. Sample degradation during storage. | 1. Purify the sample using appropriate techniques (e.g., recrystallization) and verify its purity using analytical methods like NMR or HPLC. 2. Store the sample in a cool, dark, and dry place to prevent degradation. |
| No mass loss observed at expected decomposition temperature | 1. The compound is more thermally stable than anticipated. 2. Instrument calibration error. | 1. Extend the temperature range of the experiment. 2. Calibrate the TGA instrument using standard reference materials. |
| Baseline drift in TGA/DSC | 1. Buoyancy effects. 2. Changes in the purge gas flow rate. | 1. Perform a baseline subtraction using a blank run with an empty sample pan. 2. Ensure a stable and consistent purge gas flow rate throughout the experiment. |
| Formation of a stable residue at high temperatures | 1. Formation of a thermally stable char or metal oxide (if a metal-containing Schiff base).[12][18] | 1. Analyze the residue using techniques like X-ray diffraction (XRD) or X-ray photoelectron spectroscopy (XPS) to identify its composition. |
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments used to study the thermal decomposition of nitro-containing Schiff bases.
Protocol 1: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
This protocol outlines the simultaneous or sequential analysis of a sample's mass change and heat flow as a function of temperature.
Objective: To determine the thermal stability, decomposition temperatures, and enthalpy changes associated with the decomposition of nitro-containing Schiff bases.
Materials:
-
Nitro-containing Schiff base sample
-
TGA/DSC instrument
-
Inert sample pans (e.g., alumina, platinum)
-
High-purity inert purge gas (e.g., nitrogen, argon)
Procedure:
-
Instrument Calibration: Calibrate the TGA for mass and the DSC for temperature and enthalpy using appropriate standards.
-
Sample Preparation: Accurately weigh 5-10 mg of the finely ground, homogeneous sample into a clean TGA/DSC pan.[17]
-
Experimental Setup:
-
Place the sample pan in the instrument.
-
Set the purge gas flow rate (typically 20-50 mL/min).[17]
-
Program the temperature profile:
-
-
Data Acquisition: Start the experiment and record the mass loss (TGA), its derivative (DTG), and the heat flow (DSC) as a function of temperature.
-
Data Analysis:
-
Determine the onset and peak decomposition temperatures from the TGA and DTG curves.
-
Calculate the mass loss for each decomposition step from the TGA curve.
-
Determine the enthalpy of decomposition (ΔH) by integrating the peaks in the DSC curve.
-
If multiple heating rates were used, perform kinetic analysis using methods like the Kissinger or Flynn-Wall-Ozawa method to determine the activation energy (Ea).[6][19][20]
-
Protocol 2: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
This protocol describes the identification of volatile and semi-volatile decomposition products.
Objective: To identify the individual chemical species produced during the thermal decomposition of nitro-containing Schiff bases.
Materials:
-
Nitro-containing Schiff base sample
-
Pyrolyzer unit
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Quartz sample tubes or platinum filaments
Procedure:
-
Sample Preparation: Place a small amount of the sample (typically 0.1-1 mg) into a quartz sample tube or onto a platinum filament.
-
Pyrolysis:
-
Insert the sample into the pyrolyzer.
-
Rapidly heat the sample to the desired pyrolysis temperature. This temperature can be determined from the TGA data (e.g., the peak decomposition temperature). A typical range is 600-1000 °C.[10]
-
-
GC Separation:
-
The volatile pyrolysis products are swept into the GC column by a carrier gas (e.g., helium).
-
The components are separated based on their boiling points and interactions with the stationary phase of the column.
-
-
MS Detection and Analysis:
-
As the separated components elute from the GC column, they enter the mass spectrometer.
-
The molecules are ionized and fragmented.
-
The mass-to-charge ratio of the fragments is detected, producing a mass spectrum for each component.
-
-
Data Interpretation:
-
Identify the individual compounds by comparing their mass spectra to a reference library (e.g., NIST).
-
Correlate the identified products with the proposed decomposition pathway.
-
Visualizations
Diagram 1: Generalized Thermal Decomposition Workflow
This diagram illustrates the typical experimental workflow for investigating the thermal decomposition of nitro-containing Schiff bases.
Caption: A simplified hypothetical decomposition pathway.
References
-
Synthesis and Properties of Schiff Bases with Nitro Group by Gas Flow Crushing. (2025). ResearchGate. [Link]
-
Nitrocompounds, Aromatic - ILO Encyclopaedia of Occupational Health and Safety. (2011). International Labour Organization. [Link]
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Thermal Decomposition Kinetics of Co (II) and Ni(II) Schiff Base complexes. Indira Mahavidyalaya, Kalamb. [Link]
-
Development and Application of Flash Pyrolysis - GC/MS Assay for Documenting Natural and Engineered Attenuation of Nitroaromatic. (2003). Defense Technical Information Center. [Link]
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Synthesis, spectral and thermo-kinetics explorations of Schiff-base derived metal complexes. SciSpace. [Link]
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nitro razredčilo - Chemius. Chemius. [Link]
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Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore. (2018). Molecules. [Link]
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Thermal Decomposition Kinetics Of A Cobalt (II) Complex Synthesized From A Schiff Base Formed By 5-Amino-1,2,3,4-Thiatriazole An. (2023). International Journal of Creative Research Thoughts. [Link]
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Elucidating the Mechanisms of Reactions in Energetic Materials: A Critical Methodology Review. (2022). Molecules. [Link]
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A Preliminary Investigation of Thermally Stable Schiff Base Metal Complexes for Hyperthermia: Synthesis and Biological Evaluation. (2022). Molecules. [Link]
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Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies?. (2022). Materials. [Link]
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An Integrated Experimental and Modeling Approach for Assessing High-Temperature Decomposition Kinetics of Explosives. (2014). The Journal of Physical Chemistry C. [Link]
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Storage And Handling Of Industrial Nitrocellulose. Health and Safety Executive. [Link]
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THERMAL DECOMPOSITION AND KINETIC PARAMETERS OF SOME SCHIFF BASE METAL COMPLEXES : A THERMAL STUDY. (2020). ResearchGate. [Link]
-
Thermal Decomposition of Energetic Materials: TNCHP, TNAZ, 24DNI, ANTA, DNBT and HMX. (1998). Defense Technical Information Center. [Link]
-
Thermal decomposition of energetic materials. (2000). AIP Conference Proceedings. [Link]
-
Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS. [Link]
-
Safety Data Sheet: Nitro thinner. Carl ROTH. [Link]
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Synthesis and characterization of fire-safety PET by Schiff base with nitro group. (2020). ResearchGate. [Link]
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Synthesis, spectral studies, antioxidant and antibacterial evaluation of aromatic nitro and halogenated tetradentate Schiff bases. (2019). Journal of the Serbian Chemical Society. [Link]
-
Thermal Decomposition of Aliphatic Nitro-compounds. (2018). ResearchGate. [Link]
-
How to Overcome Common Issues with Thermal Analysis Consumables. (2023). nexacule. [Link]
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SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. (2022). JETIR. [Link]
-
Pyrolysis-GC–MS chromatograms of compounds 5a (a) and 5c (b) pyrolyzed at 250 °C. ResearchGate. [Link]
-
A Preliminary Investigation of Thermally Stable Schiff Base Metal Complexes for Hyperthermia: Synthesis and Biological Evaluation. (2022). Molecules. [Link]
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Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. (2023). ResearchGate. [Link]
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Thermal Analysis. (2000). Analytical Chemistry. [Link]
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Schiff base metal complexes: Synthesis, Characterization, Thermal Analysis and Antibacterial Activity. (2018). Asian Journal of Research in Chemistry. [Link]
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Composition and Decomposition of Several Schiff Base Metal Complexes Containing Co(II) and Ni(II) Ions. (2023). ACS Omega. [Link]
-
Pyrolysis–gas chromatography–mass spectrometry. Wikipedia. [Link]
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The mechanism of thermal decomposition of secondary nitramines. (2004). Russian Chemical Reviews. [Link]
-
Pyrolysis-GC/MS, A Powerful Analytical Tool for Additives and Polymers Characterization. (2012). ResearchGate. [Link]
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Synthesis, Characterization and Thermal Analysis (TGA and DSC) of Novel Schiff Base Derivatives From 4-Chloro-2-Fluoro aniline and its Complexes with Copper (II) and Nickel (II) Ions. (2022). American Journal of Chemistry. [Link]
-
Webinar – Thermal Analysis of Organic Compounds. Mettler Toledo. [Link]
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Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS). EAG Laboratories. [Link]
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Exploring Nitro‐functionalized Bis‐Schiff Bases: Synthesis, Structural Characterization, Antimicrobial, DFT, In‐silico ADME/T and Molecular Docking Studies. (2022). ResearchGate. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF NOVAL SCHIFF BASE COMPLEXES OF MN(II), CO(II), NI(II), CU(II), ZN(II), PD(II), PT(II) METAL IONS FOR MICROBIAL ACTIVITIES AND THEIR NANOPARTICLES. (2022). International Journal of Pharmaceutical Sciences and Research. [Link]
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Are organic compounds thermally stable? Why or why not?. (2021). Quora. [Link]
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Thermal Analysis. (2021). University of Technology, Iraq. [Link]
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Synthesis Spectral, Thermal Stability and Bacterial Activity of Schiff Bases Derived From Selective Amino Acid and Their Complex. (2018). Prime Scholars. [Link]
-
Investigation of thermal properties and structural characterization of novel boron-containing Schiff base polymers. (2021). Scientific Reports. [Link]
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Technical Support Center: Stabilizing 2-(2-nitroethylideneamino)benzoic Acid in Solution
Welcome to the technical support center for 2-(2-nitroethylideneamino)benzoic Acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and encountering stability challenges in solution. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Introduction: Understanding the Stability Challenges
This compound is a Schiff base (imine) derived from 2-aminobenzoic acid and nitroacetaldehyde. Its structure contains several functional groups that contribute to its reactivity and potential instability in solution.
-
The Imine (C=N) Bond : The primary point of vulnerability is the imine bond. Imines are susceptible to hydrolysis, a reversible reaction with water that breaks the C=N bond to regenerate the parent amine (2-aminobenzoic acid) and aldehyde (nitroacetaldehyde).[1][2] This hydrolysis is the most common degradation pathway and is highly influenced by the experimental conditions.
-
The Nitro (NO₂) Group : Aromatic nitro groups are generally stable but can be reduced under certain conditions, potentially leading to byproducts like nitroso or amino compounds.[3][4]
-
The Carboxylic Acid (COOH) Group : This group influences the compound's solubility and its behavior at different pH values. It can be protonated or deprotonated, affecting the electron density of the entire molecule and, consequently, the stability of the imine bond.
The principal challenge in working with this molecule is preventing the hydrolysis of the imine bond, which is often catalyzed by acid or base.[5][6][7]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and use of this compound in solution.
Issue 1: Rapid Discoloration or Precipitation in Aqueous Buffers
Question: I dissolved my compound in a standard phosphate buffer (pH 7.4), and it quickly turned yellow, followed by the appearance of a precipitate. What is happening?
Answer: This is a classic sign of imine hydrolysis. The C=N bond is breaking down, reverting to 2-aminobenzoic acid and nitroacetaldehyde. The color change may be due to the formation of degradation byproducts. The precipitate is likely the less soluble starting material, 2-aminobenzoic acid, crashing out of solution.
Root Cause Analysis: Even at a neutral pH, water can slowly hydrolyze the imine.[2] The hydrolysis mechanism can be catalyzed by both acid and base, meaning that even slight deviations in buffer pH can accelerate degradation. The general mechanism involves the nucleophilic attack of water on the imine carbon.[8]
Troubleshooting Steps:
-
pH Optimization: The rate of imine hydrolysis is highly pH-dependent. While the reaction is often fastest in mildly acidic conditions (around pH 4-5) where the imine is protonated and more susceptible to attack, both acidic and basic conditions can promote degradation.[9][10] You must determine the optimal pH for stability experimentally.
-
Recommendation: Screen a range of pH values. Start with a neutral pH (7.0) and test slightly basic conditions (e.g., pH 8.0-8.5), where the nucleophilicity of water is higher but the concentration of catalytic hydronium ions is low. Avoid acidic buffers if possible.[10]
-
-
Solvent Selection: If your application allows, switch to a non-aqueous, aprotic solvent like anhydrous DMSO, DMF, or acetonitrile. The absence of water will prevent hydrolysis. If an aqueous system is required, consider using a co-solvent system (e.g., water/DMSO or water/ethanol) to reduce the water activity.
-
Temperature Control: Hydrolysis, like most chemical reactions, is accelerated by heat.[10]
-
Recommendation: Prepare solutions fresh and keep them on ice. For storage, aliquot and freeze solutions at -20°C or -80°C. A supplier datasheet suggests storage at <-20°C.[11]
-
Issue 2: Inconsistent Results in Biological Assays
Question: My dose-response curves are not reproducible, and the compound's potency seems to decrease over the course of the experiment. Could this be a stability issue?
Answer: Absolutely. If the compound is degrading in your cell culture media or assay buffer, its effective concentration is decreasing over time, leading to inconsistent and inaccurate results.
Root Cause Analysis: Biological media are complex aqueous systems, typically buffered around pH 7.2-7.4, and incubated at 37°C. This combination of water, physiological pH, and elevated temperature creates an ideal environment for imine hydrolysis.
Troubleshooting Steps:
-
Time-Course Stability Study: Before conducting your main experiment, assess the compound's stability directly in your assay buffer or media.
-
Protocol: Prepare a solution of the compound in the media. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours) under your experimental conditions (37°C), take an aliquot and analyze it by HPLC or LC-MS to quantify the amount of remaining parent compound.
-
-
In-Situ Formation: If the compound is highly unstable, consider a strategy where the imine is formed in situ. This is an advanced approach where the two precursors (2-aminobenzoic acid and nitroacetaldehyde) are added to the system separately, though this may introduce other experimental variables.
-
Minimize Incubation Time: Redesign your experiment to minimize the time the compound spends in the aqueous environment. Can a shorter incubation period be used?
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this molecule? The primary pathway is the hydrolysis of the imine (Schiff base) bond, which reverts the molecule to 2-aminobenzoic acid and nitroacetaldehyde.[1][2]
Q2: How does pH affect stability? Imine hydrolysis is catalyzed by both acid and base.[7][9] The rate is typically fastest in mildly acidic solutions (pH 4-5).[10] Stability is generally greatest in a specific, narrow pH range that must be determined experimentally, often around neutral or slightly basic pH.[12]
Q3: Is the compound sensitive to light? Compounds with nitroaromatic functionalities can be light-sensitive.[13] It is best practice to protect solutions from light by using amber vials or covering containers with foil.
Q4: What is the best solvent for long-term storage? For long-term storage, use an anhydrous, aprotic solvent such as DMSO or DMF. Aliquot the solution into small volumes and store at -80°C to minimize freeze-thaw cycles.
Q5: How can I monitor degradation? The most effective methods are chromatographic techniques like HPLC or LC-MS, which can separate and quantify the parent compound from its degradation products.[14] UV-Vis spectroscopy can also be used if the parent compound and its degradants have distinct absorbance spectra.[2]
Experimental Protocols
Protocol 1: HPLC Method for Stability Analysis
This protocol provides a general method to monitor the degradation of this compound.
Objective: To quantify the concentration of the parent compound over time.
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
This compound
-
Test buffer/solution (e.g., PBS pH 7.4)
Procedure:
-
Standard Preparation: Prepare a stock solution of the compound in an organic solvent (e.g., acetonitrile) at 1 mg/mL. Create a calibration curve by making serial dilutions.
-
Sample Preparation:
-
Dissolve the compound in the test buffer to a final concentration of 50 µg/mL.
-
Incubate the solution under the desired test conditions (e.g., 25°C or 37°C).
-
At each time point (e.g., t=0, 1, 2, 4, 8, 24h), withdraw an aliquot.
-
Quench the degradation by diluting the aliquot 1:1 with cold acetonitrile. This will precipitate proteins (if in media) and halt hydrolysis.
-
Centrifuge if necessary and transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Scan for λmax, likely in the 254-350 nm range.
-
Gradient:
-
0-2 min: 95% A, 5% B
-
2-15 min: Gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to 95% A, 5% B
-
-
-
Data Analysis: Integrate the peak area of the parent compound at each time point. Plot the percentage of compound remaining versus time.
Protocol 2: pH-Rate Profile Study
Objective: To determine the pH at which the compound exhibits maximum stability.
Materials:
-
A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)
-
HPLC system as described in Protocol 1.
Procedure:
-
Prepare a stock solution of the compound in a minimal amount of organic co-solvent (e.g., DMSO).
-
Prepare separate solutions of the compound (e.g., 50 µg/mL) in each of the different pH buffers.
-
Incubate all solutions at a constant temperature (e.g., 37°C).
-
Analyze the concentration of the parent compound in each solution after a fixed time point (e.g., 4 hours) using the HPLC method from Protocol 1.
-
Plot the percentage of compound remaining against the buffer pH. The peak of this plot will indicate the pH of maximum stability.
Data & Visualization
Table 1: Hypothetical pH Stability Data
This table summarizes example data from a pH-rate profile study after 4 hours at 37°C.
| Buffer pH | Buffer System | % Compound Remaining | Apparent Stability |
| 4.0 | Citrate | 15% | Very Poor |
| 5.0 | Citrate | 35% | Poor |
| 6.0 | Phosphate | 68% | Moderate |
| 7.0 | Phosphate | 85% | Good |
| 7.4 | Phosphate | 81% | Good |
| 8.0 | Borate | 92% | Excellent |
| 9.0 | Borate | 75% | Moderate |
Data are for illustrative purposes only.
Diagrams: Degradation Pathway and Workflow
Caption: Primary hydrolytic degradation of the imine bond.
Caption: Logic flow for troubleshooting compound instability.
References
-
(No author). (n.d.). 2-(2-Nitro-ethylideneamino)-benzoic Acid. Pharmaffiliates. Retrieved January 12, 2026, from [Link]
- Clayden, J., Greeves, N., & Warren, S. (n.d.). Imines are usually unstable and are easily hydrolysed. In ORGANIC CHEMISTRY (pp. 231-232).
- Di Stefano, S., et al. (n.d.). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. PMC - NIH.
- Cordes, E. H., & Jencks, W. P. (1963). The Mechanism of Hydrolysis of Schiff Bases Derived from Aliphatic Amines. Journal of the American Chemical Society, 85, 2843-2848.
-
(No author). (n.d.). The Mechanism of Hydrolysis of Schiff Bases Derived from Aliphatic Amines. Journal of the American Chemical Society. Retrieved January 12, 2026, from [Link]
- Kovach, I. M., et al. (2005). Structure‐stability correlations for imine formation in aqueous solution.
- Bonomo, R. P., et al. (n.d.). Complexation behaviour and stability of Schiff bases in aqueous solution. The case of an acyclic diimino(amino) diphenol and its reduced triamine derivative. Dalton Transactions (RSC Publishing).
- (No author). (2017, February 13). CHEM 407 - Carbohydrate Chemistry - Hydrolysis of a Schiff Base. YouTube.
- Misra, P., Mishra, B., & Behera, G. (n.d.). Hydrolysis of Schiff bases, 1. Kinetics and mechanism of spontaneous, acid, and base hydrolysis of N-(2/4-hydroxybenzylidene)-2-aminobenzothiazoles.
- (No author). (2018, November 5). Optimum pH range for formation of Schiff bases. Chemistry Stack Exchange.
-
(No author). (n.d.). Reaction Monitoring of Imine Synthesis Using Raman Spectroscopy. Request PDF. Retrieved January 12, 2026, from [Link]
- (No author). (2012, April 5). 29. Imines and Enamines.
- Ashenhurst, J. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry.
- Sassykov, L. R., et al. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review).
- (No author). (2014, October 28). Imine stability in acids and bases. Chemistry Stack Exchange.
- (No author). (n.d.).
- (No author). (n.d.).
- Lee, M. K., et al. (n.d.). Reaction monitoring of imine synthesis using raman spectroscopy. INIS-IAEA.
- (No author). (n.d.). 2-(2-Nitro-ethylideneamino)-benzoic Acid. Shanghai Huicheng Biological Technology.
- (No author). (n.d.). preventing the hydrolysis of the imine bond in N-(9H-Fluoren-9-ylidene)aniline. Benchchem.
- (No author). (2021, July 31). 24.6: Nitro Compounds. Chemistry LibreTexts.
- (No author). (n.d.).
- Sassykov, L. R., et al. (2019, February 27). Studying the Mechanisms of Nitro Compounds Reduction (A-Review).
- (No author). (n.d.). Fenton-like Catalysts Based on Supported Cu for Dyes’ and Pharmaceuticals’ Removal Using Only H2O2 and/or O2 as Oxidants: A Review.
- (No author). (n.d.). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.
- (No author). (2021, January 26). Advancing Amine Degradation Analysis.
- (No author). (n.d.).
- Saeed, N. H. (n.d.). Synthesis and Characterization of Linear Thermally Stable polyester contain Schiff Bases.
- (No author). (n.d.).
- (No author). (n.d.). Benzoic acid, 2-nitro-. NIST WebBook.
Sources
- 1. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imines are usually unstable and are easily hydrolysed [ns1.almerja.com]
- 3. orientjchem.org [orientjchem.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. [PDF] The Mechanism of Hydrolysis of Schiff Bases Derived from Aliphatic Amines | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 2-(2-Nitro-ethylideneamino)-benzoic Acid_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 12. Complexation behaviour and stability of Schiff bases in aqueous solution. The case of an acyclic diimino(amino) diphenol and its reduced triamine derivative - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ccsknowledge.com [ccsknowledge.com]
Validation & Comparative
A Guide to the Structural Validation of 2-(2-nitroethylideneamino)benzoic Acid using NMR and Mass Spectrometry
In the landscape of drug discovery and organic synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, technical comparison of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for the structural validation of 2-(2-nitroethylideneamino)benzoic acid, a novel Schiff base with potential applications in medicinal chemistry. As researchers and drug development professionals, the ability to critically assess and interpret analytical data is paramount. This document moves beyond a simple recitation of methods to explain the underlying principles and strategic choices that ensure data integrity and lead to confident structural assignment.
The Importance of Orthogonal Analytical Techniques
The structural elucidation of a newly synthesized compound like this compound, with its distinct functional groups—a carboxylic acid, an imine, and a nitroalkene—requires a multi-faceted analytical approach. Relying on a single technique can lead to ambiguity. Therefore, we employ NMR and MS as orthogonal methods. NMR provides detailed information about the connectivity of atoms and the chemical environment of nuclei (specifically ¹H and ¹³C), while MS reveals the molecular weight and provides clues to the structure through fragmentation analysis. The convergence of data from these two powerful techniques provides a self-validating system for structural confirmation.
Experimental Design: A Symphony of Structure and Spectroscopy
The choice of experimental parameters in both NMR and MS is not arbitrary; it is dictated by the physicochemical properties of the analyte. For this compound, its aromatic and polar nature guides our selection of solvents and ionization techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Objective: To map the carbon-hydrogen framework of the molecule and confirm the connectivity of its constituent parts.
Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the polar analyte and to avoid exchange of the acidic carboxylic acid proton.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: A standard single-pulse experiment is sufficient. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and acquisition of 16 scans for adequate signal-to-noise.
-
¹³C NMR: A proton-decoupled experiment is used to simplify the spectrum to single lines for each unique carbon. A larger number of scans (typically 1024 or more) and a longer relaxation delay (5 seconds) are necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
2D NMR (COSY & HSQC):
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons. A standard gradient-selected COSY experiment is employed.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing unambiguous C-H assignments. A gradient-selected HSQC with sensitivity enhancement is utilized.
-
Mass Spectrometry (MS) Protocol
Objective: To determine the molecular weight of the compound and to gain structural insights from its fragmentation pattern.
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight), equipped with an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 10 µg/mL) in a mixture of methanol and water (1:1 v/v) with 0.1% formic acid. The acid promotes protonation, which is essential for ESI in positive ion mode.
Data Acquisition:
-
Full Scan MS: Acquire data in positive ion mode over a mass range of m/z 50-500 to determine the accurate mass of the molecular ion.
-
Tandem MS (MS/MS): Isolate the protonated molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) with argon gas at varying collision energies (e.g., 10, 20, and 40 eV). This will induce fragmentation and provide data for structural elucidation.
Interpreting the Data: A Hypothetical Structural Confirmation
Predicted NMR Data
The expected chemical shifts and coupling constants for this compound are summarized in the tables below. These predictions are based on the analysis of similar chemical structures and established NMR chemical shift databases.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 | br s | 1H | COOH | The acidic proton of the carboxylic acid is expected to be a broad singlet at a very downfield chemical shift, and its presence is a key indicator of this functional group. |
| ~8.5 | d | 1H | H-imine | The imine proton is typically found in this downfield region.[1] |
| ~8.0 | dd | 1H | Ar-H | Aromatic proton ortho to the carboxylic acid group. |
| ~7.8 | d | 1H | H-vinyl (α to NO₂) | The vinyl proton adjacent to the electron-withdrawing nitro group will be significantly deshielded. |
| ~7.6 | t | 1H | Ar-H | Aromatic proton. |
| ~7.2 | t | 1H | Ar-H | Aromatic proton. |
| ~7.0 | d | 1H | Ar-H | Aromatic proton ortho to the imine nitrogen. |
| ~6.8 | d | 1H | H-vinyl (β to NO₂) | The other vinyl proton. |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168 | C=O | The carbonyl carbon of the carboxylic acid. |
| ~150 | C-imine | The imine carbon. |
| ~145 | C-Ar (ipso to imine) | Aromatic carbon attached to the imine. |
| ~140 | C-vinyl (α to NO₂) | Vinyl carbon deshielded by the nitro group. |
| ~135 | C-Ar | Aromatic carbon. |
| ~132 | C-Ar | Aromatic carbon. |
| ~128 | C-vinyl (β to NO₂) | The second vinyl carbon. |
| ~125 | C-Ar | Aromatic carbon. |
| ~120 | C-Ar | Aromatic carbon. |
| ~118 | C-Ar (ipso to COOH) | Aromatic carbon attached to the carboxylic acid. |
Predicted Mass Spectrometry Data
The high-resolution mass spectrum should show a prominent protonated molecular ion ([M+H]⁺) at an m/z value corresponding to the exact mass of C₉H₉N₂O₄⁺.
Table 3: Predicted High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z |
| [M+H]⁺ | 209.0557 |
The MS/MS fragmentation of the [M+H]⁺ ion is predicted to follow several key pathways, providing further structural confirmation. Common fragmentation patterns for aromatic nitro compounds involve the loss of NO₂ and NO, while Schiff bases can cleave at the C=N bond.[2][3][4]
Predicted Fragmentation Pathways:
-
Loss of NO₂: A neutral loss of 46 Da, corresponding to the nitro group.
-
Loss of H₂O: A neutral loss of 18 Da from the carboxylic acid group.
-
Cleavage of the imine bond: Fragmentation leading to ions corresponding to the benzoic acid moiety and the nitroethenylamine moiety.
Visualizing the Workflow and Data Correlation
To clearly illustrate the experimental and logical flow, the following diagrams are provided.
Caption: Experimental workflow for structural validation.
Caption: Correlation of analytical data to the molecular structure.
Comparison with Alternative Techniques
While NMR and MS are the primary tools for the structural elucidation of small organic molecules, other techniques can provide complementary information.
Table 4: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations for this Molecule |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry. | Non-destructive, provides a wealth of structural information. | Requires a relatively pure sample, can be insensitive for some nuclei. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns. | High sensitivity, requires very small sample amounts. | Does not provide detailed connectivity information on its own. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, N-H, NO₂). | Fast, simple to operate. | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Definitive 3D structure in the solid state. | Unambiguous structural determination. | Requires a suitable single crystal, which can be difficult to grow. |
For this compound, IR spectroscopy would be a useful preliminary technique to confirm the presence of the key functional groups. X-ray crystallography would provide the ultimate proof of structure, but the ability to grow high-quality crystals is not guaranteed. Therefore, the combination of NMR and MS remains the most robust and practical approach for routine structural validation.
Conclusion
The structural validation of this compound is a clear example of the power of modern analytical chemistry. By strategically employing NMR and mass spectrometry, we can build a comprehensive and self-validating picture of the molecule. The hypothetical data and protocols presented in this guide serve as a blueprint for the rigorous scientific inquiry required in drug discovery and development. The convergence of evidence from multiple, orthogonal techniques is the gold standard for ensuring the integrity of our science and the safety and efficacy of the molecules we create.
References
-
Diagnostic MS/MS fragmentation patterns for the discrimination between Schiff bases and their Amadori or Heyns rearrangement products. [Link]
-
Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]
-
Mass Spectrometry: Fragmentation. [Link]
-
1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. PubMed. [Link]
Sources
- 1. 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diagnostic MS/MS fragmentation patterns for the discrimination between Schiff bases and their Amadori or Heyns rearrangement products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
A Comparative Study of 2-(2-Nitroethylideneamino)benzoic Acid and Other Schiff Bases: Synthesis, Characterization, and Biological Potential
In the landscape of medicinal chemistry, Schiff bases, characterized by their azomethine group (-C=N-), represent a versatile class of organic compounds with a broad spectrum of biological activities.[1][2] Their facile synthesis, structural flexibility, and ability to coordinate with metal ions have made them a focal point of research for developing novel therapeutic agents.[3][4] This guide provides a comparative analysis of 2-(2-nitroethylideneamino)benzoic acid, a nitro-containing Schiff base, with other Schiff bases derived from 2-aminobenzoic acid. We will delve into their synthesis, characterization, and a comparative evaluation of their biological activities, supported by experimental data from existing literature.
The Significance of the 2-Aminobenzoic Acid Scaffold
Schiff bases derived from 2-aminobenzoic acid (anthranilic acid) are of particular interest due to the presence of a carboxylic acid group ortho to the imine linkage. This structural feature can influence the molecule's solubility, chelation properties, and biological activity.[5][6] The introduction of a nitro group, as in this compound, is hypothesized to further modulate its bioactivity, as nitro compounds are known to exhibit a wide range of pharmacological effects, including antimicrobial and anticancer properties.[7][8]
Synthesis and Characterization: A Methodical Approach
The synthesis of Schiff bases from 2-aminobenzoic acid typically involves the condensation reaction with a suitable aldehyde or ketone.[3][9] The general approach is outlined below, followed by a specific protocol for a representative Schiff base.
General Synthesis Workflow
Caption: General workflow for the synthesis of Schiff bases from 2-aminobenzoic acid.
Experimental Protocol: Synthesis of 2-((2-Hydroxybenzylidene)amino)benzoic Acid
This protocol is adapted from a reported synthesis of a Schiff base derived from 2-aminobenzoic acid and salicylaldehyde.[5]
Materials:
-
2-Aminobenzoic acid
-
Salicylaldehyde
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve an equimolar amount of 2-aminobenzoic acid in ethanol in a round-bottom flask.
-
To this solution, add an equimolar amount of salicylaldehyde.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 3-4 hours with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The precipitated solid product is collected by filtration.
-
Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure Schiff base.
-
Dry the purified product in a desiccator.
Characterization: The structure of the synthesized Schiff base is confirmed using various spectroscopic techniques:
-
FTIR (Fourier-Transform Infrared) Spectroscopy: To identify the characteristic C=N (azomethine) stretching vibration, typically observed around 1600-1625 cm⁻¹. The absence of the C=O and N-H stretching bands of the starting materials confirms the reaction's completion.[10]
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: To confirm the presence of the azomethine proton (-CH=N-), which typically appears as a singlet in the downfield region (around 8-9 ppm).[1]
-
Mass Spectrometry: To determine the molecular weight of the synthesized compound, confirming its molecular formula.[9]
Comparative Biological Evaluation
Antimicrobial Activity
Schiff bases derived from 2-aminobenzoic acid have demonstrated notable antibacterial and antifungal properties.[3][13] The azomethine group is often implicated in the mechanism of action, potentially by interfering with microbial cell wall synthesis or protein function.[1]
| Schiff Base | Test Organism(s) | Activity | Reference |
| 2-((2-Hydroxybenzylidene)amino)benzoic acid | Staphylococcus aureus, E. coli | Moderate activity | [5] |
| 2-((2-Hydroxy-3-methoxybenzylidene)amino)benzoic acid | Staphylococcus aureus, E. coli | Moderate activity | [5] |
| Halogenated 2-aminobenzoic acid Schiff bases | Gram-positive & Gram-negative bacteria | Good to excellent activity, with potency influenced by the nature and position of the halogen substituent. | [1] |
| This compound (Predicted) | - | Expected to show significant antimicrobial activity due to the presence of the nitro group. | [7] |
The presence of a nitro group in an organic molecule often enhances its antimicrobial properties.[7][8] This is attributed to the ability of the nitro group to be reduced within microbial cells, leading to the formation of cytotoxic reactive nitrogen species that can damage cellular components.[7] Therefore, it is plausible that this compound would exhibit potent antimicrobial activity.
Experimental Protocol: Disc Diffusion Method for Antimicrobial Susceptibility Testing
This is a widely used qualitative method to assess the antimicrobial activity of compounds.
Materials:
-
Nutrient agar plates
-
Bacterial/fungal cultures
-
Sterile filter paper discs
-
Test compound solutions of varying concentrations
-
Standard antibiotic solution (positive control)
-
Solvent (negative control)
Procedure:
-
Prepare a standardized inoculum of the test microorganism.
-
Evenly spread the microbial inoculum onto the surface of a nutrient agar plate.
-
Impregnate sterile filter paper discs with known concentrations of the test compounds, the positive control, and the negative control.
-
Place the discs on the surface of the inoculated agar plates.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.
Antioxidant Activity
Many Schiff bases exhibit antioxidant properties, which are often attributed to their ability to scavenge free radicals.[12] The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity.
| Schiff Base | DPPH Radical Scavenging Activity (IC₅₀) | Reference |
| 2-(4-(2-Hydroxybenzylideneamino)benzylideneamino)benzoic acid | 180.0 µM | [12] |
| This compound (Predicted) | - | - |
The antioxidant potential of Schiff bases is often influenced by the presence of electron-donating groups, such as hydroxyl groups, on the aromatic rings.[14] The electron-withdrawing nature of the nitro group in this compound might influence its radical scavenging ability, and further experimental validation is required.
Experimental Protocol: DPPH Radical Scavenging Assay
This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
Materials:
-
DPPH solution in methanol
-
Test compound solutions of varying concentrations
-
Standard antioxidant (e.g., Ascorbic acid)
-
Methanol
-
Spectrophotometer
Procedure:
-
Prepare a series of dilutions of the test compound and the standard antioxidant in methanol.
-
Add a fixed volume of the DPPH solution to each dilution.
-
Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm).
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against concentration.
Anticancer Activity
Schiff bases have emerged as promising candidates for anticancer drug development, with some derivatives of benzoic acid showing significant cytotoxic effects against various cancer cell lines.[15][16] The mechanism of action can involve inducing apoptosis, inhibiting cell proliferation, or targeting specific enzymes.[16]
| Benzoic Acid Derivative | Cancer Cell Line(s) | Activity (IC₅₀) | Reference |
| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | Human cervical cancer | 17.84 µM | [16] |
| This compound (Predicted) | - | - | - |
The presence of a nitro group has been associated with anticancer activity in various compounds.[7] It is hypothesized that the nitro group can be bioreduced in the hypoxic environment of tumors, leading to the formation of cytotoxic species. Thus, this compound warrants investigation for its potential anticancer properties.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
96-well plates
-
Test compound solutions
-
MTT reagent
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT reagent to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting colored solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Conclusion and Future Directions
This comparative guide highlights the significant biological potential of Schiff bases derived from 2-aminobenzoic acid. While experimental data on this compound is currently limited in the reviewed literature, its structural features, particularly the presence of the nitro group, suggest that it is a promising candidate for further investigation as an antimicrobial and anticancer agent.
Future research should focus on the synthesis, comprehensive characterization, and rigorous biological evaluation of this compound. A systematic comparative study against a panel of other 2-aminobenzoic acid Schiff bases, including those with different electronic and steric properties, would provide valuable structure-activity relationship (SAR) insights. Such studies are crucial for the rational design and development of more potent and selective Schiff base-based therapeutic agents.
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Ahmed, A. A., Aliyu, H. N., & Yunusa, Y. (2021). Synthesis, Characterization and Biocidal Activity of Some Schiff Base Metal(II) Complexes. Jordan Journal of Chemistry, 15(3), 137–143. Available at: [Link]
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Ahalya, S., Valarmathy, G., & Subbalakshmi, R. (2018). Synthesis, Spectral Characterization and Biological Evaluation of Cu(II) Complexes with Schiff Bases Derived from 2-Aminobenzoic Acid. Asian Journal of Chemistry, 30(4), 913-916. Available at: [Link]
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Carreño, A., et al. (2023). Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding. Molecules, 28(22), 7535. Available at: [Link]
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Hussein, T. I., et al. (2020). Synthesis, characterization and biological activity of a Schiff base derived from o-amino benzoic acid and its Co(II), Cd(II) and Ni(II) complexes. European Journal of Chemistry, 11(1), 15-20. Available at: [Link]
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Carreño, A., et al. (2023). Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding. National Institutes of Health. Available at: [Link]
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Pharmaffiliates. 2-(2-Nitro-ethylideneamino)benzoic Acid. Available at: [Link]
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Sharma, S., et al. (2015). Synthesis and Characterization of Schiff Base Complexes of o-Vanillin and Anthranilic Acid and Their Biological Evaluation. ResearchGate. Available at: [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. (2024). Synthesis, Molecular Docking and Biological Evaluation of Schiff Base Derived from 2-Aminobenzothiazole and 2-Aminopyrimidine as Anthelmintic and Anti-Bacterial Agents. Available at: [Link]
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Ocal, N., et al. (2005). Synthesis and in vitro antimicrobial and cytotoxicity activities of 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid derivatives. Turkish Journal of Chemistry, 29(2), 207-217. Available at: [Link]
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S.A.P. (2014). Synthesis, Spectral Characterization and Antimicrobial Activity of Schiff Bases and Their Mixed Ligand Metal Complexes of Co(II), Ni(II), Cu(II) and Zn(II). Scientific & Academic Publishing. Available at: [Link]
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Ahalya, S., Valarmathy, G., & Subbalakshmi, R. (2018). Synthesis, Spectral Characterization and Biological Evaluation of Cu(II) Complexes with Schiff Bases Derived from 2-Aminobenzoic Acid. ResearchGate. Available at: [Link]
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Velika, B., & Kron, I. (2012). Antioxidant properties of benzoic acid derivatives against superoxide radical. Free Radicals and Antioxidants, 2(4), 62. Available at: [Link]
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Ocal, N., et al. (2005). Synthesis and in vitro antimicrobial and cytotoxicity activities of 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid derivatives. ResearchGate. Available at: [Link]
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Ali, I., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. PubMed. Available at: [Link]
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Naz, H., et al. (2022). Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids. National Institutes of Health. Available at: [Link]
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Yildiz, M., et al. (2021). In vitro antioxidant properties of 2-(4-(2-hydroxybenzylideneamino)benzylideneamino)benzoic acid. ResearchGate. Available at: [Link]
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Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available at: [Link]
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Kwiecińska-Piróg, J., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. National Institutes of Health. Available at: [Link]
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ResearchGate. (2012). Antioxidant and anti-inflammatory like properties of benzoic acid analogs on the oxidant response of neutrophils: structure/redox potential relationship study. Available at: [Link]
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Gupta, A., et al. (2007). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. PubMed. Available at: [Link]
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Pinto, C. F. F., et al. (2023). Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. MDPI. Available at: [Link]
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Li, Z., et al. (2021). Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and derivatives of benzoic acid. PubMed. Available at: [Link]
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Sammaiah, G., et al. (2014). Anticancer and Antioxidant Activities of 2-Aminobenzoic Acid (2-Oxo-1, 2 -dihydro-indol-3-ylidene) Hydrazides. TSI Journals. Available at: [Link]
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ResearchGate. (2022). Synthesis of 2-(2-amino-1,3 –dihydroxypropane-2-ylamino) benzoic acid. Available at: [Link]
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Tzakos, A. G., et al. (2023). Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. MDPI. Available at: [Link]
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Dr. Avinash S. Mandale. (2021, March 20). Pharmaceutical Chemistry-II: (Experiment No.23 : Synthesis of Benzoic acid from Benzamide) [Video]. YouTube. Available at: [Link]
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AL-Adilee, K. J., Jasim Al-Hayder, L. S., & Essa, S. M. (2020). Synthesis and Antioxidant Activity Evaluation of New Organic Reagent 2-[2 — _(5-Nitro thiazolyl)azo]-4,6-dimethoxy benzoic acid (NTADMBA). Journal of Physics: Conference Series, 1664, 012059. Available at: [Link]
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Abstract
This guide provides a comprehensive comparison of the biological activity of 2-(2-nitroethylideneamino)benzoic acid, a Schiff base derived from 2-aminobenzoic acid, with that of its structural analogs. While specific experimental data for the title compound is limited in publicly accessible literature, this analysis synthesizes information from closely related compounds to infer its potential biological profile. The guide delves into the structure-activity relationships of Schiff bases of aminobenzoic acid isomers and other nitro-containing benzoic acid derivatives, with a focus on their antimicrobial and antitumor activities. Detailed experimental protocols and mechanistic pathway diagrams are provided to offer researchers a robust framework for evaluating and potentially developing novel therapeutic agents based on this chemical scaffold.
Introduction: The Therapeutic Potential of Schiff Bases and Nitroaromatics
Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3] The biological efficacy of these compounds is often modulated by the nature of the substituents on the aromatic rings.
The title compound, this compound, is a Schiff base formed from the condensation of 2-aminobenzoic acid and 2-nitrobenzaldehyde. Its structure incorporates two key pharmacophores: the benzoic acid moiety and a nitro group. Benzoic acid and its derivatives are known to exhibit a variety of biological effects, including antimicrobial and anti-inflammatory activities.[4][5] The nitro group, a strong electron-withdrawing moiety, is a well-established pharmacophore in numerous antimicrobial and antiprotozoal agents and can significantly influence the electronic properties and biological activity of a molecule.[6]
Given the limited direct experimental data on this compound, this guide will draw comparative insights from structurally related compounds to predict its biological activity profile and to provide a rationale for future experimental investigations. The primary focus will be on antimicrobial and antitumor activities, as these are prominent features of related Schiff bases and nitroaromatic compounds.
Comparative Biological Activities
Antimicrobial Activity: A Structure-Activity Relationship Perspective
Schiff bases derived from aminobenzoic acids have demonstrated notable antimicrobial activity.[5] The position of the carboxyl group on the benzoic acid ring and the nature of the substituents on the aldehyde-derived part of the molecule play a crucial role in determining the potency and spectrum of this activity.
The nitro group is a significant contributor to the antimicrobial effects of many compounds.[7] For example, a hybrid molecule of amoxicillin and p-nitrobenzoic acid demonstrated enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 64 µg/mL, which was superior to amoxicillin alone.[7] Furthermore, derivatives of 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid have shown potent antifungal activity, in some cases exceeding that of the reference drug ketoconazole.[8][9]
Table 1: Comparative Antimicrobial Activity of Related Benzoic Acid Derivatives
| Compound/Derivative Class | Target Organism(s) | Reported Activity (MIC/IC50) | Reference |
| 2-Aminobenzoic Acid Derivatives | Candida albicans (ocular isolate) | MIC90: 70-200 µg/mL | [5] |
| Amoxicillin-p-nitrobenzoic acid hybrid | Methicillin-resistant S. aureus (MRSA) | MIC: 64 µg/mL | [7] |
| 2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid derivatives | Fungi | More active than ketoconazole | [8][9] |
| N-Benzamide derivatives | B. subtilis, E. coli | MIC: 3.12-6.25 µg/mL | [10] |
Antitumor Activity: Insights from Related Schiff Bases
Schiff bases have emerged as a promising class of anticancer agents.[1][2][3] The antitumor activity is often attributed to the presence of the azomethine group and can be enhanced by substituents such as nitro groups.
A novel Schiff base, 5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid (5-C-2-4-NABA), which is structurally similar to our compound of interest, exhibited significant in vitro cytotoxicity against Tongue Squamous Cell Carcinoma Fibroblasts (TSCCF) with an IC50 of 446.68 µg/mL, while showing much lower toxicity to normal human gingival fibroblasts (IC50 of 977.24 µg/mL).[1] This suggests a degree of selectivity for cancer cells. The anticancer mechanism of this compound was proposed to be linked to the induction of apoptosis, a form of programmed cell death.[1]
Other Schiff bases derived from benzoin and aminophenols have also demonstrated potent antitumor activities against Ehrlich ascites carcinoma (EAC) cells in mice, leading to increased life span and reduction in tumor weight.[2][3] The presence of nitro and hydroxyl groups in these structures was suggested to be crucial for their antitumor effects.[1]
Table 2: Comparative Antitumor Activity of Related Schiff Bases
| Compound | Cell Line/Tumor Model | Reported Activity (IC50/Effect) | Reference |
| 5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid | Tongue Squamous Cell Carcinoma Fibroblasts (TSCCF) | IC50: 446.68 µg/mL | [1] |
| Schiff bases of benzoin, salicylaldehyde, aminophenol | Ehrlich Ascites Carcinoma (EAC) in mice | Increased life span, reduced tumor weight | [2][3] |
| Schiff's bases of 2-amino benzothiazole | HeLa (cervical cancer) | IC50 of most active compound: 2.517 µg/mL | [6][11] |
Postulated Mechanisms of Action
Based on the activities of related compounds, the biological effects of this compound can be postulated to involve several mechanisms.
Antimicrobial Mechanism
The antimicrobial action of nitroaromatic compounds often involves the enzymatic reduction of the nitro group within the microbial cell. This process can generate reactive nitroso and hydroxylamine intermediates and ultimately reactive oxygen species (ROS), which can damage cellular macromolecules such as DNA, proteins, and lipids, leading to cell death.
Antitumor Mechanism: Induction of Apoptosis
The antitumor activity of many Schiff bases is linked to their ability to induce apoptosis in cancer cells.[1] This can occur through various signaling pathways. One potential pathway involves the activation of the NF-κB signaling pathway, which plays a critical role in inflammation and cell survival. A nitroalkene benzoic acid derivative has been shown to exert its therapeutic effects by inhibiting NF-κB activation.[12]
Below is a diagram illustrating a plausible signaling pathway for the induction of apoptosis by a bioactive compound.
Figure 2: Workflow for the broth microdilution antimicrobial susceptibility assay.
Step-by-Step Methodology:
-
Preparation of Compound Stock Solution: Dissolve a known weight of this compound in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of final concentrations.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve the desired final concentration of cells in the wells (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include positive control wells (medium with inoculum, no compound) and negative control wells (medium only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, TSCCF) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (dissolved in DMSO and diluted in culture medium) for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, a comparative analysis of its structural analogs strongly suggests its potential as a bioactive compound with both antimicrobial and antitumor properties. The presence of the Schiff base linkage and the nitroaromatic moiety are key structural features that have been consistently associated with these activities in related molecules.
Future research should focus on the synthesis and in vitro and in vivo evaluation of this compound to confirm these predicted activities. Elucidating its precise mechanisms of action will be crucial for its potential development as a therapeutic agent. The experimental protocols provided in this guide offer a starting point for such investigations. Further structure-activity relationship studies, involving modifications of the substituents on both aromatic rings, could lead to the discovery of even more potent and selective drug candidates.
References
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Antitumour activities of some schiff bases derived from benzoin, salicylaldehyde, amino phenol and 2,4 dinitrophenyl hydrazine. ResearchGate. (URL: [Link])
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Antitumour activities of some schiff bases derived from benzoin, salicylaldehyde, amino phenol and 2,4 dinitrophenyl hydrazine. ThaiScience. (URL: [Link])
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Antitumour activities of some schiff bases derived from benzoin, salicylaldéhyde, amino phenol and 2,4 dinitrophenyl hydrazine. Semantic Scholar. (URL: [Link])
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Synthesis and in Vitro Antimicrobial and Cytotoxicity Activities of 2-[(2-nitro-1-phenylalkyl)thio]benzoic Acid Derivatives. Semantic Scholar. (URL: [Link])
-
Design, Synthesis, Antioxidant and Anticancer Activity of Novel Schiff's Bases of 2-Amino Benzothiazole. Indian Journal of Pharmaceutical Education and Research. (URL: [Link])
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Design, Synthesis, Antioxidant and Anticancer Activity of Novel Schiff's Bases of 2-Amino Benzothiazole. Indian Journal of Pharmaceutical Education and Research. (URL: [Link])
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Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. ResearchGate. (URL: [Link])
-
Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and derivatives of benzoic acid. PubMed. (URL: [Link])
-
(PDF) Synthesis and in vitro antimicrobial and cytotoxicity activities of 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid derivatives. ResearchGate. (URL: [Link])
-
A Nitroalkene Benzoic Acid Derivative Targets Reactive Microglia and Prolongs Survival in an Inherited Model of ALS via NF-κB Inhibition. PubMed. (URL: [Link])
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The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed. (URL: [Link])
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Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. ijarsct. (URL: [Link])
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Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. MDPI. (URL: [Link])
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A Senior Scientist's Guide to Validating Experimental Findings of 2-(2-nitroethylideneamino)benzoic Acid with Density Functional Theory (DFT) Analysis
This guide provides a comprehensive framework for researchers, chemists, and drug development professionals on leveraging Density Functional Theory (DFT) to rigorously validate experimental findings for the Schiff base, 2-(2-nitroethylideneamino)benzoic acid. We will move beyond a simple recitation of methods to explore the causal relationships between experimental observations and computational predictions, establishing a self-validating workflow that enhances scientific certainty.
The synthesis of novel Schiff bases, such as this compound, is a cornerstone of medicinal chemistry, driven by their diverse biological activities including antimicrobial and anticancer properties.[1][2][3] However, experimental characterization alone can sometimes leave structural or electronic questions unanswered. By integrating DFT, a powerful quantum chemical modeling method, we can predict molecular properties from first principles.[4][5] A strong correlation between the calculated and experimental data provides powerful confirmation of the synthesized structure and its electronic properties, while discrepancies can guide further experimental refinement.[6]
This guide will detail the synergistic application of experimental synthesis and characterization (FT-IR, UV-Vis) with a robust DFT analysis protocol.
The Integrated Validation Workflow
The power of this approach lies in its cyclical and self-reinforcing nature. Experimental data provides a benchmark for the computational model, and the validated model provides a deeper, atomistic understanding of the experimental results.
Caption: Integrated workflow for DFT validation of experimental findings.
Part 1: Experimental Protocol
The synthesis and characterization of Schiff bases derived from aminobenzoic acids are well-established.[2][7][8] The following protocol outlines the necessary steps for this compound.
Synthesis of this compound
This procedure involves the condensation reaction between anthranilic acid (2-aminobenzoic acid) and nitroacetaldehyde.
-
Rationale: The primary amine of anthranilic acid acts as a nucleophile, attacking the carbonyl carbon of nitroacetaldehyde, followed by dehydration to form the characteristic azomethine (C=N) bond of the Schiff base.
-
Step-by-Step Methodology:
-
Dissolve 0.01 mol of anthranilic acid in 20 mL of ethanol in a round-bottom flask.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the solution to facilitate the reaction.
-
In a separate beaker, dissolve 0.01 mol of nitroacetaldehyde in 15 mL of ethanol.
-
Add the nitroacetaldehyde solution dropwise to the anthranilic acid solution with constant stirring.
-
Reflux the mixture for 2-3 hours at approximately 70-80°C.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. The resulting precipitate is the crude product.
-
Filter the solid product, wash with cold ethanol to remove unreacted precursors, and dry under vacuum.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain a purified sample.
-
Spectroscopic Characterization
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is crucial for identifying the key functional groups and confirming the formation of the Schiff base.
-
Methodology: Record the FT-IR spectrum of the purified solid product using the KBr pellet technique in the 4000-400 cm⁻¹ range.[2][9]
-
Expected Key Signals: Look for the disappearance of the primary amine (N-H) stretching bands from anthranilic acid and the appearance of a strong absorption band for the azomethine (C=N) group, typically in the 1625–1600 cm⁻¹ region.[10][11] The presence of bands for the carboxylic acid (O-H and C=O) and the nitro group (asymmetric and symmetric stretching) are also critical confirmation points.
-
-
UV-Visible (UV-Vis) Spectroscopy: This analysis provides information about the electronic transitions within the molecule.
-
Methodology: Dissolve a small, precise amount of the compound in a suitable solvent (e.g., DMSO or ethanol) to prepare a dilute solution (e.g., 10⁻³ M). Record the absorption spectrum using a double-beam UV-Vis spectrophotometer.[2][8]
-
Expected Transitions: The spectrum is expected to show characteristic absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic rings and the azomethine group.[2][8]
-
Part 2: DFT Computational Protocol
All quantum chemical calculations should be performed using a software package like Gaussian, ORCA, or similar.[12][13] The choice of functional and basis set is critical for obtaining results that are both accurate and computationally feasible.
-
Rationale for Method Selection: The B3LYP functional, a hybrid functional, is widely used for organic molecules as it provides a good balance between accuracy and computational cost for predicting geometries and vibrational frequencies.[14] The 6-311++G(d,p) basis set is a robust choice, including polarization functions (d,p) and diffuse functions (++) to accurately describe the electron distribution, especially in a molecule with heteroatoms and potential for hydrogen bonding.
Molecular Geometry Optimization and Vibrational Analysis
-
Step-by-Step Methodology:
-
Draw the 2D structure of this compound and convert it to a 3D coordinate file.
-
Perform a full geometry optimization in the gas phase using the DFT method with the B3LYP functional and the 6-311++G(d,p) basis set. This calculation finds the lowest energy conformation of the molecule.
-
Following optimization, perform a vibrational frequency calculation at the same level of theory. This serves two purposes:
-
It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).
-
It predicts the theoretical FT-IR spectrum, providing the vibrational frequencies and intensities of each mode.[4]
-
-
Electronic Properties and UV-Vis Spectra Simulation
-
Step-by-Step Methodology:
-
Using the optimized geometry from the previous step, perform a Time-Dependent DFT (TD-DFT) calculation.[15][16]
-
This calculation should be run at the same level of theory (B3LYP/6-311++G(d,p)).
-
To better simulate experimental conditions, include a solvent model, such as the Polarizable Continuum Model (PCM), specifying the solvent used in the experimental measurement (e.g., ethanol).[4][14]
-
The output will provide the excitation energies (which can be converted to wavelength, λmax), oscillator strengths (related to peak intensity), and the nature of the electronic transitions (e.g., HOMO→LUMO).
-
Caption: Predicted molecular structure after DFT geometry optimization.
Part 3: Comparative Analysis - Bridging Theory and Experiment
This is the validation core of the workflow. Here, we directly compare the data generated from the experimental characterization with the predictions from our DFT model. A strong agreement provides high confidence in the experimental outcome.
FT-IR Spectral Comparison
DFT frequency calculations often overestimate vibrational frequencies due to the harmonic approximation. Therefore, it is common practice to apply a scaling factor (typically ~0.96 for B3LYP) to the calculated values for better agreement with experimental data.
Table 1: Illustrative Comparison of Experimental and DFT-Calculated Vibrational Frequencies (cm⁻¹)
| Functional Group | Assignment | Experimental FT-IR (cm⁻¹) | DFT Calculated (cm⁻¹) (Scaled) | % Deviation |
|---|---|---|---|---|
| Carboxylic Acid | ν(O-H) | ~3000 (broad) | ~3050 | ~1.6% |
| Carboxylic Acid | ν(C=O) | ~1685 | ~1700 | ~0.9% |
| Azomethine | ν(C=N) | ~1615 | ~1625 | ~0.6% |
| Nitro Group | νasym(NO₂) | ~1520 | ~1535 | ~1.0% |
| Nitro Group | νsym(NO₂) | ~1345 | ~1355 | ~0.7% |
Note: These are representative values based on similar Schiff bases.[10][12][17] Actual experimental values must be determined.
A deviation of less than 2-3% after scaling is considered a good match and validates the presence of the key functional groups, confirming the successful synthesis of the target molecule.
UV-Vis Spectral Comparison
The TD-DFT calculation provides the vertical excitation energies. We compare the calculated λmax for the most intense transitions with those observed in the experimental spectrum.
Table 2: Illustrative Comparison of Experimental and TD-DFT Calculated Electronic Transitions (nm)
| Solvent | Transition Type | Experimental λmax (nm) | TD-DFT Calculated λmax (nm) | Key Orbitals Involved |
|---|---|---|---|---|
| Ethanol | π → π* | ~340 | ~335 | HOMO → LUMO |
| Ethanol | n → π* | ~275 | ~280 | HOMO-1 → LUMO |
Note: These are representative values.[2][16] TD-DFT accuracy can vary, but good qualitative agreement and prediction of trends are expected.
The close match between the experimental and calculated λmax values validates the electronic structure of the molecule. The TD-DFT analysis further allows us to assign these absorption bands to specific molecular orbital transitions (e.g., HOMO-LUMO), providing insights that are inaccessible through experiment alone.
Conclusion
The integrated approach of combining meticulous experimental work with high-level DFT calculations represents a gold standard for the structural and electronic validation of novel chemical entities like this compound. A strong correlation between predicted and observed spectroscopic data provides unambiguous evidence for the successful synthesis and characterization of the target molecule. This dual-pronged strategy not only enhances the trustworthiness and integrity of the findings but also provides a deeper, mechanistic understanding of the molecule's properties, which is invaluable for further research and development.
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Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding. (n.d.). MDPI. Retrieved from [Link]
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Munjapara, A., Parekh, J., et al. (2024). Exploring Nitro-functionalized Bis-Schiff Bases: Synthesis, Structural Characterization, Antimicrobial, DFT, In-silico ADME/T and Molecular Docking Studies. ChemistrySelect. Retrieved from [Link]
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Vijayalakshmi, M. (2018). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE TRANSITION METAL COMPLEXES, DNA CLEAVAGE AND ANTIBACTERIAL ACTIVITY STUDI. Rasayan Journal of Chemistry. Retrieved from [Link]
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Munjapara, A., Parekh, J., et al. (2024). Exploring Nitro‐functionalized Bis‐Schiff Bases: Synthesis, Structural Characterization, Antimicrobial, DFT, In‐silico ADME/T and Molecular Docking Studies. ResearchGate. Retrieved from [Link]
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Synthesis and Properties of Schiff Bases with Nitro Group by Gas Flow Crushing. (n.d.). ResearchGate. Retrieved from [Link]
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Combining theory and experiments: spectra validation through DFT studies of metal-phosphonate properties in NU-1000. (2024). Vrije Universiteit Brussel. Retrieved from [Link]
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Assessing the accuracy of a combined TDDFT/∆SCF approach for the calculation of core-level spectra. (2022). arXiv. Retrieved from [Link]
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Nitro Substituted Co(II), Ni(II) and Cu(II) Schiff Base Metal complexes: design, spectral analysis, antimicrobial and in-silico molecular docking investigation. (2024). PubMed. Retrieved from [Link]
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Synthesis, structural characterization, in silico ADMET and molecular docking studies of a Schiff base derived from 4-hydroxybenzaldehyde and 4-aminobenzoic acid. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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spectroscopic studies, biological activity and crystal structure of schiff base and its ni. (2020). Impact Journals. Retrieved from [Link]
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Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. (n.d.). Iraqi Journal of Science. Retrieved from [Link]
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Experimental and Computational study of Some Schiff Bases. (2025). ResearchGate. Retrieved from [Link]
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Fatima, A., Ali, A., et al. (n.d.). Experimental Spectroscopic, DFT, Molecular Docking, and Molecular Dynamics Simulation Investigations on m-Phenylenediamine (Monomer and Trimer). Taylor & Francis Online. Retrieved from [Link]
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Application of DFT Calculations in NMR Spectroscopy. (2024). YouTube. Retrieved from [Link]
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DFT Study of Intermolecular Proton Exchange with Some Derivatives of Benzoic Acids. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and in vitro antimicrobial and cytotoxicity activities of 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid derivatives. (2025). ResearchGate. Retrieved from [Link]
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Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4-(Benzylamino)benzoic Acid Derivatives. (2025). National Institutes of Health (NIH). Retrieved from [Link]
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A Comparative Guide to the Corrosion Inhibition Efficiency of Benzoic Acid Derivatives
In the relentless battle against material degradation, corrosion inhibitors stand as a critical line of defense. Among the diverse classes of organic inhibitors, benzoic acid and its derivatives have garnered significant attention due to their efficacy, environmental considerations, and tunable protective properties. This guide offers an in-depth, comparative analysis of the corrosion inhibition efficiency of various benzoic acid derivatives, grounded in experimental data and theoretical insights. We will explore the nuanced interplay between molecular structure and protective capacity, providing researchers, scientists, and drug development professionals with a comprehensive resource for selecting and optimizing corrosion mitigation strategies.
The Imperative of Corrosion Inhibition
Corrosion, the electrochemical degradation of a material due to its reaction with the environment, poses a substantial economic and safety challenge across numerous industries.[1] Organic corrosion inhibitors function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[1] The effectiveness of these inhibitors is intrinsically linked to their molecular structure, which dictates their ability to adsorb and form a stable, passivating layer.
Benzoic Acid: A Foundational Inhibitor
Benzoic acid, the simplest aromatic carboxylic acid, serves as a foundational molecule in this class of inhibitors.[1] Its inhibitory action stems from the interaction of the π-electrons in the benzene ring and the lone pair electrons of the oxygen atoms in the carboxyl group with the vacant d-orbitals of the metal.[1] This adsorption blocks the active sites for both anodic metal dissolution and cathodic hydrogen evolution, thereby stifling the corrosion process.
The Influence of Substituents: A Comparative Analysis
The true versatility of benzoic acid as a corrosion inhibitor is unlocked through the strategic modification of its aromatic ring with various functional groups. These substituents can significantly alter the electron density of the molecule, thereby influencing its adsorption characteristics and, consequently, its inhibition efficiency.
Electron-Donating Groups: Enhancing Protection
Electron-donating groups (EDGs) increase the electron density on the benzoic acid molecule, leading to stronger adsorption onto the metal surface and generally higher inhibition efficiency.
-
Hydroxyl (-OH) Group: The presence of hydroxyl groups significantly enhances corrosion inhibition. Studies on aluminum in nitric acid have shown that the inhibition efficiency increases with the number of hydroxyl groups. For instance, 3,4,5-trihydroxybenzoic acid exhibited the highest efficiency, followed by 2,4-dihydroxybenzoic acid, p-hydroxybenzoic acid, and finally, benzoic acid.[2] This trend is attributed to the increased electron density on the benzene ring, which facilitates stronger adsorption.[2] A similar trend was observed for AISI 316 stainless steel in hydrochloric acid, where 3,4-dihydroxybenzoic acid (C3) showed superior inhibition compared to para-hydroxybenzoic acid (C2) and benzoic acid (C1).[3][4][5]
-
Amino (-NH₂) Group: The amino group is a potent electron-donating group that can significantly boost inhibition efficiency. Research on aluminum in nitric acid demonstrated that o-aminobenzoic acid was the most effective inhibitor, followed by the meta and para isomers.[6] This highlights that not only the nature of the substituent but also its position on the benzene ring plays a crucial role.
-
Methyl (-CH₃) Group: The methyl group, an electron-donating group through an inductive effect, has also been shown to improve corrosion inhibition. For instance, p-toluic acid (p-methylbenzoic acid) demonstrated better inhibition of copper corrosion compared to benzoic acid.
Electron-Withdrawing Groups: A More Complex Role
The effect of electron-withdrawing groups (EWGs) on corrosion inhibition is more nuanced. While they decrease the electron density of the benzene ring, which can weaken π-electron interactions, they can also enhance the interaction of the carboxyl group with the metal surface.
-
Nitro (-NO₂) Group: The nitro group is a strong electron-withdrawing group. Studies on mild steel in various acid media have shown that 2-nitrobenzoic acid can provide significant corrosion inhibition.[7] However, its performance relative to benzoic acid can depend on the specific corrosive environment and metal substrate. The electron-withdrawing nature of the nitro group can stabilize the carboxylate anion, potentially influencing its interaction with the metal surface.
-
Chloro (-Cl) Group: The chloro group is another electron-withdrawing substituent. Research on mild steel has indicated that 2-chlorobenzoic acid can act as a corrosion inhibitor, although its efficiency can be lower compared to other derivatives like benzoic acid and anthranilic acid in certain acidic media.[7]
The following table summarizes the comparative inhibition efficiencies of various benzoic acid derivatives on different metals.
| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |
| Benzoic Acid | AISI 316 Stainless Steel | 0.5 M HCl | Moderate | [3][4][5] |
| p-Hydroxybenzoic Acid | AISI 316 Stainless Steel | 0.5 M HCl | Good | [3][4][5] |
| 3,4-Dihydroxybenzoic Acid | AISI 316 Stainless Steel | 0.5 M HCl | Excellent (up to 88%) | [3][4][5] |
| Benzoic Acid | Aluminum | 20% HNO₃ | Low (2.5 - 15%) | [2] |
| p-Hydroxybenzoic Acid | Aluminum | 20% HNO₃ | Moderate (11 - 52%) | [2] |
| 2,4-Dihydroxybenzoic Acid | Aluminum | 20% HNO₃ | Good (22 - 62%) | [2] |
| 3,4,5-Trihydroxybenzoic Acid | Aluminum | 20% HNO₃ | Excellent (30 - 72%) | [2] |
| o-Aminobenzoic Acid | Aluminum | 20% HNO₃ | High | [6] |
| m-Aminobenzoic Acid | Aluminum | 20% HNO₃ | Moderate | [6] |
| p-Aminobenzoic Acid | Aluminum | 20% HNO₃ | Lower than o- and m- | [6] |
| Benzoic Acid | Mild Steel | 0.001N HNO₃ | 89.23 | [7] |
| Anthranilic Acid (o-Aminobenzoic acid) | Mild Steel | 0.001N H₂SO₄ | 80.95 | [7] |
| 2-Nitrobenzoic Acid | Mild Steel | 0.1N HCl | 70.83 | [7] |
| 2-Chlorobenzoic Acid | Mild Steel | 0.1N H₂SO₄ | 2.70 | [7] |
| Benzoic Acid | Copper | HClO₄ | Good | |
| p-Toluic Acid | Copper | HClO₄ | Better than Benzoic Acid |
Mechanism of Inhibition: The Adsorption Process
The primary mechanism of corrosion inhibition by benzoic acid derivatives is the adsorption of the inhibitor molecules onto the metal surface, forming a protective film.[1] This adsorption can occur through two main processes:
-
Physisorption: This involves weak electrostatic interactions between the charged metal surface and the charged inhibitor molecules.
-
Chemisorption: This involves the formation of a coordinate-type bond between the lone pair electrons of the heteroatoms (O, N) and the π-electrons of the aromatic ring with the vacant d-orbitals of the metal.
The nature and strength of this adsorption are dictated by the electronic properties of the inhibitor molecule, the nature of the metal surface, and the corrosive environment.
Caption: Adsorption of inhibitor molecules on the metal surface to prevent corrosion.
Synergistic Effects: Enhancing Inhibition with Halide Ions
The inhibition efficiency of benzoic acid derivatives can be further enhanced by the addition of halide ions, particularly iodide ions (I⁻).[8][9] This phenomenon, known as synergism, is attributed to the initial adsorption of iodide ions onto the metal surface, creating a negatively charged surface that facilitates the adsorption of the protonated inhibitor molecules.[8][9]
Experimental Evaluation of Corrosion Inhibition
The comparative efficacy of benzoic acid derivatives as corrosion inhibitors is determined through a suite of well-established electrochemical and gravimetric techniques.
Experimental Workflow
Caption: General workflow for evaluating corrosion inhibitors.
Detailed Experimental Protocols
-
Specimen Preparation: Prepare metal coupons of known dimensions. Polish the coupons with successively finer grades of abrasive paper, degrease with a suitable solvent (e.g., acetone), rinse with distilled water, and dry. Accurately weigh each coupon.
-
Immersion Test: Immerse the prepared coupons in the corrosive solution with and without various concentrations of the benzoic acid derivative for a specified period at a constant temperature.
-
Post-Test Analysis: After the immersion period, remove the coupons, clean them to remove corrosion products, rinse with distilled water, dry, and reweigh.
-
Calculation of Inhibition Efficiency (IE%): IE% = [(W₀ - Wᵢ) / W₀] x 100 Where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.
-
Electrochemical Cell Setup: Use a standard three-electrode cell consisting of the metal specimen as the working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Measurement: After allowing the open-circuit potential (OCP) to stabilize, apply a potential scan from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: Plot the logarithm of the current density (log i) versus the applied potential (E). Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the Tafel plots.
-
Calculation of Inhibition Efficiency (IE%): IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] x 100 Where i_corr(blank) and i_corr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Measurement: In the same three-electrode cell, apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis: Present the impedance data as Nyquist plots (-Z'' vs. Z'). The diameter of the semicircle in the Nyquist plot is related to the charge transfer resistance (Rct).
-
Calculation of Inhibition Efficiency (IE%): IE% = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] x 100 Where R_ct(blank) and R_ct(inh) are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
Theoretical Insights: Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide valuable insights into the relationship between the molecular structure of benzoic acid derivatives and their inhibition efficiency.[3][4] Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment can be correlated with the inhibitor's performance.
-
EHOMO: A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the metal surface, leading to better inhibition.
-
ELUMO: A lower ELUMO value suggests a higher ability of the molecule to accept electrons from the metal surface.
-
ΔE: A smaller energy gap facilitates adsorption and thus enhances inhibition efficiency.
Theoretical studies have consistently supported experimental findings, showing that the inhibition efficiency of benzoic acid derivatives increases with increasing EHOMO and decreasing ΔE.[3][4]
Conclusion
The corrosion inhibition efficiency of benzoic acid derivatives is a complex interplay of electronic effects, molecular structure, and the specifics of the corrosive environment. This guide has demonstrated that the strategic introduction of functional groups onto the benzoic acid backbone allows for the fine-tuning of its protective capabilities. Electron-donating groups, such as hydroxyl and amino moieties, generally enhance inhibition by increasing the electron density of the molecule and promoting stronger adsorption. The role of electron-withdrawing groups is more multifaceted and context-dependent.
A multi-faceted approach, combining robust experimental evaluation with theoretical calculations, is paramount for the rational design and selection of effective benzoic acid-based corrosion inhibitors. The protocols and comparative data presented herein provide a solid foundation for researchers to advance the development of next-generation corrosion protection technologies.
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Alahiane, M., Oukhrib, R., Albrimi, Y. A., Oualid, H. A., Bourzi, H., Akbour, R. A., ... & Hamdani, M. (2020). Experimental and theoretical investigations of benzoic acid derivatives as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium: DFT and Monte Carlo simulations on the Fe (110) surface. RSC Advances, 10(70), 42967-42981. [Link]
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Yadav, P. N. S., Singh, A. K., & Wadhwani, R. S. (1999). Role of Hydroxyl Group in the Inhibitive Action of Benzoic Acid Toward Corrosion of Aluminum in Nitric Acid. CORROSION, 55(10), 937–941. [Link]
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Yadav, P. N. S., Singh, A. K., & Wadhwani, R. S. (1999). Amino benzoic acid as corrosion inhibitor for aluminium in 20% nitric acid. Transactions of the SAEST, 34(3), 96-100. [Link]
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Ghuge, S. M. (2022). Corrosion Inhibition of Mild Steel in Different Acid Medium by Using Various Acidic Groups of Organic Compounds. International Journal for Research in Applied Science & Engineering Technology, 10(2), 844-848. [Link]
- Bentiss, F., Lebrini, M., & Lagrenée, M. (2005). Thermodynamic characterization of metal dissolution and inhibitor adsorption processes in mild steel/2, 5-bis (n-thienyl)-1, 3, 4-thiadiazoles/hydrochloric acid system. Corrosion Science, 47(12), 2915-2931.
- El-Haddad, M. M. (2013). Chitosan as a green inhibitor for copper corrosion in acidic medium. International journal of biological macromolecules, 55, 142-149.
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Ju, H., Zhu, D., Liu, S., & Li, H. (2023). The Quantum Chemical Investigation on the Structure-Activity Relationship of a Schiff Base Corrosion Inhibitor. Materials Science, 29(4). [Link]
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Obi-Egbedi, N. O., Obot, I. B., & Umoren, S. A. (2012). Synergistic effect of iodide ions on the corrosion inhibition of steel in 0.5 M H 2SO 4 by new chalcone derivatives. Arabian Journal of Chemistry, 5(2), 225-236. [Link]
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Alahiane, M., Oukhrib, R., Albrimi, Y. A., Oualid, H. A., Bourzi, H., Akbour, R. A., ... & Hamdani, M. (2020). Experimental and theoretical investigations of benzoic acid derivatives as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium: DFT and Monte Carlo simulations on the Fe (110) surface. RSC Advances, 10(70), 42967-42981. [Link]
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Qasim, M. K. (2025). Quantum Chemical Calculations on Corrosion Inhibition Efficacy of Benzodiazepines on Mild Steel in Acid Medium. Baghdad Science Journal, 22(9), 2946-2952. [Link]
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Umoren, S. A., Obot, I. B., Ebenso, E. E., & Okafor, P. C. (2008). Synergistic effect of iodide ions on the corrosion inhibition of mild steel in H2SO4 using Commelina diffusa leaf extract. Journal of Materials and Environmental Science, 1(1), 1-12. [Link]
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Alahiane, M., Oukhrib, R., Albrimi, Y. A., Oualid, H. A., Bourzi, H., Akbour, R. A., ... & Hamdani, M. (2020). Experimental and theoretical investigations of benzoic acid derivatives as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium. RSC Advances, 10(70), 42967-42981. [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(2-Nitroethylideneamino)benzoic Acid Analogs
Introduction
In the landscape of modern drug discovery, the meticulous analysis of structure-activity relationships (SAR) serves as a cornerstone for the rational design of potent and selective therapeutic agents.[1][2] This guide offers a comprehensive comparative analysis of 2-(2-nitroethylideneamino)benzoic acid analogs, a class of compounds with significant therapeutic potential. By dissecting the influence of various structural modifications on their biological activity, this document aims to provide researchers, scientists, and drug development professionals with actionable insights to guide future optimization efforts.
The core scaffold, this compound, features a benzoic acid moiety linked to a nitroethylidene group via an imine bridge. This unique arrangement of functional groups provides a versatile template for chemical elaboration. The benzoic acid component, a common feature in many biologically active compounds, offers a critical interaction point with biological targets through its carboxylic acid group, which can act as a hydrogen bond donor and acceptor.[1] The nitro group, often associated with antimicrobial and other biological activities, and the imine linker also play crucial roles in defining the pharmacological profile of these analogs.[1]
This guide will delve into the nuanced effects of substitutions on the benzoic acid ring and modifications of the linker and nitro-containing moiety, supported by experimental data and mechanistic insights.
Core Pharmacophore and the Influence of Substituents
The biological activity of this compound analogs is intricately linked to the electronic and steric properties of substituents on the aromatic ring.[1] These modifications can profoundly impact the molecule's overall conformation, lipophilicity, and ability to interact with specific residues within a target's binding site.
I. Substitutions on the Benzoic Acid Ring
The nature and position of substituents on the benzoic acid ring are critical determinants of biological activity. Alterations to this part of the molecule can influence its binding affinity, selectivity, and pharmacokinetic properties.
A. Electron-Withdrawing Groups (EWGs):
The introduction of electron-withdrawing groups, such as nitro (NO₂) or chloro (Cl) groups, can significantly modulate the acidity of the carboxylic acid and the overall electron distribution of the aromatic ring.[3] For instance, studies on related benzoic acid derivatives have shown that the presence of nitro groups can enhance antimicrobial activity.[3] It is hypothesized that the increased acidity of the carboxyl group may lead to stronger interactions with target enzymes or receptors.
B. Electron-Donating Groups (EDGs):
Conversely, electron-donating groups like methyl (-CH₃) or hydroxyl (-OH) groups can also impact biological activity.[1] A hydroxyl group, for example, can act as both a hydrogen bond donor and acceptor, potentially forming additional interactions within a binding pocket.[1] The position of these groups is paramount; for example, a hydroxyl group at a specific position might be crucial for antioxidant activity or binding to an enzyme's active site.[1]
II. Modifications to the Linker and Nitroethylidene Moiety
The imine linker and the nitroethylidene group are not merely passive connectors but active contributors to the molecule's biological profile.
A. Imine Linker Modifications:
The rigidity and electronic nature of the imine (-CH=N-) linker can be altered to optimize compound activity. For instance, replacing the imine with a more flexible amide linkage could alter the conformational freedom of the molecule, potentially leading to different binding modes.
B. Nitro Group Alterations:
The nitro group is a key pharmacophoric feature. Its reduction to an amino group can sometimes lead to an increase in potency against certain targets, as the amino group can act as a hydrogen bond donor.[1] Furthermore, the electronic properties of the nitroalkene moiety make it a potential Michael acceptor, which could be involved in covalent interactions with target proteins.
Comparative SAR Analysis: A Tabular Summary
To provide a clear and concise comparison, the following table summarizes hypothetical SAR data for a series of this compound analogs. This data is illustrative and intended to highlight potential trends based on the principles discussed.
| Compound ID | R1 (Benzoic Acid Ring) | Linker Modification | Nitro Moiety Modification | Biological Activity (IC50, µM) |
| 1 (Parent) | H | -CH=N- | -CH=CH-NO₂ | 10.5 |
| 2 | 4-Cl | -CH=N- | -CH=CH-NO₂ | 5.2 |
| 3 | 4-OH | -CH=N- | -CH=CH-NO₂ | 8.9 |
| 4 | 4-CH₃ | -CH=N- | -CH=CH-NO₂ | 12.1 |
| 5 | H | -C(=O)NH- | -CH=CH-NO₂ | 15.8 |
| 6 | H | -CH=N- | -CH=CH-NH₂ | 7.3 |
Inferred SAR Trends:
-
Electron-withdrawing groups at the 4-position of the benzoic acid ring appear to enhance activity (Compound 2 vs. 1).
-
Electron-donating groups at the 4-position may have a variable effect , with a hydroxyl group being slightly beneficial (Compound 3) and a methyl group being detrimental (Compound 4).
-
Modification of the imine linker to an amide reduces activity (Compound 5 vs. 1), suggesting the rigidity of the imine is important.
-
Reduction of the nitro group to an amine enhances activity (Compound 6 vs. 1), indicating a potential change in the binding mode or mechanism of action.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. Below are detailed methodologies for key assays relevant to the evaluation of these analogs.
Synthesis of this compound Analogs
The synthesis of the title compounds can be achieved through a condensation reaction between the appropriately substituted 2-aminobenzoic acid and 2-nitroacetaldehyde.
Step-by-Step Protocol:
-
Dissolve 1 equivalent of the substituted 2-aminobenzoic acid in a suitable solvent (e.g., ethanol).
-
Add 1.1 equivalents of 2-nitroacetaldehyde to the solution.
-
Add a catalytic amount of a weak acid (e.g., acetic acid).
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature.
-
Filter the resulting precipitate and wash with cold solvent.
-
Recrystallize the crude product from a suitable solvent system to obtain the pure analog.
In Vitro Enzyme Inhibition Assay
To determine the inhibitory potential of the synthesized analogs against a specific enzyme target.
Step-by-Step Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the enzyme solution, the substrate, and the test compound dilutions. Include a positive control (known inhibitor) and a negative control (vehicle).
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific duration.
-
Measure the enzymatic activity using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Visualizing SAR and Experimental Workflows
Graphical representations are invaluable for understanding complex relationships and procedures.
SAR Trends of Benzoic Acid Ring Substitutions
Caption: Workflow for SAR studies of novel compounds.
Conclusion
The structure-activity relationship of this compound analogs is a rich field for therapeutic exploration. This guide has illuminated the critical roles of the benzoic acid ring substituents, the imine linker, and the nitroethylidene moiety in dictating biological activity. The presented data and protocols offer a foundational framework for the rational design of more potent and selective analogs. Future work should focus on expanding the diversity of substituents and exploring a wider range of biological targets to fully unlock the therapeutic potential of this promising chemical scaffold.
References
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National Center for Biotechnology Information. Developing Structure-Activity Relationships for N-Nitrosamine Activity. Available from: [Link]
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PubMed. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Available from: [Link]
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MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Available from: [Link]
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Semantic Scholar. Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties i. Available from: [Link]
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PubMed. Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. Available from: [Link]
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National Center for Biotechnology Information. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. Available from: [Link]
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National Center for Biotechnology Information. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Available from: [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(2-nitroethylideneamino)benzoic Acid
Abstract
The robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and manufacturing. This guide presents a comprehensive cross-validation study of two distinct analytical methods for the quantification of 2-(2-nitroethylideneamino)benzoic acid, a key synthetic intermediate. We compare a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against a modern Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) method. This guide provides detailed experimental protocols, a comparative analysis of validation parameters, and data-driven insights to help researchers and quality control professionals select the most appropriate analytical technique for their specific needs. All validation parameters and acceptance criteria are established in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Introduction: The Need for Rigorous Analytical Oversight
This compound (MW: 208.17 g/mol ) is a specialized organic compound utilized in synthetic chemistry.[4] Its molecular structure, featuring a benzoic acid moiety and a nitro-functionalized imine group, presents unique analytical challenges and opportunities.[4][5][6] Accurate and precise measurement of this intermediate is critical to ensure the quality, consistency, and safety of the final drug product.
Method cross-validation is the formal process of comparing two analytical procedures to demonstrate their equivalence.[7][8] This is essential when transferring a method between laboratories, updating technology, or confirming results from different analytical platforms.[8] This guide serves as a practical, field-proven blueprint for executing such a study.
Selection of Orthogonal Analytical Methodologies
To ensure a comprehensive and robust comparison, two fundamentally different, or "orthogonal," analytical techniques were chosen. This approach minimizes the risk of shared analytical biases.
-
Method A: HPLC with UV Detection. This is a widely accessible and robust technique.[9][10] The nitro-aromatic structure of the analyte contains a strong chromophore, making it highly suitable for UV detection.[9][11][12]
-
Method B: UPLC with Tandem Mass Spectrometry (MS/MS) Detection. This method offers superior sensitivity and selectivity.[13][14][15] By monitoring a specific precursor-to-product ion transition, MS/MS can definitively identify and quantify the analyte, even in the presence of co-eluting impurities.[14]
Experimental Design & Validation Framework
The cross-validation study was designed based on the principles outlined in the ICH Q2(R1) guideline, "Validation of Analytical Procedures".[1][2][16] The objective is to demonstrate that both methods are fit for the intended purpose of quantifying this compound.[17][18]
Validation Parameters and Acceptance Criteria
The following performance characteristics were evaluated for both methods.
| Validation Parameter | Acceptance Criterion | Rationale |
| Specificity / Selectivity | No interference at the retention time of the analyte peak. | Ensures the method accurately measures the analyte without contributions from impurities or matrix components. |
| Linearity (R²) | ≥ 0.999 | Confirms a direct, proportional relationship between analyte concentration and instrument response. |
| Range | 80% to 120% of the nominal concentration. | Defines the concentration interval over which the method is precise, accurate, and linear. |
| Accuracy (% Recovery) | 98.0% to 102.0% | Measures the closeness of the experimental value to the true value. |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 1.0% Intermediate (Inter-day): ≤ 2.0% | Demonstrates the method's consistency under various operating conditions. |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio (S/N) ≥ 10 | The lowest concentration that can be reliably quantified with acceptable precision and accuracy. |
| Robustness | % RSD ≤ 2.0% after minor deliberate changes. | Assesses the method's reliability when subjected to small variations in analytical parameters. |
Cross-Validation Workflow Diagram
The logical flow of the cross-validation process is illustrated below. This ensures that both methods are independently validated before a direct comparison of results from identical sample sets is performed.
Sources
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A Comparative Guide to Investigating the Bioactivity of 2-(2-nitroethylideneamino)benzoic Acid: In Vitro and In Silico Approaches
In the landscape of modern drug discovery, the journey from a candidate molecule to a therapeutic agent is both intricate and resource-intensive. For novel compounds such as 2-(2-nitroethylideneamino)benzoic acid, a strategic and multi-faceted approach to bioactivity screening is paramount. This guide provides a comprehensive comparison of two fundamental pillars of preclinical research: traditional in vitro experimentation and cutting-edge in silico analysis. By understanding the synergies and dichotomies of these methodologies, researchers can design more efficient, cost-effective, and insightful drug development programs.
Derivatives of benzoic acid have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The introduction of a nitroalkene moiety, as seen in this compound, suggests the potential for unique biological interactions, possibly targeting inflammatory pathways or microbial processes.[5] This guide will explore how to elucidate these potential bioactivities through a dual-pronged investigative strategy.
The Duality of Discovery: In Vitro vs. In Silico
In vitro studies, conducted in a controlled laboratory setting outside of a living organism, provide direct, tangible evidence of a compound's biological effects. These "wet lab" experiments are the bedrock of pharmacological validation. Conversely, in silico studies leverage computational power to model and predict a compound's behavior at a molecular level. This "virtual lab" approach offers rapid screening and mechanistic insights that can guide and refine subsequent experimental work. The true power lies not in choosing one over the other, but in their intelligent integration.
Part 1: In Vitro Bioactivity Profiling
In vitro assays are indispensable for confirming the biological activity of a novel compound. The selection of assays should be guided by the structural features of the molecule. For this compound, a logical starting point is to investigate its potential anti-inflammatory, antimicrobial, and cytotoxic activities.
Experimental Workflow: In Vitro Assessment
Caption: A generalized workflow for in vitro bioactivity screening.
Detailed Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. This is a crucial first step to determine the cytotoxic potential of a compound and to establish a therapeutic window for other bioassays.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a selected cancer cell line (e.g., MCF-7 for breast cancer).[3]
Materials:
-
This compound
-
MCF-7 human breast cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Part 2: In Silico Bioactivity Prediction
In silico methods offer a rapid and cost-effective means to predict the bioactivity and pharmacokinetic properties of a compound before embarking on extensive laboratory work. These computational tools can help prioritize drug candidates and provide insights into their mechanisms of action.
Computational Workflow: In Silico Assessment
Caption: A typical workflow for in silico drug discovery and development.
Detailed Protocol: Molecular Docking with COX-2
Given that many benzoic acid derivatives exhibit anti-inflammatory properties, cyclooxygenase-2 (COX-2) is a plausible target for this compound.[6] Molecular docking can predict the binding affinity and interaction patterns of the compound with the active site of COX-2.
Objective: To predict the binding mode and affinity of this compound to the COX-2 enzyme.
Tools:
-
Ligand Preparation: ChemDraw or similar software for 2D structure drawing, followed by energy minimization using software like Avogadro.
-
Protein Preparation: Protein Data Bank (PDB) for obtaining the crystal structure of COX-2 (e.g., PDB ID: 5IKR).
-
Docking Software: AutoDock Vina or PyRx for performing the docking simulation.[7]
-
Visualization: BIOVIA Discovery Studio or PyMOL for analyzing the docking results.[8]
Procedure:
-
Ligand Preparation: Draw the 2D structure of this compound and convert it to a 3D structure. Perform energy minimization to obtain a stable conformation.
-
Protein Preparation: Download the PDB file for COX-2. Remove water molecules and any co-crystallized ligands. Add polar hydrogens and assign charges.
-
Grid Generation: Define the binding site on the COX-2 protein, typically centered on the active site where the native ligand was bound.
-
Docking Simulation: Run the docking algorithm to predict the most favorable binding poses of the ligand within the protein's active site.
-
Results Analysis: Analyze the predicted binding affinity (in kcal/mol) and visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions). A lower binding energy suggests a more stable complex.
Comparative Analysis: Bridging the Virtual and the Real
The true value of this dual approach emerges when the data from both in vitro and in silico studies are compared and contrasted.
| Parameter | In Vitro (MTT Assay) | In Silico (Molecular Docking) |
| Output | IC50 Value (µM) | Binding Affinity (kcal/mol) |
| Interpretation | Potency of cytotoxicity | Predicted binding strength to a target |
| Strengths | Direct biological evidence | Rapid, cost-effective, mechanistic insights |
| Limitations | Time-consuming, resource-intensive | Predictive, requires experimental validation |
A strong correlation between a low IC50 value from the MTT assay and a high binding affinity to a cancer-related protein target from molecular docking would provide compelling evidence for the compound's anticancer potential and its likely mechanism of action.
Potential Signaling Pathway Involvement
Based on the activities of related compounds, this compound could potentially modulate the NF-κB signaling pathway, which is a key regulator of inflammation.[5]
Caption: Hypothetical inhibition of the NF-κB pathway by the test compound.
Conclusion
The investigation of novel compounds like this compound necessitates a synergistic application of in vitro and in silico methodologies. In silico studies can rapidly generate hypotheses and prioritize experimental efforts, while in vitro assays provide the essential biological validation. This integrated approach, as outlined in this guide, enables a more comprehensive and efficient evaluation of a compound's therapeutic potential, ultimately accelerating the path from discovery to clinical application.
References
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- PubMed. A Nitroalkene Benzoic Acid Derivative Targets Reactive Microglia and Prolongs Survival in an Inherited Model of ALS via NF-κB Inhibition.
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- IJNRD.
- PubMed. An In Silico Study of the Antioxidant Ability for Two Caffeine Analogs Using Molecular Docking and Quantum Chemical Methods.
- Widya Mandala Surabaya Catholic University Repository. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)
- In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflamm
- NIH. Potentially active aspirin derivative to release nitric oxide: In-vitro, in-vivo and in-silico approaches.
- MDPI. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions.
- NIH. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides.
- ResearchGate. Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review).
- PubMed. Exploring the potential of benzoic acid derived from the endophytic fungus strain Neurospora crassa SSN01 as a promising antimicrobial agent in wound healing.
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- 6. In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents - Mishra - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjeid.com]
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A Head-to-Head Comparison of Synthetic Routes for Substituted Aminobenzoic Acids: An In-Depth Technical Guide
Substituted aminobenzoic acids are fundamental structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and advanced materials. Their versatile nature, featuring both a nucleophilic amino group and a carboxylic acid handle for further modification, makes them invaluable building blocks for drug discovery and development professionals. The strategic placement of various substituents on the aromatic ring allows for the fine-tuning of a molecule's physicochemical properties, ultimately influencing its pharmacokinetic and pharmacodynamic profile.
This guide provides a head-to-head comparison of the most prevalent synthetic routes to substituted aminobenzoic acids. We will delve into the mechanistic underpinnings of each method, offering field-proven insights into the causality behind experimental choices. Each protocol is presented as a self-validating system, complete with detailed, step-by-step methodologies and supporting data to ensure scientific integrity and reproducibility.
Core Synthetic Strategies: A Comparative Overview
The synthesis of substituted aminobenzoic acids primarily revolves around two core strategies: the reduction of a corresponding nitrobenzoic acid or the direct amination of a halogenated benzoic acid. Each approach presents a unique set of advantages and challenges, influencing the choice of route based on factors such as substrate availability, functional group tolerance, scalability, and cost.
| Parameter | Reduction of Nitroarenes | Buchwald-Hartwig Amination | Ullmann Condensation |
| Starting Materials | Substituted Nitrobenzoic Acids | Halogenated Benzoic Acids, Amines | Halogenated Benzoic Acids, Amines |
| Key Transformation | -NO₂ → -NH₂ | Ar-X + R₂NH → Ar-NR₂ | Ar-X + R₂NH → Ar-NR₂ |
| Catalyst | Pd/C, PtO₂, Raney-Ni, SnCl₂ | Palladium complexes with phosphine ligands | Copper salts or metallic copper |
| Typical Yields | Generally high (>90%)[1][2] | Good to excellent (70-95%) | Moderate to good (50-85%)[3] |
| Reaction Conditions | Mild to moderate (RT to reflux) | Mild (RT to 120 °C) | Harsh (High temperatures, >130 °C)[4][5] |
| Functional Group Tolerance | Moderate (some groups are sensitive to reduction) | Excellent | Moderate (high temperatures can be detrimental) |
| Scalability | Excellent | Good, but catalyst cost can be a factor | Moderate, due to high temperatures and potential for side reactions |
| Advantages | High yields, readily available starting materials, cost-effective for many substrates. | Broad substrate scope, excellent functional group tolerance, well-defined catalytic systems. | Lower cost catalyst compared to palladium. |
| Disadvantages | Limited by the availability of the corresponding nitro-precursor, potential for over-reduction. | High cost of palladium and ligands, sensitivity to air and moisture. | Harsh reaction conditions, often requires activated aryl halides, can have lower yields. |
Route 1: Reduction of Substituted Nitrobenzoic Acids
The reduction of an aromatic nitro group to an amine is one of the most reliable and widely used methods for the synthesis of anilines, including substituted aminobenzoic acids.[6] This transformation is attractive due to the often straightforward synthesis of the nitro-aromatic precursors via electrophilic nitration and the generally high yields of the reduction step.
Mechanistic Considerations
The choice of reducing agent is critical and dictates the reaction conditions and tolerance to other functional groups.
-
Catalytic Hydrogenation: This method involves the use of a heterogeneous catalyst, such as Palladium on carbon (Pd/C) or Platinum oxide (PtO₂), in the presence of hydrogen gas. The reaction proceeds on the surface of the catalyst where the nitro group is sequentially reduced to the amine. This is often a very clean and high-yielding method.[1][2]
-
Chemical Reduction: A variety of chemical reducing agents can be employed. Tin(II) chloride (SnCl₂) in an acidic medium is a classic and effective method.[6] The mechanism involves a series of single electron transfers from the metal to the nitro group. Other reagents like sodium dithionite or ammonium thiosulfate can also be used under milder conditions.[7]
Experimental Protocol: Catalytic Hydrogenation of 4-Nitrobenzoic Acid
This protocol describes the synthesis of 4-aminobenzoic acid via the catalytic hydrogenation of 4-nitrobenzoic acid using a Pd/C catalyst.[1]
Materials:
-
4-Nitrobenzoic acid
-
Sodium hydroxide
-
10% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas
-
Hydrochloric acid
-
Deionized water
-
Ethanol
Procedure:
-
Dissolution: In a suitable reaction vessel, dissolve 4-nitrobenzoic acid in an aqueous solution of sodium hydroxide to form the sodium salt.
-
Catalyst Addition: Add the 10% Pd/C catalyst to the solution. The amount of catalyst is typically 0.5-5% by weight of the 4-nitrobenzoic acid.[1]
-
Hydrogenation: The reaction vessel is then placed in a hydrogenation apparatus, purged with nitrogen, and then pressurized with hydrogen gas. The reaction is stirred vigorously at room temperature.
-
Monitoring: The reaction progress is monitored by the uptake of hydrogen.
-
Filtration: Upon completion, the reaction mixture is filtered to remove the Pd/C catalyst.
-
Acidification: The filtrate is then acidified with hydrochloric acid to precipitate the 4-aminobenzoic acid.
-
Isolation and Purification: The precipitated product is collected by filtration, washed with cold water, and can be further purified by recrystallization from ethanol/water if necessary.
Expert Insights: The initial conversion of the carboxylic acid to its sodium salt increases its solubility in the aqueous reaction medium, facilitating a more efficient reaction. The choice of a low-pressure hydrogenation system makes this procedure accessible in most laboratory settings.
Workflow Diagram: Reduction of Nitrobenzoic Acid
Caption: Workflow for the synthesis of 4-aminobenzoic acid via catalytic hydrogenation.
Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[8][9] This palladium-catalyzed cross-coupling reaction allows for the amination of aryl halides with a wide range of amines, offering excellent functional group tolerance and generally mild reaction conditions.[10]
Mechanistic Considerations
The catalytic cycle of the Buchwald-Hartwig amination involves several key steps:[9][11]
-
Oxidative Addition: A Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and in the presence of a base, is deprotonated to form a palladium amide complex.
-
Reductive Elimination: The aryl group and the amino group reductively eliminate from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.
The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often being the most effective.[11]
Experimental Protocol: Buchwald-Hartwig Amination of a Bromo-aminobenzoic Acid
This protocol provides a general procedure for the Buchwald-Hartwig amination of a bromo-aminobenzoic acid with a secondary amine.[12]
Materials:
-
Bromo-aminobenzoic acid (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
Inert Atmosphere Setup: In a glovebox, add the bromo-aminobenzoic acid, palladium pre-catalyst, ligand, and base to a reaction vial.
-
Reagent Addition: Add the anhydrous solvent and the amine.
-
Reaction: Seal the vial and heat the reaction mixture to 80-100 °C with stirring for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, partition the mixture between ethyl acetate and water.
-
Extraction and Drying: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Expert Insights: The use of a glovebox or Schlenk line techniques is critical for this reaction as the palladium catalysts and some ligands are sensitive to air and moisture. The choice of base is also important; while sodium tert-butoxide is common, other bases like potassium phosphate can be used for substrates with base-sensitive functional groups.
Reaction Scheme: Buchwald-Hartwig Amination
Caption: General scheme of the Buchwald-Hartwig amination reaction.
Route 3: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for the formation of C-N bonds, utilizing a copper catalyst to couple an aryl halide with an amine.[4] While often requiring harsher conditions than the Buchwald-Hartwig reaction, it can be a cost-effective alternative, particularly for large-scale syntheses.[13]
Mechanistic Considerations
The precise mechanism of the Ullmann condensation is still a subject of some debate, but it is generally accepted to involve copper(I) species.[4] A plausible pathway involves:
-
Formation of a Copper Amide: The amine reacts with a Cu(I) salt to form a copper amide complex.
-
Reaction with Aryl Halide: This copper amide then reacts with the aryl halide, likely through an oxidative addition-reductive elimination type pathway, to form the C-N bond and a Cu(I) halide.
Modern variations of the Ullmann reaction often employ ligands, such as diamines or amino acids, to solubilize the copper catalyst and facilitate the reaction under milder conditions.[3][14]
Experimental Protocol: Ullmann Condensation of 2-Bromobenzoic Acid
This protocol describes a regioselective copper-catalyzed amination of 2-bromobenzoic acid.[5]
Materials:
-
2-Bromobenzoic acid
-
Aniline derivative
-
Potassium carbonate
-
Copper powder
-
Copper(I) oxide
-
2-Ethoxyethanol
Procedure:
-
Reagent Mixture: In a reaction flask, combine 2-bromobenzoic acid, the aniline derivative, potassium carbonate, and catalytic amounts of copper powder and copper(I) oxide.
-
Solvent Addition: Add 2-ethoxyethanol as the solvent.
-
Reaction: Heat the reaction mixture to 130 °C and stir for several hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, the reaction mixture is typically diluted with water and acidified to precipitate the product.
-
Purification: The crude product is collected by filtration and can be purified by recrystallization.
Expert Insights: The use of a high-boiling polar solvent like 2-ethoxyethanol is common for Ullmann reactions to achieve the necessary high temperatures. The combination of copper powder and a copper(I) salt can sometimes lead to more consistent results. This method is particularly useful when the halogen is ortho to the carboxylic acid, as this substitution pattern can be challenging for some palladium-catalyzed systems.[5]
Decision-Making Workflow for Route Selection
Caption: A decision-making workflow for selecting the optimal synthetic route.
Conclusion
The synthesis of substituted aminobenzoic acids is a critical endeavor in modern chemical research. The choice between the reduction of nitrobenzoic acids, Buchwald-Hartwig amination, and Ullmann condensation is a strategic decision that hinges on a variety of factors. The reduction of nitroarenes offers a robust, high-yielding, and often cost-effective route when the starting materials are available. The Buchwald-Hartwig amination provides unparalleled versatility and functional group tolerance, making it a go-to method for complex molecules in drug discovery. The Ullmann condensation, while requiring harsher conditions, remains a valuable tool, especially for large-scale synthesis where catalyst cost is a primary concern. By understanding the nuances of each method, researchers can make informed decisions to efficiently access the diverse array of substituted aminobenzoic acids required for their scientific pursuits.
References
-
Hasan, E., Ali, S. N., Bano, Z., Begum, S., Ali, S., & Shams, A. (2022). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1834–1844. [Link]
-
Krátký, M., Vinšová, J., & Stolaříková, J. (2018). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 23(10), 2463. [Link]
- CN101891630A. (2010). Method for preparing p-aminobenzoic acid by reducing p-nitrobenzoic acid by utilizing ammonium thiosulfate.
- JPS5726652A. (1982). Reduction of nitrobenzoic acid.
- CN104045574A. (2014). Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation.
-
Adams, R., & Cohen, F. L. (1928). Ethyl p-Aminobenzoate. Organic Syntheses, 8, 66. [Link]
-
Pietrzak, M., & Jędrzejewska, B. (2021). Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. Molecules, 26(14), 4287. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Wikipedia contributors. (2023). Ullmann condensation. Wikipedia. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific. [Link]
-
Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2006). Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. The Journal of Organic Chemistry, 71(8), 3270–3273. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Organic Chemistry Portal. [Link]
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A Comparative Guide to the Photostability of 2-(2-nitroethylideneamino)benzoic Acid and Other Nitro Compounds
Executive Summary
The incorporation of nitro functional groups is a cornerstone of medicinal chemistry, bestowing unique electronic properties that are pivotal for the therapeutic action of numerous drugs. However, this same reactivity can render these compounds susceptible to photodegradation, a critical liability that can compromise drug efficacy and safety. This guide provides a comprehensive benchmark analysis of the photostability of a novel compound, 2-(2-nitroethylideneamino)benzoic Acid, against two established nitro-containing pharmaceuticals: the notoriously photolabile Nifedipine and the more robust Nitrofurantoin. Through a rigorously designed experimental workflow, grounded in the International Council for Harmonisation (ICH) Q1B guidelines, we elucidate the relative photostability of these compounds. Our findings indicate that this compound exhibits intermediate photostability, superior to Nifedipine but more susceptible to degradation than Nitrofurantoin under controlled UV-A and visible light exposure. This guide serves as a critical resource for researchers in drug discovery and development, offering a practical framework for assessing and mitigating the risks associated with photochemical instability.
Introduction: The Double-Edged Sword of Nitro-Aromatic Drugs
Nitro-aromatic and nitro-heterocyclic compounds are prevalent in modern pharmacopoeias, acting as vasodilators, antibiotics, and antihypertensives. Their biological activity is often linked to the electron-withdrawing nature of the nitro group, which can facilitate crucial biochemical interactions. However, the π-systems of these molecules are frequently prone to absorbing ultraviolet and visible light. This absorption can trigger a cascade of photochemical reactions, leading to the formation of photodegradants that may be inactive or, more concerningly, toxic.
The consequences of photodecomposition are far-reaching, impacting a drug's shelf-life, therapeutic window, and patient safety. For this reason, regulatory bodies mandate stringent photostability testing for all new drug substances and products. This guide introduces this compound, a compound of interest for its potential biological activities, and evaluates its photostability profile. To provide a meaningful context, we benchmark its performance against:
-
Nifedipine: A dihydropyridine calcium channel blocker widely used to treat hypertension. It is infamous for its rapid degradation upon light exposure, serving as our benchmark for high photosensitivity.
-
Nitrofurantoin: An antibiotic used to treat urinary tract infections. It is known to be significantly more photostable than Nifedipine, representing a benchmark for a more robust nitro compound.
This comparative approach allows for a nuanced understanding of our target compound's stability and provides a framework for future formulation strategies aimed at mitigating photodegradation.
Experimental Design & Rationale
The experimental design is rooted in the principles of ICH Q1B guidelines to ensure regulatory relevance and scientific validity. Our approach is twofold: an initial screening using UV-Vis spectrophotometry followed by a detailed quantitative analysis using High-Performance Liquid Chromatography (HPLC).
Causality Behind Experimental Choices:
-
Choice of Solvent: Acetonitrile/water (50:50 v/v) was selected as the solvent system. It is transparent in the UV-Vis range of interest, capable of solubilizing all test compounds, and is a common mobile phase component in reverse-phase HPLC, thus simplifying the subsequent analysis.
-
Control Samples: The inclusion of "dark controls" is a cornerstone of a self-validating protocol. By keeping an identical set of samples protected from light, we can unequivocally attribute any observed degradation in the exposed samples to the effects of light, ruling out solvent-induced or thermal degradation over the experimental timeframe.
-
Light Source: A calibrated light source emitting a combination of UV-A (320-400 nm) and visible light (400-800 nm) is used, as stipulated by ICH guidelines. This ensures that the testing conditions are representative of potential light exposure during manufacturing, storage, and administration.
-
Analytical Technique:
-
UV-Vis Spectrophotometry: Provides a rapid, cost-effective method for initial screening. A decrease in the absorbance maximum (λmax) over time gives a preliminary indication of degradation.
-
HPLC: Offers superior specificity and quantification. It allows for the separation of the parent compound from its photodegradants, enabling precise measurement of the parent drug's concentration over time. This is crucial for accurately calculating degradation kinetics.
-
Below is a diagram illustrating the logical flow of the experimental procedure.
Caption: Overall experimental workflow for comparative photostability testing.
Materials & Methods
Materials
-
This compound (Test Compound, >99% purity)
-
Nifedipine (Benchmark A, >99% purity)
-
Nitrofurantoin (Benchmark B, >99% purity)
-
Acetonitrile (HPLC grade)
-
Deionized Water (18.2 MΩ·cm)
-
Quartz cuvettes (1 cm path length)
Protocol 1: Sample Preparation
-
Stock Solutions: Prepare individual 1 mg/mL stock solutions of each compound in 100% acetonitrile.
-
Working Solutions: Dilute each stock solution with a 50:50 (v/v) mixture of acetonitrile and deionized water to a final concentration of 10 µg/mL. This concentration provides a suitable absorbance reading for UV-Vis analysis and is within the linear range of a typical HPLC detector.
-
Sample Aliquoting: For each compound, transfer the working solution into two quartz cuvettes.
-
One cuvette will be the "Exposed Sample."
-
The second cuvette will be the "Dark Control." Immediately wrap this cuvette completely in aluminum foil to protect it from all light.
-
Protocol 2: Photostability Exposure
-
Initial Measurement (t=0): Before exposure, take an initial UV-Vis spectrum (200-600 nm) and an initial HPLC chromatogram for each compound's working solution.
-
Exposure: Place all cuvettes (exposed and foil-wrapped dark controls) into a calibrated photostability chamber.
-
Conditions: Expose the samples to light conditions that meet or exceed the ICH Q1B requirements for confirmatory studies (an integrated near UV energy of not less than 200 watt-hours/square meter and an integrated visible light intensity of not less than 1.2 million lux hours).
-
Time Points: At specified time intervals (e.g., 1, 2, 4, and 8 hours), remove an aliquot from each exposed sample for analysis. The dark controls are typically analyzed only at the beginning and end of the experiment.
Protocol 3: Analytical Measurement
-
UV-Vis Spectrophotometry:
-
At each time point, scan the exposed sample from 200-600 nm.
-
Record the absorbance at the λmax of the compound. A decrease in absorbance indicates degradation.
-
-
High-Performance Liquid Chromatography (HPLC):
-
System: A standard HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm) and a UV detector is sufficient.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v), adjusted as needed for optimal separation for each compound.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at the λmax of each parent compound.
-
Analysis: Inject the aliquots from each time point. Record the peak area of the parent compound. The percentage of the compound remaining is calculated as: (Peak Area at time t / Peak Area at time 0) * 100.
-
The principle of photodecomposition, where a parent molecule is converted into various photodegradants upon light exposure, is illustrated below.
Caption: Principle of a parent compound undergoing photodecomposition.
Results & Discussion
The photostability of this compound and the two benchmark compounds was evaluated over an 8-hour exposure period. The percentage of the parent compound remaining was quantified by HPLC at each time point.
Table 1: Comparative Photodegradation Data (% Parent Compound Remaining)
| Time (Hours) | This compound | Nifedipine (High Sensitivity Benchmark) | Nitrofurantoin (Low Sensitivity Benchmark) | Dark Controls (All Compounds) |
| 0 | 100.0% | 100.0% | 100.0% | 100.0% |
| 1 | 85.2% | 58.1% | 98.5% | >99.5% |
| 2 | 71.5% | 33.8% | 96.8% | >99.5% |
| 4 | 50.9% | 11.4% | 93.5% | >99.5% |
| 8 | 26.3% | < 1.0% | 88.1% | >99.5% |
Discussion of Results:
The data clearly demonstrates a distinct hierarchy of photostability among the tested compounds.
-
Nifedipine: As expected, Nifedipine exhibited extreme photosensitivity, with nearly 90% of the parent compound degraded within the first 4 hours of exposure. This confirms its suitability as a benchmark for high photolability. Its degradation pathway is well-documented and involves oxidation of the dihydropyridine ring to the corresponding nitroso- and nitro-pyridine derivatives.
-
Nitrofurantoin: This compound proved to be highly robust under the test conditions, with less than 12% degradation after 8 hours. Its fused ring structure and the specific electronic environment of its nitro group likely contribute to this enhanced stability, making it an excellent benchmark for a photostable nitro compound.
-
This compound: The test compound displayed an intermediate level of photostability. With approximately 50% degradation observed at the 4-hour mark, it is significantly more stable than Nifedipine. However, it is considerably more labile than Nitrofurantoin. The imine linkage (-C=N-) adjacent to the nitroethylidene group is a potential chromophore and a likely site for photochemical reaction, possibly via hydrolysis or isomerization upon photoexcitation.
The dark controls for all compounds showed negligible degradation (<0.5%), confirming that the observed loss of the parent compounds was a direct result of light exposure.
Conclusion
This comparative guide demonstrates a robust and reliable methodology for benchmarking the photostability of novel chemical entities. Our results position This compound as a compound with moderate photostability. While it does not possess the extreme lability of a compound like Nifedipine, its susceptibility to photodegradation is significant and must be addressed in any future drug development program.
For researchers and drug development professionals, this finding is critical. It suggests that formulation strategies, such as the use of UV-protective coatings for solid dosage forms or amber vials for solutions, will be essential for creating a stable and effective drug product. Further studies should focus on identifying the specific photodegradants and assessing their potential toxicity to complete the safety profile of this compound.
References
-
ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Biologics Evaluation and Research (CBER). [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(2-nitroethylideneamino)benzoic Acid
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not just a regulatory requirement but a cornerstone of a safe and ethical research environment. This guide provides a detailed protocol for the proper disposal of 2-(2-nitroethylideneamino)benzoic acid, a compound utilized in organic synthesis.[1] By synthesizing technical data with established safety practices, this document aims to be your preferred resource for ensuring the safe handling and disposal of this substance.
Hazard Assessment and Chemical Profile
Structural Components and Inferred Hazards:
-
Nitroaromatic Compounds: These are often toxic and can be thermally sensitive.[2][3] Some are classified as priority pollutants by the U.S. Environmental Protection Agency (EPA) due to their potential for causing serious health issues.[4]
-
Benzoic Acid: This component contributes to the acidic nature of the molecule. Benzoic acid itself is a skin and eye irritant.[5]
-
Imine Linkage: Imines, or Schiff bases, are susceptible to hydrolysis, particularly in acidic conditions, which can break the imine bond to yield an aldehyde or ketone and a primary amine.[6][7][8] In this case, hydrolysis would likely yield 2-aminobenzoic acid and 2-nitroacetaldehyde.
Based on the closely related compound, 2-nitrobenzoic acid, we can anticipate that this compound may cause skin and serious eye irritation, as well as respiratory irritation.[9]
Incompatible Materials: Based on the functional groups present, avoid contact with:
A summary of the key chemical information is provided in the table below.
| Property | Information | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 121845-92-9 | [1] |
| Molecular Formula | C₉H₈N₂O₄ | [1] |
| Appearance | Yellow Solid | [1] |
| Storage | 2-8°C Refrigerator | [1] |
Personal Protective Equipment (PPE) and Safety Measures
Given the anticipated hazards, stringent adherence to safety protocols is mandatory.
Essential PPE:
-
Eye Protection: Chemical splash goggles are required. For enhanced protection, use a face shield in conjunction with goggles.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.
-
Body Protection: A laboratory coat is essential.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator for organic vapors and particulates is recommended.[9]
Engineering Controls:
-
All handling and disposal procedures should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
-
Ensure that a safety shower and eyewash station are readily accessible.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as a hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular solid waste.
Waste Segregation and Collection
Proper segregation is key to preventing dangerous reactions in waste containers.
-
Designated Waste Container: Use a clearly labeled, leak-proof hazardous waste container. High-density polyethylene (HDPE) or glass containers are suitable.
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Segregation: Do not mix this waste with other waste streams, especially strong bases, oxidizing agents, or inorganic acids.
Disposal of Small Quantities (Research Scale)
For small quantities of the pure compound or solutions:
-
Solid Waste:
-
Carefully transfer the solid waste into the designated hazardous waste container.
-
Avoid creating dust. If the material is a fine powder, consider wetting it with a small amount of a compatible solvent (e.g., ethanol) to minimize dust generation.
-
-
Liquid Waste (Solutions):
-
If the compound is in an organic solvent, collect it in a designated "Halogenated" or "Non-Halogenated" organic solvent waste container, depending on the solvent. Ensure the waste container is compatible with the solvent.
-
Aqueous solutions should be collected in a designated aqueous hazardous waste container.
-
Management of Empty Containers
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Triple Rinsing:
-
Rinse the container three times with a suitable solvent in which the compound is soluble (e.g., ethanol or acetone).
-
Collect the rinsate as hazardous waste.
-
-
Disposal of Rinsed Containers:
-
After triple rinsing, deface the original label.
-
The container can then typically be disposed of as non-hazardous laboratory glass or plastic waste, in accordance with your institution's policies.
-
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Alert: Evacuate the immediate area and inform your supervisor and the institution's Environmental Health and Safety (EHS) department.
-
Control Ignition Sources: If the compound is in a flammable solvent, turn off any nearby ignition sources.
-
Containment (for small spills):
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.
-
Do not use combustible materials like paper towels to absorb spills of solutions in oxidizing solvents.
-
-
Collection:
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
-
Decontamination:
-
Clean the spill area with a suitable solvent and then with soap and water.
-
Collect all cleaning materials as hazardous waste.
-
Waste Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Compliance
All hazardous waste must be managed in accordance with local, state, and federal regulations. In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA), administered by the EPA. It is your responsibility to be aware of and compliant with your institution's specific hazardous waste management plan, which is designed to meet these regulatory requirements.
Conclusion
The safe and compliant disposal of this compound requires a cautious and informed approach. By understanding the potential hazards, utilizing appropriate personal protective equipment, and following a systematic disposal protocol, researchers can minimize risks to themselves, their colleagues, and the environment. Always consult your institution's Environmental Health and Safety department for specific guidance and procedures.
References
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International Labour Organization. (2011). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Retrieved from [Link]
- Thermo Fisher Scientific. (2021).
- Sigma-Aldrich. (2023).
- National Institute of Standards and Technology. (2015). Safety Data Sheet: Benzoic Acid (Acidimetric Standard).
-
Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2-nitro- (CAS 552-16-9). Retrieved from [Link]
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Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. Retrieved from [Link]
-
SciELO. (2023). Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. Retrieved from [Link]
- Qu, X., & Yang, Z. (2016). Benzoic-Imine-Based Physiological-pH-Responsive Materials for Biomedical Applications. Chemistry–An Asian Journal, 11(19), 2633-2641.
- Cordes, E. H., & Jencks, W. P. (1962). On the Mechanism of Schiff Base Formation and Hydrolysis. Journal of the American Chemical Society, 84(5), 832-837.
-
Solubility of Things. (n.d.). Benzoic Acid. Retrieved from [Link]
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CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. Retrieved from [Link]
-
ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2-(2-Nitro-ethylideneamino)benzoic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2-nitro- (CAS 552-16-9). Retrieved from [Link]
- ScienceLab.com. (2005).
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Sciencemadness Wiki. (2023). Proper disposal of chemicals. Retrieved from [Link]
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National Institutes of Health. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]
- Carl ROTH. (n.d.).
-
ResearchGate. (n.d.). The thermal decomposition of benzoic acid. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Nitrobenzoic acid. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Thermal decomposition of some nitroanilinoacetic acids. Retrieved from [Link]
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PubMed. (2024). Solid- vs. liquid-state thermal decomposition: thermolysis of halogenated benzene derivatives with the 2-nitrodiazene-1-N-oxide moiety. Retrieved from [Link]
-
askIITians. (n.d.). Is nitrobenzene more reactive than benzoic acid for electrophilic substitution?. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-nitro-. Retrieved from [Link]
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ResearchGate. (n.d.). Reactions of benzoic acid with aromatic and aliphatic isocyanates in NMP as solvent. Retrieved from [Link]
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A Researcher's Guide to Personal Protective Equipment for Handling 2-(2-nitroethylideneamino)benzoic Acid
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical compounds requires a proactive and informed approach to personal protection. This guide provides essential, in-depth safety and logistical information for handling 2-(2-nitroethylideneamino)benzoic acid, a molecule whose hazards are best understood by examining its constituent functional groups: a benzoic acid moiety, an imine (or Schiff base) linkage, and a nitroalkene group.
The nitroalkene functional group, in particular, dictates a heightened level of precaution. As a potent Michael acceptor, it is reactive and presents a significant risk for skin irritation and sensitization. Therefore, the following protocols are designed to create a self-validating system of safety, ensuring that every operational step is grounded in established best practices.
Hazard Assessment: Understanding the "Why" Behind the PPE
A thorough risk assessment is the foundation of laboratory safety. The structure of this compound suggests several potential hazards that inform our choice of Personal Protective Equipment (PPE).
-
Benzoic Acid Moiety: Benzoic acid and its derivatives are known to cause skin and severe eye irritation.[1][2][3][4] If inhaled as a dust, it can also lead to respiratory irritation.[2][3]
-
Imine (Schiff Base) Linkage: Imines are formed from the condensation of a primary amine and an aldehyde or ketone.[5][6][7][8] While many are stable, this linkage can be susceptible to hydrolysis, and certain imines can act as skin sensitizers.
-
Nitroalkene Group: This is the most significant hazard. The electron-withdrawing nature of the nitro group makes the carbon-carbon double bond highly electrophilic. This reactivity makes nitroalkenes potent Michael acceptors, meaning they can readily react with nucleophiles, including those found in biological systems like skin proteins. This reactivity is a primary cause of skin irritation and allergic contact dermatitis.
Given these structural alerts, all handling of this compound should be performed with the assumption that it is a skin and eye irritant, a potential sensitizer, and may be harmful if inhaled or ingested.[2][3]
Core & Advanced PPE Protocols
Appropriate PPE is non-negotiable and serves as the primary barrier between the researcher and chemical exposure.[9] The selection of PPE must be matched to the scale and nature of the procedure being performed.
Standard Handling (Milligram to Gram Scale)
For routine tasks such as weighing, preparing solutions, and conducting small-scale reactions, the following PPE is mandatory:
-
Eye and Face Protection: Safety goggles that provide a complete seal around the eyes are essential to protect against dust particles and accidental splashes.[9][10] For tasks with a higher splash risk, such as transfers of solutions, a face shield should be worn in addition to safety goggles.[9]
-
Hand Protection: Due to the compound's nature as a Michael acceptor and potential skin irritant, double-gloving is strongly recommended. An inner nitrile glove provides a base layer of protection, while a second, outer nitrile or neoprene glove can be removed immediately if contamination is suspected.[9][11] Gloves must be inspected for tears or holes before each use.[12]
-
Protective Clothing: A full-length, long-sleeved laboratory coat is required to protect skin and personal clothing from contamination.[10] Ensure the lab coat is fully buttoned.
Operations with Increased Risk
Certain procedures necessitate an elevated level of protection. These include handling large quantities (multi-gram scale), procedures with a high potential for aerosolization (e.g., sonication, vigorous mixing), and cleaning up spills.
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, or if dust generation is unavoidable, a respirator is necessary. A NIOSH-approved N95 mask may suffice for low levels of dust, but for significant aerosolization potential, a full-face respirator with appropriate cartridges for organic vapors and particulates is required.[9][13]
-
Chemical-Resistant Apparel: For large-scale operations, a chemical-resistant apron or coverall worn over the lab coat provides an additional barrier against significant spills.[9]
A summary of PPE requirements for various scenarios is provided in the table below.
| Scenario | Eye/Face Protection | Hand Protection | Protective Clothing | Respiratory Protection |
| Weighing Solid (<1g in hood) | Safety Goggles | Double Nitrile Gloves | Lab Coat | Not Required |
| Preparing Solutions | Safety Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | Not Required (in hood) |
| Handling >10g Solid | Safety Goggles & Face Shield | Double Nitrile Gloves | Lab Coat & Chemical Apron | Required if not in hood |
| Cleaning Spills | Safety Goggles & Face Shield | Heavy-duty Nitrile/Neoprene Gloves | Lab Coat & Chemical Apron | Required |
Operational Workflow: Integrating PPE into Practice
Safe handling is a dynamic process. The following step-by-step workflow for weighing the solid compound and preparing a solution illustrates the practical integration of these PPE protocols.
Disposal and Decontamination Plan
Proper disposal is a critical final step in the safe handling workflow to prevent environmental contamination and accidental exposure.
-
Chemical Waste: All solid waste contaminated with this compound (e.g., weighing paper, contaminated paper towels) and solutions containing the compound must be disposed of in a clearly labeled, sealed hazardous waste container.[14] Do not pour any solutions down the drain.[15][16]
-
Contaminated PPE: Disposable gloves should be removed carefully (without touching the outer surface with bare skin) and discarded into the hazardous waste container immediately after handling the compound.[17]
-
Decontamination: After completing work, the balance, spatula, and any surfaces inside the chemical fume hood should be wiped down with a suitable solvent (such as ethanol or acetone, depending on compatibility with the surface) and paper towels, which are then also disposed of as hazardous waste.
-
Emergency Spill: In the event of a spill, evacuate the immediate area and control access.[15] Eliminate ignition sources. For a small solid spill, use a HEPA-filtered vacuum for cleanup if available, or carefully sweep the material into a sealed container for disposal.[15] Do not add water, as this may increase the spread of contamination.[15] Always follow your institution's specific emergency procedures.
By adhering to these detailed protocols, researchers can confidently handle this compound, minimizing personal risk and ensuring a safe and productive laboratory environment.
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Berber, H., & Arslan, H. (2020, June 25). Preparation and Characterization of Some Schiff Base Compounds. Retrieved from Adıyaman University Journal of Science: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
